3,5-Difluorobenzhydrol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBBRGLZQRMJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934868 | |
| Record name | (3,5-Difluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153877-56-6 | |
| Record name | (3,5-Difluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153877-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Chemical Landscape of 3,5-Difluorobenzhydrol: A Technical Guide for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: In the intricate world of synthetic chemistry and drug discovery, the strategic placement of fluorine atoms can dramatically alter a molecule's properties, offering a powerful tool for fine-tuning biological activity and metabolic stability. 3,5-Difluorobenzhydrol emerges as a key exemplar of this principle. This technical guide provides an in-depth exploration of the core properties, synthesis, and reactivity of this compound, offering a foundational resource for researchers and professionals in medicinal chemistry and materials science. We will delve into its structural attributes, spectroscopic signature, and practical applications, supported by established protocols and data.
Part 1: Core Physicochemical and Spectroscopic Properties
The defining characteristic of this compound lies in the symmetric difluorination of one of its phenyl rings. This substitution pattern imparts unique electronic and conformational properties that are central to its utility.
Physicochemical Data
A summary of the key physicochemical properties is presented below, providing a snapshot of the compound's fundamental characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₂O | |
| Molecular Weight | 220.22 g/mol | |
| CAS Number | 93952-11-5 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 68-70 °C | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO. |
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the hydroxyl proton, the benzylic proton (methine), and the aromatic protons. The protons on the difluorinated ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon spectrum will show signals for the benzylic carbon and the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), a hallmark of fluorinated organic compounds.
-
¹⁹F NMR: The fluorine NMR spectrum provides the most direct evidence of the fluorine atoms, typically showing a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-F stretching bands are also expected in the fingerprint region, typically around 1100-1300 cm⁻¹.
Part 2: Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 3,5-difluorobenzophenone.
Synthetic Workflow: Reductive Synthesis
The reduction of the carbonyl group in 3,5-difluorobenzophenone to the secondary alcohol is a standard and efficient transformation. Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity.
An In-Depth Technical Guide to 3,5-Difluorobenzhydrol: Synthesis, Structure, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3,5-Difluorobenzhydrol, also known as (3,5-difluorophenyl)(phenyl)methanol. As a fluorinated organic compound, it represents a valuable building block for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery and the development of advanced materials. This document details its molecular structure, physicochemical properties, a robust synthetic protocol via Grignard reaction, methods for spectroscopic characterization, and its potential applications.
Introduction: The Strategic Value of Fluorinated Benzhydrols
The benzhydrol (diphenylmethanol) framework is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The versatility of this scaffold allows for extensive functionalization of its two aromatic rings, enabling fine-tuning of a molecule's interaction with biological targets.
In modern drug development, the incorporation of fluorine is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to:
-
Increased Metabolic Stability: Blocking sites of oxidative metabolism.
-
Enhanced Binding Affinity: Through favorable electrostatic and hydrogen bonding interactions.
-
Modulated Lipophilicity: Improving membrane permeability and oral bioavailability.
This compound merges the structural significance of the benzhydrol core with the strategic benefits of fluorine substitution, making it a compound of high interest for creating novel therapeutics and functional materials. Its unsymmetrical nature offers distinct substitution possibilities on each ring, providing a versatile platform for library synthesis and lead optimization.
Molecular Structure and Physicochemical Properties
Chemical Identity
The unambiguous identification of this compound is critical for research and development. Its key identifiers are summarized below.
| Property | Value | Source |
| Systematic Name | (3,5-difluorophenyl)(phenyl)methanol | - |
| Common Name | This compound | - |
| CAS Number | Not assigned; precursor (3,5-Difluorophenyl)methanol is 79538-20-8. | [1][2] |
| Molecular Formula | C₁₃H₁₀F₂O | - |
| Molecular Weight | 220.22 g/mol | - |
| PubChem CID | A specific CID for this exact isomer is not available. Related compounds are CID 2736910 and 2736924. | [3][4] |
Structural Elucidation
The molecular structure of this compound features a central tetrahedral carbon atom, which is a chiral center. This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), an unsubstituted phenyl ring, and a phenyl ring substituted with two fluorine atoms at the meta positions (3 and 5).
Caption: Molecular structure of this compound.
Synthesis and Purification
The most direct and reliable method for synthesizing unsymmetrical benzhydrols like this compound is the Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide to an aldehyde.
Retrosynthetic Analysis & Strategy
The synthesis logically proceeds by forming a carbon-carbon bond between the benzhydryl carbon and one of the aromatic rings. The key disconnection is between the central carbon and the unsubstituted phenyl ring, identifying phenylmagnesium bromide (a Grignard reagent) and 3,5-difluorobenzaldehyde as the starting materials. This strategy is preferred because 3,5-difluorobenzaldehyde is a commercially available and stable precursor.
Experimental Protocol: Grignard Synthesis
This protocol is designed for researchers proficient in organic synthesis and requires standard laboratory glassware and inert atmosphere techniques.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
3,5-Difluorobenzaldehyde[5]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a solution of bromobenzene (1.0 equivalent) in anhydrous THF dropwise from the funnel. The reaction initiation is indicated by a color change and gentle reflux. If needed, gentle warming with a heat gun can be applied.
-
Once initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux. After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
-
Causality and Self-Validation:
-
Anhydrous Conditions: Grignard reagents are highly basic and react violently with water. The flame-drying of glassware and use of anhydrous solvents are critical to prevent the quenching of the reagent and ensure a high yield.
-
Controlled Addition: The dropwise addition of reagents at low temperatures (0 °C) is essential to control the exothermic nature of both the Grignard formation and its subsequent reaction with the aldehyde, preventing side reactions.
-
Quenching: Using saturated NH₄Cl, a weak acid, is a standard and gentle method to protonate the intermediate alkoxide and dissolve the magnesium salts without causing degradation of the desired alcohol product.
-
Purification: Chromatographic purification is necessary to separate the final product from any unreacted starting materials and biphenyl, a common byproduct of Grignard reagent formation. The purity can be validated by thin-layer chromatography (TLC) and subsequent spectroscopic analysis.
Synthesis Workflow Diagram
Caption: Grignard synthesis workflow for this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized this compound is achieved using a combination of standard spectroscopic techniques. While a comprehensive experimental dataset is not publicly available, the expected spectral features can be reliably predicted.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum[6][7][8] is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the benzylic proton. The benzylic proton (CH-OH) will appear as a singlet that may couple with the hydroxyl proton unless D₂O is used. The protons on the difluorinated ring will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms (³JHF and ⁴JHF).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The carbons bonded to fluorine will appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF), which is a definitive diagnostic feature. Carbons at the ortho and para positions will show smaller two- and three-bond couplings (²JCF and ³JCF).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorinated compounds. The spectrum for this compound should show a single resonance for the two equivalent fluorine atoms, which will be split by the protons on the aromatic ring.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 220.22. Common fragmentation patterns would include the loss of a water molecule (M-18) and cleavage to form stabilized benzhydryl or fluorobenzyl cations.
Applications in Research and Development
This compound is not an end product but a versatile intermediate for further chemical synthesis.
Building Block in Medicinal Chemistry
The primary application lies in its use as a scaffold for synthesizing more complex molecules with potential therapeutic value. The hydroxyl group serves as a handle for further reactions (e.g., etherification, esterification, or substitution), while the two distinct aromatic rings can be further functionalized. Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for investigation in areas such as:
-
Antiviral Agents: The benzhydrol moiety is present in some non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Anticancer Agents: The diarylmethanol scaffold can be found in compounds targeting kinases or hormone receptors.
-
Neuroprotective Agents: The lipophilicity imparted by the fluorine atoms may enhance blood-brain barrier penetration, a critical property for drugs targeting the central nervous system.
Intermediate in Materials Science
The electronic properties conferred by the difluorophenyl group make this molecule a candidate for the synthesis of specialized polymers, liquid crystals, or organic electronics. The fluorine atoms can influence intermolecular interactions and the overall electronic nature of materials incorporating this moiety.
Conclusion
This compound is a strategically designed chemical building block that offers significant potential for innovation in drug discovery and materials science. Its synthesis is achievable through well-established organometallic chemistry, and its structure provides a rich platform for creating diverse libraries of novel compounds. The combination of a versatile benzhydrol core with the property-enhancing effects of fluorine substitution ensures that this molecule will remain a valuable tool for researchers aiming to develop next-generation therapeutics and advanced materials.
References
-
PubChem. 3,5-Difluorobenzohydrazide. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Matrix Fine Chemicals. (3,5-DIFLUOROPHENYL)METHANOL | CAS 79538-20-8. [Link]
- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
PubChem. 3,5-Difluorobenzamide. National Center for Biotechnology Information. [Link]
- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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Eurisotop. NMR Solvent data chart. [Link]
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PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of 3-Furanmethanol (CAS 4412-91-3). [Link]
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Alkhairari, I.S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5005. [Link]
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ResearchGate. (2009). Patent No. US 7,632,839 B2. [Link]
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PubChem. CID 12349196. National Center for Biotechnology Information. [Link]
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PubChem. 3,5-Dinitrosalicylic acid hydrazide. National Center for Biotechnology Information. [Link]
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PubChem. 3,5-Difluorobenzyl alcohol. National Center for Biotechnology Information. [Link]
Sources
- 1. (3,5-DIFLUOROPHENYL)METHANOL | CAS 79538-20-8 [matrix-fine-chemicals.com]
- 2. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluorobenzohydrazide | C7H6F2N2O | CID 2736924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluorobenzamide | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]
- 6. 4,4'-Difluorobenzhydrol(365-24-2) 1H NMR spectrum [chemicalbook.com]
- 7. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]
- 8. Benzhydrol(91-01-0) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Potential Biological Activity of 3,5-Difluorobenzhydrol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzhydrol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1] This guide explores the therapeutic potential of 3,5-difluorobenzhydrol derivatives, a class of compounds poised for significant interest in drug discovery. We provide a comprehensive overview of their synthesis, postulate key biological activities based on structural analogy, and present detailed, field-proven protocols for their evaluation. This document is intended to serve as a foundational resource for researchers seeking to investigate and harness the potential of these promising molecules.
The Scientific Rationale: Why this compound?
The diarylmethanol framework is a cornerstone in the development of agents targeting a wide array of biological processes.[2] Its structural rigidity and potential for diverse substitution patterns allow for fine-tuning of interactions with biological targets. The specific focus on 3,5-difluorination is deliberate and rooted in established medicinal chemistry principles:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug candidate.[2]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's active site, thereby increasing binding affinity and potency.[1]
-
Modulated Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
While specific biological data for many this compound derivatives are not yet widely published, the convergence of the proven benzhydrol scaffold and the strategic incorporation of fluorine suggests significant potential in therapeutic areas such as oncology, infectious diseases, and inflammatory disorders.[2]
Synthesis of the Core Scaffold
The most direct and widely adopted method for synthesizing substituted benzhydrols is the Grignard reaction.[1] This involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. The following protocol details the synthesis of a representative this compound derivative.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of (3,5-difluorophenyl)(m-tolyl)methanol.[1][2]
Materials:
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
3-Bromotoluene (m-bromotoluene)
-
3,5-Difluorobenzaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (for chromatography)
-
Silica Gel
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove moisture. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction may be initiated by gentle warming with a heat gun. The disappearance of the iodine color and the formation of a cloudy, gray solution indicate successful initiation.[1]
-
Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.[1][2]
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[2]
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.[3]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound derivative.[1]
-
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
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Caption: Workflow for the synthesis of this compound derivatives.Potential Therapeutic Applications & Evaluation Protocols
The structural features of this compound derivatives make them attractive candidates for several therapeutic areas.[2]
Anticancer Activity
The diarylmethanol scaffold is present in several anticancer agents. The fluorine and additional substituents can enhance binding to target proteins, such as kinases or hormone receptors, and improve metabolic stability, leading to more effective and durable responses.[2] A key objective is to identify compounds that are selectively cytotoxic to cancer cells while sparing normal cells.[4]
Hypothesized Mechanism: Induction of apoptosis through modulation of key signaling pathways (e.g., NF-κB, MAPK) or inhibition of receptor tyrosine kinases.
Experimental Protocol: In Vitro Cytotoxicity and Anti-Proliferative Screening
-
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., primary fibroblasts or an immortalized normal cell line like MCF-10A).[5]
-
Cell Seeding: Seed cells in 96-well microtiter plates at a predetermined density (e.g., 4 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[5][6]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[5][6]
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.
-
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Caption: Workflow for in vitro anticancer agent screening.Data Presentation: Hypothetical Anticancer Activity
| Derivative | Cancer Cell Line (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) | Selectivity Index (SI) |
| DFBH-01 | 5.2 | > 100 | > 19.2 |
| DFBH-02 | 15.8 | > 100 | > 6.3 |
| Doxorubicin | 0.8 | 1.5 | 1.9 |
| SI = IC₅₀ Normal Cell / IC₅₀ Cancer Cell |
Antimicrobial Activity
The discovery of novel antimicrobial agents is a global health priority due to rising antibiotic resistance.[7] Small molecules, including phenol derivatives, have shown promise as antimicrobials.[8] The unique electronic properties of fluorinated compounds could lead to novel mechanisms of action or improved potency against resistant strains.
Hypothesized Mechanism: Disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[9]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7] This can be confirmed by measuring the optical density at 600 nm.
Data Presentation: Hypothetical Antimicrobial Activity
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| DFBH-01 | 8 | 32 |
| DFBH-03 | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory agents act by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which control the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[10]
Hypothesized Mechanism: Inhibition of the NF-κB signaling pathway, leading to reduced expression and release of pro-inflammatory mediators.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁵ cells/well and culture for 24 hours.[10]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.[10]
-
Griess Assay for Nitrite:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[10]
-
-
Cell Viability Check: Simultaneously perform an MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.
// Node styles receptor [shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protein [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [shape=octagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [shape=cylinder, style=filled, fillcolor="#F1F3F4"]; gene [shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes LPS [label="LPS"]; TLR4 [label="TLR4", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Activation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="Phosphorylation\nof IκBα", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Release [label="NF-κB Release\n& Translocation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus_Node [label="Nucleus", style=filled, fillcolor="#F1F3F4"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(iNOS, TNF-α, IL-6)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DFBH [label="Potential Target:\nthis compound\nDerivatives", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK; IKK -> IkB; IkB -> NFkB_Release; NFkB_Release -> Nucleus_Node [label="enters"]; Nucleus_Node -> Gene_Expression [label="activates"]; DFBH -> IKK [style=dashed, color="#EA4335", label="Inhibits?"]; }
Caption: Hypothesized inhibition of the NF-κB signaling pathway.Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of difluoro-substituents on the benzhydrol core is a rational design approach to enhance drug-like properties. The protocols outlined in this guide provide a robust framework for the initial synthesis and biological evaluation of new derivatives.
Future work should focus on creating a diverse library of these compounds to establish clear Structure-Activity Relationships (SAR). By systematically modifying the second phenyl ring and the hydroxyl group, researchers can optimize potency and selectivity for specific biological targets. Promising hits from these initial in vitro screens will warrant further investigation into their mechanisms of action and subsequent evaluation in in vivo models of disease.
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The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates with enhanced efficacy and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design and discovery. We will dissect the fundamental physicochemical alterations induced by fluorination—including metabolic stability, binding affinity, acidity (pKa), lipophilicity, and conformational control—and translate these principles into actionable strategies for drug development professionals.[1][3][4][5] Through a blend of mechanistic explanations, field-proven insights, detailed experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for researchers and scientists dedicated to leveraging the power of fluorine in their quest for novel therapeutics.
The Physicochemical Impact of Fluorine Substitution: A Double-Edged Sword
The unique properties of the fluorine atom, namely its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond, are the primary drivers of its profound effects on molecular properties.[3][5] However, the successful application of fluorine in drug design hinges on a nuanced understanding of its context-dependent effects.
Metabolic Stability: The "Metabolic Blocking" Effect
One of the most celebrated applications of fluorine is to enhance a drug's metabolic stability.[3][4][5] Lipophilic compounds are often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger C-F bond, medicinal chemists can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3][6][7][8][9]
A prime example of this strategy is the development of Ezetimibe, a cholesterol absorption inhibitor. The parent compound, SCH 48461, was potent but suffered from metabolic instability at four primary sites.[3] Through rational drug design, fluorine was incorporated to block these metabolic "soft spots," leading to the development of the metabolically robust and clinically successful drug, Ezetimibe.[3]
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[10][11]
Materials:
-
Test compound and non-fluorinated analog (stock solutions in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compounds and controls. Thaw the pooled liver microsomes on ice and prepare the NADPH regenerating system.[10]
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound and pre-incubate at 37°C for 5-10 minutes.[10]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.[10]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. The 0-minute time point represents the initial concentration.[10]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).[11]
-
Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.[11]
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.[11]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[11]
Caption: Workflow for an in vitro microsomal stability assay.
Binding Affinity: A Subtle Dance of Interactions
Fluorine's influence on binding affinity is complex and can be attributed to several factors. The highly polarized C-F bond can engage in favorable dipole-dipole or C-F---H-X hydrogen bonds with protein targets, thereby enhancing binding strength.[6] Furthermore, due to its similar size to hydrogen, fluorine can act as a bioisostere, replacing a C-H group without significant steric clashes while altering the electronic properties of the molecule.[3][6]
In the development of fluoroquinolone antibiotics like ciprofloxacin and levofloxacin, the introduction of a fluorine atom at the C-6 position of the quinolone scaffold was found to enhance DNA gyrase binding affinity by 2- to 17-fold, leading to a broadened antibacterial spectrum.[1][3]
Experimental Protocol: Fluorescence Polarization (FP) Assay for Binding Affinity
FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein.[12][13]
Materials:
-
Purified target protein
-
Fluorescently labeled ligand
-
Assay buffer
-
Microplates (e.g., black, 384-well)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Fluorophore Concentration: Serially dilute the fluorescently labeled ligand in the assay buffer and measure the fluorescence intensity to find a concentration that gives a stable and robust signal.
-
Protein Titration: Prepare a serial dilution of the target protein in the assay buffer.
-
Binding Reaction: To each well of the microplate, add a fixed concentration of the fluorescently labeled ligand and varying concentrations of the target protein. Include control wells with only the labeled ligand.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
pKa Modulation: Fine-Tuning Ionization
The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups.[6][8][9] Introducing fluorine can lower the pKa of neighboring acidic groups (making them stronger acids) and lower the pKa of the conjugate acids of nearby basic groups (making them weaker bases).[6] This modulation of pKa can have profound effects on a drug's solubility, membrane permeability, and oral bioavailability.[3] For instance, fluorination of heteroaryl amines has been shown to decrease basicity by up to 2-3 pKa units, which can impact CNS penetration.[1]
| Compound | Functional Group | pKa (Non-fluorinated) | pKa (Fluorinated) | ΔpKa | Reference |
| Aniline | Amine | 4.6 | 3.5 (for 3-fluoroaniline) | -1.1 | [14] |
| Pyridine | Amine | 5.2 | 2.9 (for 2-fluoropyridine) | -2.3 | [1] |
| Acetic Acid | Carboxylic Acid | 4.76 | 2.57 (for fluoroacetic acid) | -2.19 | [8] |
Table 1: Impact of Fluorination on the pKa of Common Functional Groups.
Lipophilicity (LogP/LogD): A Balancing Act
The effect of fluorine on lipophilicity is not always straightforward. While a single fluorine-for-hydrogen substitution often slightly increases the logarithm of the partition coefficient (logP) due to fluorine's inductive effect, the overall impact is context-dependent.[6][15] For instance, the introduction of a para-trifluoromethyl group in fluoxetine increased its lipophilicity and CNS penetration.[1] However, in some cases, excessive fluorination can lead to a decrease in aqueous solubility.[1] The strategic placement and number of fluorine atoms are crucial for achieving the desired balance between lipophilicity and solubility.[15]
Conformational Control: The Gauche Effect
Fluorine can exert significant control over molecular conformation through stereoelectronic interactions, most notably the gauche effect.[6][7] The polar C-F bond often prefers a gauche orientation relative to other polar groups, which can stabilize specific bioactive conformations or block unfavorable ones.[6][8][9] This conformational constraint can enhance binding affinity and selectivity for the target protein.[6] For example, in a series of dipeptidyl peptidase 4 inhibitors, the stereochemistry of a fluorine atom on a pyrrolidine ring stabilized either an endo or exo conformation, which markedly affected the drug's potency.[9]
Strategic Application of Fluorine in Drug Design
The decision of where and how to introduce fluorine into a drug candidate is a critical aspect of medicinal chemistry. A "fluorine scan," where fluorine is systematically introduced at various positions, can be a powerful tool to map the fluorophilicity of a target's active site.[16]
Bioisosteric Replacement
Fluorine and fluorinated groups are versatile bioisosteres for various atoms and functional groups.[17][18][19][20][21] This strategy involves replacing a part of a molecule with a fluorine-containing group that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[19] For example, a trifluoromethyl group (CF3) can act as a bioisostere for a methyl group (CH3), offering similar steric bulk but with vastly different electronic properties.
Caption: The concept of bioisosteric replacement with fluorine.
Late-Stage Fluorination
Advances in synthetic chemistry have enabled the development of late-stage fluorination methods, allowing for the introduction of fluorine atoms into complex molecules at a later stage of the synthesis.[1][22][23] This approach is highly advantageous as it allows medicinal chemists to rapidly explore the effects of fluorination on a lead compound without having to redesign the entire synthetic route.[1]
Advanced Applications and Future Perspectives
Positron Emission Tomography (PET) Imaging
The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life, making it an ideal radiolabel for PET imaging.[2][3][4] The development of ¹⁸F-labeled drugs and tracers has revolutionized preclinical and clinical imaging, allowing for the non-invasive visualization of drug distribution, target engagement, and pharmacokinetics in living subjects.[1][24]
Potential Pitfalls and the "Dark Side" of Fluorine
Despite its many benefits, the use of fluorine is not without its challenges. In some instances, C-F bond cleavage can occur, leading to the release of fluoride ions and the formation of potentially toxic metabolites.[25] For example, the long-term use of the antifungal drug voriconazole has been associated with increased plasma fluoride levels and skeletal fluorosis.[25] A thorough understanding of a fluorinated compound's metabolic fate is therefore crucial.
Conclusion
Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit.[1][2] Its ability to modulate a wide array of physicochemical properties in a predictable, albeit context-dependent, manner provides a powerful means to optimize drug candidates.[1][3][4][5] As our understanding of the intricate interplay between fluorine and biological systems deepens, and as synthetic methodologies for its introduction continue to evolve, the rational design of fluorinated drugs will undoubtedly lead to the development of safer and more effective therapies for a wide range of diseases.[4]
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Whitepaper: A Strategic Guide to Investigating the Therapeutic Potential of Novel Benzhydrol Compounds
Abstract
The benzhydrol moiety, characterized by two phenyl rings attached to a hydroxyl-bearing carbon, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural motif is a cornerstone in a variety of established therapeutics, from antihistamines to neuroactive agents.[1][2][3] This guide delineates a comprehensive, field-proven strategy for the systematic investigation of novel benzhydrol compounds. We will move from initial target validation and library synthesis to a robust in vitro screening cascade and essential preclinical evaluations. The methodologies presented are grounded in established principles of drug discovery, emphasizing the causality behind experimental choices to empower research teams to not only generate data but also to make insightful, progression-based decisions. This document serves as a technical roadmap for unlocking the next generation of therapeutics derived from this versatile chemical scaffold.
The Benzhydrol Scaffold: A Foundation for Therapeutic Innovation
A Privileged Structure in Medicinal Chemistry
The benzhydrol framework is more than a simple secondary alcohol; it is a fundamental building block that imparts advantageous physicochemical properties to the molecules that contain it.[1] The diarylmethane core offers a three-dimensional structure that can effectively probe the binding pockets of diverse biological targets, including G-protein coupled receptors (GPCRs) and various enzymes. This structural versatility allows for the synthesis of large, diverse chemical libraries where modifications to the aryl rings can fine-tune properties such as potency, selectivity, and metabolic stability.[2]
Rationale for Novel Compound Exploration
While existing drugs like diphenhydramine and cetirizine highlight the success of the benzhydryl motif, significant opportunities remain.[2] The exploration of novel derivatives is driven by several key objectives:
-
Enhanced Selectivity: Many first-generation benzhydrol drugs exhibit activity at multiple targets, leading to off-target side effects.[2] Modern synthetic strategies allow for the design of compounds with higher selectivity, potentially leading to safer medicines.
-
Novel Mechanisms of Action: Systematic screening of new benzhydrol libraries against a wider range of biological targets may uncover entirely new therapeutic applications, such as in oncology or as antithrombotic agents.[4][5]
-
Improved Pharmacokinetic Profiles: Tailoring the structure can optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties, leading to better bioavailability and more convenient dosing regimens.[6][7]
The Drug Discovery Workflow: A Strategic Overview
The path from a chemical idea to a viable drug candidate is a multi-stage, iterative process. The following workflow provides a logical framework for the efficient development of novel benzhydrol compounds. The core principle is a "fail fast, fail cheap" approach, where potential liabilities are identified as early as possible using cost-effective in vitro methods before committing to resource-intensive in vivo studies.
Caption: High-level overview of the small molecule drug discovery workflow.
Synthesis and Characterization of Compound Libraries
The foundation of any drug discovery program is the quality and diversity of the chemical matter being tested.
General Synthesis Protocol: Reduction of Benzophenone Precursors
A robust and scalable method for producing benzhydrol derivatives is the reduction of the corresponding benzophenone.[1][8] This approach allows for late-stage diversification, as a wide variety of substituted benzophenones are commercially available or readily synthesized.
Protocol: Synthesis of a Novel Benzhydrol Derivative
-
Dissolution: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzophenone precursor (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C. This is a critical step to control the reaction exotherm.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of NaBH₄ is preferred for its selectivity and operational simplicity compared to stronger reducing agents.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water, followed by 1M hydrochloric acid (HCl) until the pH is neutral.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel.
Quality Control and Structural Verification
Every synthesized compound must be rigorously characterized to ensure identity, purity, and integrity before biological testing. Failure to do so can lead to misleading and irreproducible results.
| Analytical Method | Purpose | Acceptance Criteria |
| LC-MS | Confirm molecular weight and assess purity | >95% purity by peak area |
| ¹H and ¹³C NMR | Confirm chemical structure and identity | Spectrum consistent with proposed structure |
| HRMS | Determine exact mass for elemental composition | Mass accuracy within ± 5 ppm |
In Vitro Screening Cascade for Lead Identification
The screening cascade is designed to efficiently identify compounds that interact with the target of interest and elicit the desired biological response. G-protein coupled receptors (GPCRs) are a major target class for benzhydrol drugs, and the following cascade is tailored for this purpose.[9][10][11]
Primary Screening: High-Throughput Binding Assays
The goal of primary screening is to quickly identify "hits" from the library that bind to the target receptor. Radioligand binding assays are a classic and robust method.
-
Principle: Measures the ability of a test compound to displace a known, radioactively labeled ligand from the receptor.
-
Causality: This assay directly confirms physical interaction between the compound and the target. It is target-specific and highly sensitive. A successful displacement indicates the test compound binds to the same site or an allosteric site that influences the primary binding pocket.
Secondary Screening: Functional Assays for MOA
Hits from the primary screen must be evaluated in functional assays to determine their effect on receptor signaling (i.e., are they agonists, antagonists, or allosteric modulators?).[12]
-
Principle: Cell-based assays that measure the downstream consequences of receptor activation.[13] Common readouts include second messengers like cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular calcium flux for Gq-coupled receptors.[12]
-
Causality: This step is crucial for validating that binding translates into a biological effect. An antagonist, for example, will bind to the receptor but will block the signal generated by the natural ligand. This confirms the compound's mechanism of action (MOA).
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Initial Toxicology and Safety Assessment of Fluorinated Benzhydrols: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence and Toxicological Considerations of Fluorinated Benzhydrols
The benzhydrol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realms of antihistamines and CNS-active drugs.[1][2] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5] Consequently, fluorinated benzhydrols represent a promising class of new chemical entities (NCEs) with significant therapeutic potential.
However, the introduction of fluorine atoms, while beneficial, necessitates a thorough and tailored toxicological evaluation. The strong carbon-fluorine bond can alter metabolic pathways, potentially leading to the formation of unique and sometimes toxic metabolites.[6][7][8] Furthermore, the parent benzhydrol structure itself is not inert and has been shown to be an irritant to the eyes, skin, and respiratory system.[1][2][9] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the initial toxicology and safety assessment of novel fluorinated benzhydrols, integrating established preclinical testing paradigms with specific considerations for this chemical class.
Our approach is rooted in a tiered, risk-based assessment strategy, beginning with in vitro assays to rapidly identify potential hazards and progressing to more complex in vivo studies to understand the systemic effects. This guide will detail the critical studies, explain the scientific rationale behind their selection, and provide actionable protocols to ensure a robust and scientifically sound safety evaluation.
Part 1: Foundational In Vitro Toxicity Profiling
Early-stage in vitro toxicity testing is a cost-effective and ethical approach to de-risk drug candidates before committing to extensive animal studies. For fluorinated benzhydrols, this phase is critical for identifying any inherent cellular liabilities.
Cytotoxicity Assays
The initial step is to assess the basal cytotoxicity of the fluorinated benzhydrol. This determines the concentration at which the compound causes cell death and provides a preliminary therapeutic window.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the fluorinated benzhydrol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11][12]
Causality and Interpretation: A low IC50 value suggests potent cytotoxicity, which could be a significant hurdle for further development. The choice of cell line is crucial; for instance, if the intended therapeutic target is in the CNS, assessing neuroblastoma cell line viability is more relevant.
Genotoxicity Assessment
Genotoxicity testing is mandatory to evaluate a compound's potential to damage genetic material, a key indicator of carcinogenic risk. A standard battery of in vitro tests is employed to detect different types of genetic damage.
Workflow for In Vitro Genotoxicity Testing
Caption: In vitro genotoxicity testing workflow.
Key Assays and Their Rationale:
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations) caused by the test compound. Its high throughput and low cost make it an excellent initial screen.
-
In Vitro Mammalian Cell Micronucleus Test: This test identifies substances that cause chromosomal damage. It detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[13]
-
Mouse Lymphoma Assay (MLA): This assay is capable of detecting a broad spectrum of genetic damage, including both gene mutations and chromosomal aberrations.
A positive result in any of these assays is a significant red flag and may necessitate substantial medicinal chemistry efforts to mitigate the genotoxic potential.
Part 2: In Vivo Safety Pharmacology and Acute Toxicity
Following a clean in vitro profile, the investigation moves to in vivo models to understand the compound's effects on whole, integrated physiological systems.
Safety Pharmacology Core Battery
Safety pharmacology studies are designed to identify undesirable pharmacodynamic effects on vital organ systems. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.
Table 1: Safety Pharmacology Core Battery for Fluorinated Benzhydrols
| System | Key Parameters to Evaluate | Rationale for Fluorinated Benzhydrols |
| Central Nervous System (CNS) | Motor activity, behavioral changes, coordination, body temperature. | The benzhydrol scaffold is common in CNS-active drugs; therefore, a thorough assessment of potential neurological side effects is critical. |
| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG). | Off-target effects on cardiac ion channels are a common cause of drug attrition. |
| Respiratory System | Respiratory rate, tidal volume. | To ensure the compound does not cause respiratory depression. |
Experimental Protocol: Modified Irwin Test for CNS Safety
-
Animal Acclimation: Acclimate male and female rodents (rats or mice) to the testing environment.
-
Dose Administration: Administer the fluorinated benzhydrol at three dose levels (low, medium, and high) and a vehicle control via the intended clinical route.
-
Observation: Observe the animals continuously for the first hour and then at regular intervals for up to 24 hours.
-
Scoring: Score a comprehensive set of behavioral and physiological parameters, including alertness, grooming, motor activity, gait, reflexes, and autonomic signs (e.g., salivation, pupil size).
-
Data Analysis: Compare the scores of the treated groups to the control group to identify any dose-dependent effects.
Causality and Interpretation: Any significant changes in the CNS, cardiovascular, or respiratory parameters at exposures close to the anticipated therapeutic range could indicate a narrow safety margin and may halt further development.
Acute Systemic Toxicity
Acute toxicity studies are performed to determine the potential health hazards of a substance following a single, high-dose exposure. These studies help in classifying the substance for handling and are crucial for dose selection in subsequent repeat-dose studies.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Selection: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to one animal. The outcome (survival or death) determines the next dose for the next animal.
-
Main Study: Based on the sighting study, dose a group of animals (typically 5 per group) at a fixed dose level.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Data Presentation: Expected Outcome of Acute Toxicity Study
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |
| Vehicle Control | 5 | 0/5 | None observed | Normal gain | No abnormalities |
| Low Dose | 5 | 0/5 | Mild lethargy | Slight decrease, then recovery | No abnormalities |
| Mid Dose | 5 | 2/5 | Lethargy, piloerection | Significant decrease | To be determined |
| High Dose | 5 | 5/5 | Severe lethargy, ataxia | Significant decrease | To be determined |
The results of this study will help determine the LD50 (Lethal Dose, 50%) and inform the dose selection for repeat-dose toxicity studies.
Part 3: Metabolism and Pharmacokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a fluorinated benzhydrol is paramount. The presence of fluorine can significantly influence these properties.
Metabolic Stability
Fluorine substitution is often intended to block metabolic "soft spots." In vitro metabolic stability assays are used to confirm this and to identify potential metabolites.
Workflow for In Vitro Metabolic Stability Assessment
Caption: Workflow for assessing in vitro metabolic stability.
Causality and Interpretation: High metabolic stability is generally desirable, but it's crucial to identify the metabolites that are formed. The presence of fluorine can sometimes lead to the formation of reactive or toxic metabolites, such as fluoroacetic acid, which must be carefully monitored.[6][7]
In Vivo Pharmacokinetics
In vivo pharmacokinetic studies in animal models are essential to understand the drug's exposure-time profile in a living system.
Key Pharmacokinetic Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).
-
t1/2: Half-life.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
These parameters are determined by administering the fluorinated benzhydrol to animals (typically rats and a non-rodent species) via the intended clinical route and collecting blood samples at various time points.
Part 4: Repeat-Dose and Developmental Toxicity
Repeat-Dose Toxicity Studies
These studies are designed to characterize the toxicological profile of the fluorinated benzhydrol following repeated administration over a defined period (e.g., 28 or 90 days).
Key Endpoints in a 28-Day Repeat-Dose Study:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examination of the eyes before and at the end of the study.
-
Clinical Pathology: Hematology and clinical chemistry analysis of blood samples.
-
Urinalysis: Analysis of urine samples.
-
Gross Necropsy and Organ Weights: At the end of the study.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
The goal is to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. The NOAEL is a critical parameter for setting the safe starting dose in human clinical trials.
Developmental and Reproductive Toxicology (DART)
DART studies are necessary if the drug is intended for use in women of childbearing potential or in populations where reproductive effects are a concern. These studies assess the potential of the fluorinated benzhydrol to interfere with reproduction and normal development.
Logical Relationship of DART Studies
Caption: Interrelationship of DART studies.
These studies are complex and resource-intensive and are typically conducted later in preclinical development, but early consideration of potential DART liabilities is essential.
Conclusion and Future Directions
The initial toxicology and safety assessment of fluorinated benzhydrols is a multifaceted process that requires a systematic and scientifically driven approach. By following the tiered testing strategy outlined in this guide, from in vitro screening to in vivo characterization, drug development professionals can build a comprehensive safety profile for their NCEs.
The key to a successful safety assessment lies in not only performing the requisite studies but also in understanding the underlying scientific principles and the specific chemical nature of fluorinated benzhydrols. The potential for altered metabolism and the inherent bioactivity of the benzhydrol scaffold demand careful consideration throughout the toxicological evaluation. A proactive and thorough approach to safety assessment will ultimately increase the probability of a successful transition from preclinical to clinical development and, ultimately, to a safe and effective medicine.
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A Senior Application Scientist's Guide to the Environmental Impact and Degradation of Fluorinated Aromatic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Paradox of Stability
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that medicinal chemists and material scientists have exploited to remarkable effect.[1][2] Introducing fluorine into an aromatic ring can enhance metabolic stability, lipophilicity, and binding affinity, leading to more effective pharmaceuticals and agrochemicals.[3][4] More than 20% of new pharmaceuticals are fluorinated, a testament to the utility of this strategy.[5] However, this same chemical inertness is the root of a significant environmental challenge. The very stability that makes these compounds desirable in a clinical or agricultural context also makes them exceptionally persistent in the environment, earning them the moniker "forever chemicals".[6] This guide provides a technical overview of the environmental lifecycle of fluorinated aromatic compounds (FACs)—from their entry into the biosphere to their ultimate fate and the advanced strategies being developed for their detection and degradation.
Part 1: Environmental Provenance and Ecotoxicological Profile
Sources and Environmental Transport
Fluorinated aromatic compounds enter the environment through various pathways.[7][8] Effluents from pharmaceutical manufacturing facilities, runoff from agricultural fields treated with fluorinated pesticides, and the metabolism and excretion of fluorinated drugs by humans and livestock are significant point and non-point sources.[9][10][11] Once released, their fate is governed by their chemical properties. While some may be volatile enough for atmospheric transport, many are water-soluble and can leach from soils into groundwater and surface water systems.[12][13]
The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, making it highly resistant to the oxidative metabolism that typically breaks down other aromatic pollutants.[3] This recalcitrance leads to their pervasive accumulation in water, soil, and biota.[1]
Bioaccumulation and Biomagnification: A Trophic Cascade
Persistence is a prerequisite for bioaccumulation, the process where a substance builds up in an organism's tissues over its lifetime because the rate of intake exceeds the rate of excretion or metabolic breakdown.[14][15] Many organofluorine compounds are known to bioaccumulate, binding to proteins in the blood and liver rather than partitioning into fatty tissues like other persistent organic pollutants (POPs).[16]
This process is amplified up the food chain through biomagnification, where the concentration of the toxin increases at successively higher trophic levels.[14][17] An organism at a higher trophic level consumes multiple contaminated organisms from the level below, concentrating the pollutant. Studies have demonstrated that certain perfluorinated compounds, including those with aromatic precursors, can biomagnify, with trophic magnification factors (TMFs) greater than one, indicating a clear threat to apex predators.[18][19]
// Nodes Sources [label="Sources\n- Pharmaceutical Mfg\n- Agrochemical Runoff\n- Wastewater Effluent", fillcolor="#FBBC05", fontcolor="#202124"]; Environment [label="Environmental Compartments\n- Soil\n- Surface Water\n- Groundwater", fillcolor="#F1F3F4", fontcolor="#202124"]; Uptake [label="Bio-uptake\n(Primary Producers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioaccumulation [label="Bioaccumulation\n(Individual Organism)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biomagnification [label="Biomagnification\n(Across Food Web)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apex [label="Apex Predators\n(Highest Concentration)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Sources -> Environment [label="Release"]; Environment -> Uptake [label="Leaching &\n Contamination"]; Uptake -> Bioaccumulation [label="Persistence >\nExcretion"]; Bioaccumulation -> Biomagnification [label="Trophic Transfer"]; Biomagnification -> Apex [label="Food Chain\nAmplification"]; } ` Caption: Environmental pathways of fluorinated aromatic compounds.
Ecotoxicity: The Silent Impact
The accumulation of fluorinated compounds in ecosystems has tangible toxicological consequences. High concentrations can negatively affect soil fertility by altering organic matter and reducing microbial diversity and abundance.[20] For plants, fluoride contamination can inhibit growth, cause leaf damage, and lead to the loss of sensitive species.[20] In aquatic and terrestrial animals, these compounds are acutely toxic and have been linked to endocrine disruption and immunotoxicity.[6][20] The extreme persistence of these chemicals means that even low-level, chronic exposure can lead to significant long-term harm to both wildlife and human health.[2]
| Compound Class | Observed Environmental Impact | Key References |
| Fluorinated Pharmaceuticals | Detected in surface waters; potential for chronic aquatic toxicity. | [9],[10] |
| Fluorinated Pesticides | Soil and water contamination; long half-lives; bioaccumulation in wildlife. | [4] |
| Trifluoromethyl Arenes | Recalcitrant to degradation; potential for dead-end metabolite formation. | [9],[21] |
| General PFAS | Extreme persistence; global distribution; bioaccumulation and biomagnification. | [6],[22],[16] |
Table 1: Summary of Environmental Impacts of Selected Fluorinated Aromatic Compound Classes.
Part 2: Degradation Mechanisms and Remediation Strategies
The remarkable stability of the C-F bond necessitates advanced and often innovative degradation strategies. Research has focused on three primary avenues: microbial, photochemical, and chemical degradation.
Microbial Degradation: Nature's Approach
While challenging, microbial degradation of FACs is not impossible. The key is often a strategy of "metabolic activation," where microorganisms attack a more vulnerable part of the molecule first, which in turn activates the C-F bond for cleavage.[5][9]
Aerobic Pathways: Under aerobic conditions, bacteria often employ oxygenase enzymes to hydroxylate the aromatic ring, forming a fluorinated catechol. This intermediate is a critical juncture. The ring can then be cleaved via either an ortho- or meta- cleavage pathway. For example, Burkholderia fungorum FLU100 can metabolize fluorobenzene to 3-fluorocatechol, which is then processed via a meta-cleavage pathway.[23][24] The cleavage can lead to unstable intermediates that spontaneously eliminate a fluoride ion.[21]
Anaerobic Pathways: In the absence of oxygen, reductive dehalogenation is a more common mechanism. Anaerobic microbes can substitute the fluorine atom with a hydrogen atom. This process is generally slower and less common for fluorine compared to chlorine or bromine, but it represents a potential pathway in anoxic environments like sediments.[25]
Advanced Oxidation and Photochemical Degradation
Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to degrade recalcitrant pollutants.[26]
-
Photocatalysis: This method uses semiconductor photocatalysts (e.g., TiO₂) which, upon illumination with UV light, generate electron-hole pairs that react with water to produce •OH radicals. These radicals can attack the aromatic ring and break the C-F bonds.[26]
-
Other AOPs: Techniques like ozonation and Fenton/photo-Fenton reactions also generate these powerful radicals to achieve mineralization of FACs.
The primary advantage of AOPs is their ability to achieve complete degradation, converting the organic compound into CO₂, water, and fluoride ions. However, they can be energy-intensive.[1]
Chemical and Physical Remediation Technologies
For heavily contaminated sites, more aggressive physical and chemical methods are often employed.
-
Thermal Desorption & Incineration: Heating contaminated soil to high temperatures can volatilize the FACs, which are then destroyed in a secondary combustion chamber.[27] Incineration is effective but energy-intensive and can produce hazardous byproducts like hydrogen fluoride if not properly controlled.[28]
-
Soil Washing: This technique uses solvents to extract FACs from soil, transferring the contamination to a liquid phase that is easier to treat.[27]
-
Immobilization: Instead of destruction, this strategy involves using sorbents like activated carbon to bind the FACs tightly within the soil matrix, preventing their leaching into groundwater. This is a containment strategy rather than a degradation one.[27][29]
-
Ball Milling: A mechanochemical method where contaminated soil is ground with chemical reagents. The mechanical energy induces chemical reactions that can break C-F bonds.[27]
Part 3: Field and Laboratory Protocols
Analytical Workflow for FACs in Environmental Samples
Accurate quantification of FACs at trace levels is critical for risk assessment and remediation monitoring. The gold standard involves chromatography coupled with mass spectrometry.[26][30]
// Nodes A [label="1. Sample Collection\n(Water, Soil)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Sample Preparation\n(e.g., Magnetic Solid-Phase Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Instrumental Analysis\n(LC-MS/MS or GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Data Processing\n(Quantification & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Reporting & Risk Assessment", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B [label="Extraction & Concentration"]; B -> C [label="Injection"]; C -> D [label="Signal Acquisition"]; D -> E [label="Interpretation"]; } ` Caption: General experimental workflow for FAC analysis.
Protocol: Quantification of FACs in Water by MSPE and GC-MS
This protocol provides a methodology for the extraction, preconcentration, and analysis of FACs from water samples, adapted from established principles.[31]
Objective: To quantify trace levels of target fluorinated aromatic compounds in aqueous matrices.
Materials:
-
Water sample (100 mL)
-
Magnetic solid-phase extraction (MSPE) sorbent (e.g., decyl-perfluorinated magnetic mesoporous microspheres)
-
Vortex mixer and magnetic separator
-
Elution solvent: Acetonitrile (high purity)
-
Derivatization agent (if required for GC analysis)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standards and calibration standards
Methodology:
-
Sample Spiking: Spike the 100 mL water sample with a known concentration of an internal standard to correct for matrix effects and extraction inefficiencies.
-
Sorbent Addition: Add a pre-weighed amount of the MSPE sorbent to the water sample.
-
Extraction: Vortex the mixture vigorously for 10-15 minutes to ensure maximum adsorption of the analytes onto the magnetic sorbent. The fluorinated chains on the sorbent provide high selectivity for FACs.
-
Magnetic Separation: Place the vial on a strong magnetic separator. The sorbent with the bound analytes will be pulled to the side of the vial. Carefully decant and discard the supernatant (water).
-
Elution: Remove the vial from the magnet and add a small, precise volume of acetonitrile (e.g., 0.6 mL).[31] Vortex for 5 minutes to desorb the analytes from the sorbent into the solvent.
-
Analyte Recovery: Place the vial back on the magnetic separator and carefully transfer the eluent (acetonitrile containing the concentrated analytes) to a clean vial for analysis.
-
Derivatization (If Necessary): For certain polar FACs, derivatization may be required to increase their volatility for GC analysis. Follow a validated derivatization protocol (e.g., microwave-assisted derivatization).[31]
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system. Use a pre-established temperature program and mass spectrometer settings optimized for the target compounds.
-
Quantification: Create a calibration curve using external standards. Quantify the analytes in the sample by comparing their peak areas to the internal standard and referencing the calibration curve.
-
Quality Control: Analyze a method blank and a spiked control sample with each batch to ensure no background contamination and to validate recovery rates. The self-validating nature of this protocol relies on the consistent performance of the internal standard and the recovery data from the spiked control.
Conclusion and Future Outlook
Fluorinated aromatic compounds represent a double-edged sword. Their chemical properties are invaluable for modern medicine and agriculture, but their environmental persistence poses a substantial and growing risk.[3][22] The challenge for scientists is to manage this risk through a multi-pronged approach: developing greener alternatives with designed biodegradability, creating more efficient and cost-effective remediation technologies, and implementing sensitive monitoring programs to protect ecosystems and public health.[1][6] Understanding the complex interplay between the chemical structure of these compounds and their environmental behavior is the critical first step in mitigating their impact and ensuring a sustainable future for chemical innovation.
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Methodological & Application
Synthesis of 3,5-Difluorobenzhydrol: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 3,5-Difluorobenzhydrol, a valuable fluorinated diarylmethanol intermediate in the development of novel pharmaceuticals and advanced materials. The strategic introduction of fluorine atoms into organic molecules can significantly enhance critical properties such as metabolic stability, lipophilicity, and target binding affinity. This protocol is centered around the Grignard reaction, a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of phenylmagnesium bromide to 3,5-difluorobenzaldehyde. This document provides a step-by-step methodology, from reagent handling and reaction setup to product purification and characterization, designed for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of Fluorinated Benzhydrols
Substituted benzhydrols are pivotal structural motifs in the landscape of medicinal chemistry and materials science. The incorporation of fluorine atoms, in particular, can dramatically alter the physicochemical and biological properties of a molecule. The 3,5-difluoro substitution pattern on the benzhydrol scaffold is of particular interest as it can influence molecular conformation and electronic properties, potentially leading to enhanced biological activity or novel material characteristics. This compound serves as a key building block for more complex molecular architectures, making a reliable synthetic protocol essential for further research and development.
The most direct and widely employed method for the synthesis of diarylmethanols, such as this compound, is the Grignard reaction.[1] This powerful reaction involves the nucleophilic attack of an organomagnesium halide (a Grignard reagent) on a carbonyl compound.[2] In this protocol, we will detail the preparation of phenylmagnesium bromide and its subsequent reaction with 3,5-difluorobenzaldehyde to yield the target compound.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent (phenylmagnesium bromide) and the subsequent nucleophilic addition to 3,5-difluorobenzaldehyde, followed by an acidic workup.
Part 1: Formation of Phenylmagnesium Bromide
Part 2: Reaction with 3,5-Difluorobenzaldehyde and Workup
The Grignard reagent, with its highly nucleophilic carbanion, attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated during the acidic workup to yield the final alcohol product.[2]
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Magnesium turnings | 7439-95-4 | 24.31 | 1.2 eq | 99.8% |
| Bromobenzene | 108-86-1 | 157.01 | 1.1 eq | 99.5% |
| 3,5-Difluorobenzaldehyde | 32085-88-4 | 142.10 | 1.0 eq | 98% |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - | ≥99.7% |
| Iodine (I₂) | 7553-56-2 | 253.81 | 1-2 small crystals | 99.8% |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ≥99.5% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | HPLC grade |
| Hexanes | 110-54-3 | 86.18 | - | HPLC grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | 6M solution |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Drying tubes (filled with CaCl₂)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Syringes and needles
Experimental Protocol
Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
Causality: The Grignard reagent is highly reactive and moisture-sensitive; therefore, all glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere to prevent quenching of the reagent.[3][4]
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a 100 mL dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature under the inert atmosphere.[1]
-
Initiation: Place magnesium turnings (1.2 equivalents) into the flask. Add one or two small crystals of iodine to help initiate the reaction. The iodine etches the surface of the magnesium, exposing a fresh, reactive surface.[1][5]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether (approximately 50 mL).
-
Reaction Initiation: Add a small portion (approximately 5-10 mL) of the bromobenzene solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun. The disappearance of the iodine's color and the appearance of a cloudy, grayish solution, along with gentle refluxing of the ether, indicate the start of the reaction.[1][3]
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue stirring the mixture and gently reflux for an additional 30-60 minutes to ensure the complete formation of the phenylmagnesium bromide.[5]
Synthesis of this compound
Causality: The addition of the aldehyde to the Grignard reagent is exothermic. Cooling the reaction mixture to 0 °C helps to control the reaction rate and prevent the formation of side products.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether (approximately 30 mL) and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 10 °C.[1][5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[1][6]
Work-up and Purification
Causality: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to protonate the alkoxide and to avoid potential side reactions that can occur with stronger acids.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.[1][5] The polarity of the eluent can be gradually increased to facilitate the separation.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the alcohol.[5]
Physicochemical Data
The following table summarizes the key physicochemical properties of the starting materials and the final product. Note that some data for the final product are estimated based on structurally similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | N/A | 173-174 |
| Phenylmagnesium bromide | C₆H₅BrMg | 181.31 | N/A | N/A (solution) |
| This compound | C₁₃H₁₀F₂O | 220.22 | ~45-50 (Est.) | ~140-145 @ 3 mmHg (Est.) |
Safety and Handling
Researcher's Responsibility: It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[7][8]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8]
-
Phenylmagnesium Bromide: This Grignard reagent is highly flammable and reacts violently with water.[7][8][9] It is also corrosive and can cause severe skin burns and eye damage.[7][8][10] Handle under an inert atmosphere and away from any sources of ignition.[7][9]
-
3,5-Difluorobenzaldehyde: This compound is a flammable liquid and vapor.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12]
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light.[9] It should be handled with extreme caution in a well-ventilated area, away from ignition sources.
Experimental Workflow Diagram
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Application Notes and Protocols: Grignard Reaction Conditions for Preparing 3,5-Difluorobenzhydrol
For the Attention of: Researchers, scientists, and drug development professionals.
Introduction
Substituted benzhydrols are pivotal structural motifs in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 3,5-Difluorobenzhydrol, in particular, serves as a valuable building block for the synthesis of more complex molecules. The most direct and widely employed method for synthesizing diarylmethanols like this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound.[1][2][3]
This document provides a comprehensive guide to the synthesis of this compound via the Grignard reaction. It offers a detailed, step-by-step protocol, explains the causality behind experimental choices, and addresses potential challenges to ensure a successful and reproducible synthesis.
Reaction Principle and Causality
The Grignard reaction for the synthesis of this compound proceeds in two conceptual stages: the formation of the Grignard reagent and its subsequent reaction with an aldehyde.[1][4] In this specific application, a phenylmagnesium halide is reacted with 3,5-difluorobenzaldehyde.
The core of the Grignard reaction lies in the nucleophilic character of the carbon atom bonded to magnesium.[5][6][7] This carbon acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[5][6][7] This nucleophilic addition leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt.[5][8] Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product, this compound.[5][8]
Critical Considerations: Anhydrous Conditions
The paramount requirement for a successful Grignard reaction is the strict exclusion of water and protic solvents.[3][9] Grignard reagents are highly basic and will readily react with any source of acidic protons, such as water, alcohols, or even amines.[9][10] This acid-base reaction quenches the Grignard reagent, converting it into an alkane and rendering it inactive for the desired nucleophilic addition.[3] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used throughout the procedure.[11][12]
Experimental Protocol: Synthesis of this compound
This protocol outlines the preparation of this compound from bromobenzene and 3,5-difluorobenzaldehyde.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (approx.) | Purity |
| Magnesium Turnings | Mg | 24.31 | 1.2 eq | - | 99.5% |
| Bromobenzene | C₆H₅Br | 157.01 | 1.0 eq | - | Reagent Grade |
| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 1.0 eq | - | ≥98% |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | - | - | Sufficient Volume | - | Anhydrous |
| Iodine (activator) | I₂ | 253.81 | 1 small crystal | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl(aq) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | - | - |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Methodology
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a rigorously dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.[1] Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.[1][12]
-
Initiation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single small crystal of iodine. The iodine serves as an activator, helping to initiate the reaction by etching the passivating magnesium oxide layer on the surface of the turnings.[13][14]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium turnings.[15]
-
Reaction Initiation: The reaction is typically indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and a gentle exotherm (bubbling).[1][15] If the reaction does not start spontaneously, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary to initiate it.[1]
-
Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1][13] After the addition is complete, continue stirring the mixture and reflux gently for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[4][13][16]
Part 2: Reaction with 3,5-Difluorobenzaldehyde
-
Aldehyde Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.[4][12] Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the temperature is maintained at or below 10 °C to control the exothermic reaction.[1][12][16]
-
Reaction: After the addition of the aldehyde is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.[1][4]
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][8][17] This is a crucial step to protonate the magnesium alkoxide intermediate to the desired alcohol and to quench any excess Grignard reagent.[8] The quenching process is highly exothermic and must be performed with caution in a fume hood.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of diethyl ether or another suitable organic solvent to maximize product recovery.[8][17]
-
Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of dissolved water.[8] Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][17]
-
Purification: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can then be purified by a suitable method, such as silica gel column chromatography or recrystallization, to yield the pure product.[17]
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The Grignard reaction proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the phenylmagnesium bromide results in a nucleophilic phenyl group that attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde.
Caption: Mechanism of Grignard synthesis of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Presence of moisture in glassware or solvent.[12] 2. Passivated magnesium surface (oxide layer).[14] | 1. Rigorously dry all glassware and use anhydrous solvents.[12] 2. Activate magnesium by crushing turnings, adding iodine, or a few drops of 1,2-dibromoethane.[14][16] |
| Low yield of desired alcohol | 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by moisture or acidic impurities. 3. Side reactions, such as Wurtz coupling (formation of biphenyl).[11][16] | 1. Ensure sufficient reaction time for Grignard formation; consider titrating the Grignard reagent.[16] 2. Maintain strict anhydrous conditions; use freshly distilled aldehyde.[16] 3. Add the aryl halide slowly to the magnesium; control the reaction temperature.[16] |
| Formation of biphenyl byproduct | Radical coupling of the Grignard reagent.[11] | This is a common side reaction.[11] Slow addition of the aryl halide and maintaining a controlled temperature can help minimize its formation.[16] Biphenyl can typically be separated from the desired product during purification.[11] |
Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but often proceeds under reflux without external heating.[12] The subsequent addition of the aldehyde is also exothermic and should be performed at a low temperature (e.g., 0 °C) to minimize side reactions and control the reaction rate.[12]
Conclusion
The Grignard reaction is a robust and versatile method for the synthesis of this compound. By adhering to the principles of anhydrous reaction conditions, careful control of temperature, and a meticulous work-up procedure, researchers can reliably and efficiently produce this valuable fluorinated intermediate. The insights and protocols provided in this document are intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules for drug discovery and materials science.
References
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Homework.Study.com. Grignard reagents react with both aldehyde and ketone functional groups. How does their reaction... Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
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Wikipedia. Grignard reaction. Available at: [Link]
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eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]
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Web Pages. 1. Grignard Reaction. Available at: [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]
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Quora. Why isn't fluorine used in a Grignard reagent?. Available at: [Link]
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Jasperse, J. Chem 355 Grignard Synthesis of Triphenylmethanol. Available at: [Link]
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ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available at: [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]
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Application Notes & Protocols for the Synthesis of 3,5-Difluorobenzhydrol Derivatives
Abstract
This comprehensive guide details robust and field-proven methodologies for the synthesis of 3,5-difluorobenzhydrol and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, primarily due to the unique physicochemical properties imparted by the difluoroaryl moiety.[1] This document provides senior researchers, scientists, and drug development professionals with an in-depth understanding of the primary synthetic routes, including the Grignard reaction and ketone reduction. Furthermore, it explores strategies for asymmetric synthesis to access chiral derivatives, a critical consideration for pharmacological applications. Each section combines theoretical principles with detailed, step-by-step protocols, causality-driven explanations for experimental choices, and visual workflows to ensure procedural clarity and reproducibility.
Introduction: The Significance of the 3,5-Difluoroaryl Moiety
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design, profoundly influencing metabolic stability, lipophilicity, and binding affinity for biological targets.[1] The this compound scaffold, in particular, serves as a versatile precursor for a wide range of complex molecules. Its derivatives are explored as potential antiviral, anticancer, and neuroprotective agents. The benzhydrol core is a prevalent structural motif in numerous biologically active compounds, and the addition of fluorine can enhance pharmacokinetic properties, including blood-brain barrier penetration, making these derivatives highly attractive for CNS-active drug discovery.
This guide focuses on two principal and highly effective methods for the synthesis of this compound derivatives:
-
Method A: Grignard Reaction: A classic and versatile carbon-carbon bond-forming reaction involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1]
-
Method B: Reduction of Diaryl Ketones: The conversion of a 3,5-difluorobenzophenone derivative to the corresponding secondary alcohol using a hydride-based reducing agent.
Additionally, we will discuss approaches for achieving enantiocontrol, a crucial aspect for producing stereochemically pure compounds for pharmacological evaluation.
Method A: Synthesis via Grignard Reaction
The Grignard reaction is arguably the most direct and common method for preparing unsymmetrical benzhydrols.[1] The core of this reaction is the nucleophilic attack of a highly polarized organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone.
Causality & Mechanistic Insight: The Grignard reagent is formed by the reaction of an organic halide with magnesium metal. This process inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent, carbanionic nucleophile. This "umpolung" is the key to its reactivity. The reaction must be conducted under strictly anhydrous conditions, as the Grignard reagent is a strong base and will be rapidly quenched by protic solvents like water.[1]
The synthesis of a this compound derivative can be achieved in two ways:
-
Reacting a 3,5-difluorophenylmagnesium halide with a suitable aldehyde.
-
Reacting an aryl or alkylmagnesium halide with 3,5-difluorobenzaldehyde.
The following protocol details the second approach, a well-documented synthesis of (3,5-Difluorophenyl)(m-tolyl)methanol.[1][2]
Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of a this compound derivative via the Grignard reaction.
Protocol 2.1: Synthesis of (3,5-Difluorophenyl)(m-tolyl)methanol
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal, as initiator)
-
3-Bromotoluene (1.0 eq)
-
3,5-Difluorobenzaldehyde (1.0 eq)
-
Anhydrous Diethyl Ether (or THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Experimental Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, reflux condenser (topped with a CaCl₂ drying tube), and a dropping funnel. Flame-dry all glassware under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.[1][2]
-
Grignard Reagent Formation:
-
Place the magnesium turnings and a small crystal of iodine into the reaction flask.[2]
-
Prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount (~10%) of the 3-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and grayish, often with gentle reflux.[1] Gentle warming with a heat gun may be required if the reaction does not start spontaneously.[1][2]
-
Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1][2]
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0°C using an ice bath.[1][2]
-
Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature at 0°C to control the exothermic reaction.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[1][2]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of hexanes and ethyl acetate, to afford the pure product.
-
Method B: Reduction of 3,5-Difluorobenzophenone Derivatives
An alternative and highly effective route to 3,5-difluorobenzhydrols is the reduction of the corresponding 3,5-difluorobenzophenone precursor. This method is particularly useful when the ketone is readily available or more stable than the corresponding aldehyde. The choice of reducing agent is critical and dictates the selectivity and reaction conditions.
Causality & Reagent Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones and aldehydes to alcohols without affecting less reactive functional groups like esters or amides.[3][4] It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during work-up.[3][5]
Workflow for Ketone Reduction
Caption: General workflow for the reduction of a 3,5-difluorobenzophenone derivative using NaBH₄.
Protocol 3.1: General Procedure for the Reduction of a 3,5-Difluorobenzophenone
Materials:
-
3,5-Difluorobenzophenone derivative (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.0 - 1.5 eq)
-
Methanol or Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3,5-difluorobenzophenone derivative (1.0 eq) in a suitable alcohol solvent like methanol or ethanol.
-
Reduction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions. Note: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the mixture to 0°C and carefully quench the excess NaBH₄ by the slow addition of water, followed by dilute HCl until the solution is slightly acidic.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent to yield the crude benzhydrol.
-
Purify the product by either recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.
-
Asymmetric Synthesis of Chiral 3,5-Difluorobenzhydrols
For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is essential, as different enantiomers can exhibit vastly different biological activities. The synthesis of enantiomerically pure this compound derivatives can be approached through several strategies.
Conceptual Approaches:
-
Catalytic Asymmetric Reduction: This is a powerful method that involves the reduction of a prochiral 3,5-difluorobenzophenone using a stoichiometric or catalytic amount of a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.
-
Chiral Grignard Addition: This approach involves the enantioselective addition of a Grignard reagent to 3,5-difluorobenzaldehyde in the presence of a chiral ligand, such as a chiral amino alcohol.[6][7] The ligand coordinates to the magnesium atom, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, favoring the formation of one enantiomer over the other.[6]
Diagram: Principle of Catalytic Asymmetric Synthesis
Caption: A chiral catalyst creates a high-energy and a low-energy pathway, favoring the formation of one enantiomer.
Data Summary and Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compounds.
Table 1: Predicted Physicochemical Properties of a Representative Derivative
| Property | Predicted Value for 3,5-Difluoro-3'-methylbenzhydrol |
| Molecular Formula | C₁₄H₁₂F₂O |
| Molecular Weight | 234.24 g/mol |
| Appearance | Off-white to white crystalline solid |
| Melting Point (°C) | 70-85 (Predicted) |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Ethyl Acetate) |
Data is predicted based on structurally similar compounds.
Standard Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) stretch.
References
-
Reagent Guide: Sodium Borohydride (NaBH4). (2011). Master Organic Chemistry. [Link]
-
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]
-
Carbonyl Reduction using NaBH4 - Sodium Borohydride. (2016). Leah4sci [YouTube]. [Link]
-
Ketone Reduction by Sodium Borohydride. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]
-
Hatano, M., et al. (2016). Asymmetric Direct 1,2-Addition of Aryl Grignard Reagents to Aryl Alkyl Ketones. Organic Letters, 18(3), 468-471. [Link]
-
Englebienne, P., et al. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(1), 598-601. [Link]
-
Benhaoua, H., et al. (2000). Asymmetric Synthesis. Part 2. Enantioselective Conjugate Addition of Grignard Reagents... Journal of Chemical Research, Synopses, (5), 238-239. [Link]
-
Englebienne, P., et al. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. ResearchGate. [Link]
Sources
Application Notes and Protocols for 3,5-Difluorobenzhydrol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and materials science, enabling the rapid assembly of complex molecules. The choice of a linker, the molecular entity connecting the growing molecule to the insoluble support, is critical to the success of any solid-phase strategy. This document introduces the application of 3,5-Difluorobenzhydrol as a novel, acid-labile linker for solid-phase synthesis. The strategic placement of two fluorine atoms on one of the phenyl rings is proposed to modulate the acid sensitivity of the linker, offering a nuanced tool for the synthesis of peptides and other organic molecules. These application notes provide a theoretical framework, a proposed synthetic route for a functionalized linker, and detailed protocols for its use in Fmoc-based solid-phase peptide synthesis (SPPS).
Introduction: The Strategic Advantage of Fluorinated Benzhydrol Linkers in SPOS
Solid-phase synthesis, pioneered by Merrifield, simplifies the synthetic process by anchoring a starting material to an insoluble resin, allowing for the use of excess reagents and simplified purification through washing.[1][2] The linker is a pivotal component of this methodology, as it must be stable throughout the synthesis but cleavable under specific conditions to release the final product.[1]
Benzhydrol-based linkers are a class of acid-labile linkers widely used in SPPS. The cleavage of the product from a benzhydrol linker proceeds through a carbocation intermediate. The stability of this carbocation dictates the acidity required for cleavage. The introduction of electron-withdrawing groups, such as fluorine atoms, on the phenyl rings is expected to destabilize the carbocation, thus requiring stronger acidic conditions for cleavage. This allows for a finer tuning of the linker's lability.
The proposed this compound linker offers several potential advantages:
-
Modulated Acid Lability: The two fluorine atoms are expected to increase the acid stability of the linker compared to standard benzhydrol linkers, potentially allowing for the use of milder acids for the removal of certain protecting groups without premature cleavage.
-
Orthogonality: The increased stability could enhance the orthogonality to other protecting groups used in complex syntheses.
-
Minimal Side Reactions: The fluorinated aromatic ring is less susceptible to electrophilic attack, potentially reducing side reactions during synthesis and cleavage.
Proposed Synthesis of a this compound-Based Linker
To be utilized in solid-phase synthesis, the this compound moiety needs to be functionalized for attachment to a resin. Here, we propose the synthesis of 4-(3,5-difluorobenzhydryl)benzoic acid. This molecule can be coupled to an amine-functionalized resin (e.g., Rink Amide resin) to generate the desired solid support.
Scheme 1: Proposed Synthesis of 4-(3,5-difluorobenzhydryl)benzoic acid
Caption: Proposed synthetic route for the this compound-based linker.
Experimental Protocols
Preparation of this compound Functionalized Resin
This protocol describes the coupling of the proposed 4-((3,5-difluorophenyl)methyl)benzoic acid linker to an amino-functionalized polystyrene resin.
| Reagent/Parameter | Condition/Amount | Purpose |
| Resin | Rink Amide PS resin (0.5-1.0 mmol/g) | Solid support |
| Linker | 4-((3,5-difluorophenyl)methyl)benzoic acid (3 eq.) | Linker molecule |
| Coupling Reagent | HBTU (2.9 eq.) | Activates the carboxylic acid of the linker |
| Base | DIPEA (6 eq.) | Neutralizes the reaction mixture |
| Solvent | DMF | Swells the resin and dissolves reagents |
| Reaction Time | 12 h | To ensure complete coupling |
| Temperature | Room Temperature | Standard condition for coupling |
Protocol:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vessel, dissolve the 4-((3,5-difluorophenyl)methyl)benzoic acid and HBTU in DMF.
-
Add DIPEA to the solution from step 3 and agitate for 5 minutes to pre-activate the linker.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Perform a Kaiser test to confirm the absence of free amines.
Fmoc-Based Solid-Phase Peptide Synthesis Workflow
The following is a general protocol for the elongation of a peptide chain on the prepared this compound functionalized resin using Fmoc chemistry.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Steps:
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF.[3]
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, extend the coupling time or recouple.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
Cleavage of the Peptide from the this compound Resin
The cleavage of the peptide from the resin is achieved by treating the resin with a strong acid, typically trifluoroacetic acid (TFA). The electron-withdrawing nature of the fluorine atoms is expected to necessitate slightly stronger acidic conditions or longer reaction times compared to a standard benzhydrol linker.
| Reagent | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 90-95% | Cleavage reagent |
| Triisopropylsilane (TIS) | 2.5-5% | Cation scavenger |
| Water | 2.5-5% | Cation scavenger |
Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5).[4]
-
Add the cleavage cocktail to the resin and agitate at room temperature.
-
Note: Due to the anticipated increased stability of the 3,5-difluorobenzhydryl ester, an initial cleavage time of 3-4 hours is recommended. The optimal time should be determined empirically.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it using reverse-phase HPLC.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of solid-phase peptide synthesis.[2][5] The success of each step can be validated using standard analytical techniques:
-
Resin Loading: The loading of the linker can be quantified by gravimetric analysis after capping unreacted sites or by Fmoc cleavage and UV analysis.
-
Coupling Efficiency: The Kaiser test (ninhydrin test) should be performed after each coupling step to ensure the absence of free primary amines, indicating a complete reaction.
-
Final Product: The identity and purity of the cleaved peptide should be confirmed by mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
Conclusion
The use of a this compound-based linker in solid-phase organic synthesis presents a promising strategy for fine-tuning the acid lability of the linker-substrate bond. This allows for greater flexibility in the design of synthetic routes for complex molecules. The proposed synthetic pathway and detailed protocols herein provide a solid foundation for researchers to explore the potential of this novel linker in their own work. Experimental validation of the proposed cleavage conditions is encouraged to optimize the release of the final product.
References
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
-
National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
Albericio, F., & Kruger, H. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
Application Notes and Protocols for the Characterization of 3,5-Difluorobenzhydrol
For: Researchers, scientists, and drug development professionals.
Introduction
3,5-Difluorobenzhydrol is a fluorinated organic compound of interest in medicinal chemistry and materials science. As with any specialty chemical, particularly those intended for use in pharmaceutical development, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, offering detailed protocols and expert insights into the rationale behind the experimental choices.
The methodologies outlined herein are designed to provide a multi-faceted analytical approach, ensuring a complete and validated characterization of the molecule. We will delve into spectroscopic, chromatographic, and thermal analysis techniques, each providing a unique piece of the puzzle to form a complete picture of the compound's attributes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide definitive confirmation of its structure.
Expertise & Experience: The "Why" Behind the Experiment
-
¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals will confirm the relative number of protons in each environment.
-
¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals will indicate the number of unique carbon atoms.
-
¹⁹F NMR is crucial for fluorinated compounds. It will confirm the presence and chemical environment of the fluorine atoms. The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides further structural confirmation.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially in cases of complex spectra.[1]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure it does not have signals that overlap with key analyte signals.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Acquire the ¹⁹F NMR spectrum.
Data Interpretation:
-
Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton. The aromatic protons on the difluorinated ring will likely appear as a complex multiplet due to ¹H-¹⁹F coupling.
-
Expected ¹³C NMR Signals: The spectrum will show signals for the different carbon environments, including the aromatic carbons and the methine carbon. The carbons attached to fluorine will show characteristic splitting (¹JCF, ²JCF, etc.).
-
Expected ¹⁹F NMR Signals: A single resonance is expected for the two equivalent fluorine atoms on the 3,5-difluorophenyl ring.
Visualization: NMR Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
Expertise & Experience: The "Why" Behind the Experiment
-
Molecular Ion Peak (M⁺): The primary goal is to observe the molecular ion peak, which corresponds to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
-
Isotopic Pattern: The presence of isotopes (e.g., ¹³C) will result in an M+1 peak, the intensity of which can be predicted and compared to the experimental data.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide valuable structural information. For this compound, characteristic fragments would include the loss of a water molecule from the alcohol and cleavage to form fluorinated aromatic cations.
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap instrument.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a modifier like formic acid or ammonium acetate can be added to the solvent to promote ionization.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode. For benzhydrols, positive ion mode is often successful, looking for [M+H]⁺ or [M+Na]⁺ adducts.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Interpretation:
-
Expected Molecular Ion: The molecular weight of this compound (C₁₃H₁₀F₂O) is 220.22 g/mol . Look for a peak corresponding to this mass (e.g., m/z 221.23 for [M+H]⁺ or 243.21 for [M+Na]⁺). The mass spectrum of the related 4,4'-Difluorobenzhydrol shows a molecular ion at m/z 220.[3]
-
Expected Fragments: Common fragmentation pathways include the loss of H₂O (m/z 202) and the formation of the difluorobenzhydryl cation (m/z 203).
Quantitative Data Summary: Expected MS Peaks
| Ion Species | Expected m/z (Monoisotopic) | Notes |
| [M]⁺ | 220.07 | Molecular Ion |
| [M+H]⁺ | 221.08 | Protonated Molecule |
| [M+Na]⁺ | 243.06 | Sodium Adduct |
| [M-H₂O]⁺ | 202.06 | Loss of Water |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification. A robust HPLC method is crucial for quality control.
Expertise & Experience: The "Why" Behind the Experiment
-
Purity Assessment: HPLC can separate this compound from starting materials, by-products, and degradation products.
-
Quantification: With the use of a reference standard, HPLC can be used to accurately determine the concentration of this compound in a sample.
-
Method Development: The choice of stationary phase (column) and mobile phase is critical for achieving good separation. A C18 column is a good starting point for a relatively non-polar molecule like this. A gradient elution is often necessary to separate impurities with a wide range of polarities.[4]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient would be:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or determined by a UV scan of the analyte.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).
-
From the stock solution, prepare a working solution at a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization: HPLC Gradient Elution
Caption: A typical gradient elution profile for HPLC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The "Why" Behind the Experiment
-
Characteristic Absorptions: Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, we expect to see absorptions for the O-H group of the alcohol, C-H bonds of the aromatic rings, C=C bonds of the aromatic rings, and the C-F bonds.
-
Confirmation of Synthesis: FTIR is an excellent tool to monitor the progress of a chemical reaction, for example, the reduction of a benzophenone to a benzhydrol, by observing the disappearance of the ketone C=O stretch and the appearance of the alcohol O-H stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Data Interpretation:
-
Expected Absorption Bands:
-
~3600-3200 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1300-1100 cm⁻¹: C-F stretching vibrations.
-
~1200-1000 cm⁻¹: C-O stretch of the alcohol.
-
Quantitative Data Summary: Expected FTIR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 3600-3200 | O-H | Stretch |
| 3100-3000 | Aromatic C-H | Stretch |
| 1600-1450 | Aromatic C=C | Stretch |
| 1300-1100 | C-F | Stretch |
| 1200-1000 | C-O | Stretch |
Thermal Analysis: Assessing Thermal Stability and Phase Transitions
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material.
Expertise & Experience: The "Why" Behind the Experiment
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, glass transition temperature, and other phase transitions.[5] For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point is expected. The purity of the compound can also be estimated from the shape of the melting endotherm.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a compound.
Experimental Protocol: DSC and TGA
Instrumentation:
-
A DSC instrument.
-
A TGA instrument.
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan or a ceramic TGA pan.
-
Seal the DSC pan (a pinhole in the lid is often used to allow volatiles to escape).
Data Acquisition (DSC):
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
Data Acquisition (TGA):
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
Data Interpretation:
-
DSC: The onset of the sharp endothermic peak in the DSC thermogram is taken as the melting point.
-
TGA: The temperature at which significant weight loss begins is an indication of the decomposition temperature.
Conclusion
The analytical techniques and protocols described in this application note provide a robust framework for the comprehensive characterization of this compound. By combining the structural information from NMR and MS, the purity assessment from HPLC, the functional group identification from FTIR, and the thermal properties from DSC/TGA, a complete and reliable analytical profile of the compound can be established. This multi-technique approach is essential for ensuring the quality and consistency of this compound for its intended applications in research and development.
References
-
Synthesis of Benzhydrol Derivatives as Antituberculosis Agents via Fries Rearrangement Method Investigated by DSC Analysis. (2021). Scientific.net. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. (2021). MDPI. Retrieved from [Link]
-
Techniques for the Characterization of Fluoroelastomers. (2007). ResearchGate. Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved from [Link]
- 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1987-2004.
Sources
- 1. mdpi.com [mdpi.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. 4,4'-Difluorobenzhydrol(365-24-2) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Title: Unambiguous Structural Elucidation of 3,5-Difluorobenzhydrol using ¹H and ¹³C NMR Spectroscopy
An Application Note for Drug Development Professionals
Abstract
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly modulate a compound's physicochemical and biological properties.[1] 3,5-Difluorobenzhydrol serves as a key synthetic intermediate and a structural motif in various pharmacologically active compounds. Its precise structural characterization is non-negotiable for quality control and downstream applications. This application note provides an in-depth guide to the interpretation of the one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the influence of the asymmetric difluoro substitution pattern on chemical shifts and spin-spin coupling constants, offering a definitive roadmap for its spectral assignment. Furthermore, a validated, step-by-step protocol for sample preparation and data acquisition is presented to ensure the generation of high-fidelity, reproducible NMR data.
Introduction: The Challenge and Power of NMR in Fluorinated Compound Analysis
The structural analysis of organofluorine compounds presents a unique set of challenges and opportunities. The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance and high gyromagnetic ratio, acts as a sensitive NMR probe.[2][3] Its presence introduces heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings that complicate ¹H and ¹³C spectra but also provide invaluable structural information.[4][5] These through-bond couplings, which can extend over several bonds, are critical for unambiguous assignment.[1]
This compound is an interesting case study due to its combination of a non-substituted phenyl ring and a symmetrically substituted difluorophenyl ring, linked by a chiral carbinol center. This guide will demonstrate how a systematic analysis of standard ¹H and ¹³C NMR spectra can fully define this structure.
Molecular Structure and Predicted Spectral Features
A foundational analysis of the molecular structure is the first step in predicting the NMR spectrum. The structure of this compound lacks a plane of symmetry that would make the two phenyl rings equivalent. Therefore, we anticipate distinct sets of signals for each aromatic ring.
Caption: Molecular structure of this compound with atom numbering.
-
¹H NMR: We expect signals for the benzylic proton (Hα), the hydroxyl proton (OH), three distinct signals for the unsubstituted phenyl ring, and two signals for the 3,5-difluorophenyl ring.
-
¹³C NMR: We predict a total of 8 aromatic carbon signals (4 for each ring due to symmetry within the rings themselves) plus the benzylic carbon (Cα), for a total of 9 signals.
Detailed ¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and multiplicity. The presence of fluorine introduces additional splitting that must be carefully analyzed.
Signal Assignments and Rationale
-
Unsubstituted Phenyl Ring (C₆H₅): This group will present as a complex multiplet, but can often be resolved into three regions corresponding to the ortho (H2, H6), meta (H3, H5), and para (H4) protons, typically in the 7.2-7.4 ppm range.
-
3,5-Difluorophenyl Ring:
-
H2'/H6': These two equivalent protons are deshielded by the adjacent C1' but shielded by the meta-positioned fluorine atoms. They will be split by the adjacent H4' (⁴JHH, small) and by the two meta fluorine atoms (⁴JHF). This results in a doublet of triplets or a complex multiplet.
-
H4': This proton is flanked by two carbons bearing fluorine atoms. It will be split into a triplet by the two ortho fluorine atoms (³JHF).
-
-
Benzylic Proton (Hα): This proton is attached to a carbon bearing an oxygen and two phenyl rings, placing it significantly downfield. It may appear as a singlet, or if the hydroxyl proton exchange is slow, as a doublet due to coupling with the OH proton.
-
Hydroxyl Proton (OH): This signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may not show coupling.
Summary of ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.40 - 7.25 | m | - | 5H | H2, H3, H4, H5, H6 |
| ~6.95 | m (dt) | ⁴JHF ≈ 2-3 Hz, ⁴JHH ≈ 2-3 Hz | 2H | H2', H6' |
| ~6.75 | t | ³JHF ≈ 6-9 Hz | 1H | H4' |
| ~5.80 | s (or d) | ³JHH (if coupled to OH) ≈ 3 Hz | 1H | Hα (CH-OH) |
| Variable | br s | - | 1H | OH |
Detailed ¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is simplified by the absence of ¹H-¹³C coupling but reveals crucial ¹³C-¹⁹F coupling patterns. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[5]
Signal Assignments and Rationale
The key diagnostic feature is the large one-bond C-F coupling (¹JCF), which is typically in the range of 240-250 Hz. Couplings over two, three, and four bonds are progressively smaller.
-
C3'/C5': These carbons are directly attached to fluorine. Their signal will be a doublet with a very large coupling constant (¹JCF). This is the most unambiguous signal in the spectrum.
-
C1': This is the ipso-carbon of the difluorophenyl ring, attached to Cα. It will be split into a triplet by the two meta-positioned fluorine atoms (³JCF).
-
C2'/C6': These carbons are ortho to the point of attachment and ortho to a fluorine. They will appear as a doublet due to two-bond coupling (²JCF).
-
C4': This carbon is para to the point of attachment and ortho to two fluorines. It will be a triplet due to two-bond coupling (²JCF) to both fluorine atoms.
-
Cα: The benzylic carbon will exhibit a small coupling to the two fluorine atoms four bonds away (⁴JCF), appearing as a triplet.
-
Unsubstituted Phenyl Carbons (C1-C6): These will appear as singlets in their expected aromatic chemical shift regions.
Summary of ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) | Assignment |
| ~163.0 | d | ¹JCF ≈ 245 | C3', C5' |
| ~148.0 | t | ³JCF ≈ 8 | C1' |
| ~142.0 | s | - | C1 |
| ~128.8 | s | - | C3, C5 |
| ~128.2 | s | - | C4 |
| ~126.5 | s | - | C2, C6 |
| ~111.0 | d | ²JCF ≈ 22 | C2', C6' |
| ~103.0 | t | ²JCF ≈ 25 | C4' |
| ~75.5 | t | ⁴JCF ≈ 1-2 | Cα (CH-OH) |
Experimental Protocols
Acquiring high-quality, interpretable NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Protocol 1: Sample Preparation for NMR Analysis
Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[6] The choice of deuterated solvent is critical to avoid large interfering solvent signals.[7]
-
Sample Purity: Ensure the this compound sample is of high purity to minimize signals from contaminants.
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]
-
Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a good choice as it effectively dissolves many organic compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) are well-documented and typically do not overlap with all signals of interest.[9]
-
Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any suspended particles that can ruin magnetic field homogeneity and cause poor spectral lineshape, filter the solution.[10] Draw the solution into a clean Pasteur pipette that has a small plug of glass wool or a Kimwipe tightly packed into its neck.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry, high-quality 5 mm NMR tube. Ensure the sample height is adequate, typically around 4-5 cm, to be within the active volume of the NMR probe's coils.[6][10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Sources
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Application Notes and Protocols for 19F NMR Spectroscopy in the Analysis of Fluorinated Organic Molecules
Abstract
Fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable analytical tool for researchers, scientists, and drug development professionals. The unique properties of the ¹⁹F nucleus—including 100% natural abundance, a spin of ½, and high gyromagnetic ratio—confer exceptional sensitivity, second only to proton (¹H) NMR.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 400 ppm, provides exquisite sensitivity to the local electronic environment, minimizing signal overlap and enabling the unambiguous analysis of complex fluorinated molecules.[2][3] This application note provides a comprehensive guide to the principles, experimental design, and practical applications of ¹⁹F NMR for the structural elucidation, quantification, and interaction analysis of fluorinated organic molecules, with a particular focus on its transformative role in modern drug discovery.
Introduction: The Power of the Fluorine Nucleus in NMR
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[6] Consequently, the ability to precisely analyze these fluorinated compounds is paramount.
¹⁹F NMR spectroscopy offers several distinct advantages for this purpose:
-
High Sensitivity and Abundance: The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton.[7][8] This allows for the rapid acquisition of high-quality spectra, even for samples with low concentrations.
-
Expansive Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local microenvironment.[2] This leads to a wide spectral dispersion (often >300 ppm), which dramatically reduces the likelihood of signal overlap, a common challenge in ¹H NMR.[3][9] This feature is particularly advantageous when analyzing complex mixtures or large biomolecules.[10][11]
-
Absence of Endogenous Background: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from interfering background signals.[2][12] This makes it an ideal technique for studying fluorinated drugs and ligands in complex biological matrices, including cell lysates and even in vivo studies.[12][13]
-
Rich Information Content: Beyond chemical shifts, ¹⁹F NMR spectra provide a wealth of structural information through spin-spin coupling constants (J-couplings) to other nuclei (¹⁹F, ¹H, ¹³C, etc.), which can be used to elucidate molecular connectivity.[9]
These compelling attributes have positioned ¹⁹F NMR as a powerful tool for structural verification, purity assessment, quantitative analysis (qNMR), and, most notably, for investigating molecular interactions in drug discovery.[12][14]
Foundational Principles and Experimental Considerations
A successful ¹⁹F NMR experiment hinges on a solid understanding of its underlying principles and careful consideration of key experimental parameters.
Chemical Shifts and Referencing
The ¹⁹F chemical shift (δ) is reported in parts per million (ppm) relative to a standard reference compound. Historically, trichlorofluoromethane (CFCl₃) was the primary reference, defined as 0 ppm.[9][15] However, due to its environmental impact, alternative reference standards are now commonly used. Trifluorotoluene (TFT) at -63.72 ppm is a widely accepted secondary reference.[4][5] It is crucial to report the reference compound and solvent used, as ¹⁹F chemical shifts can be sensitive to environmental factors.[16]
The chemical shift of a fluorine atom is dictated by the electronic environment. Electron-withdrawing groups cause a downfield shift (less shielded, higher ppm value), while electron-donating groups lead to an upfield shift (more shielded, lower ppm value).[7]
Table 1: Typical ¹⁹F Chemical Shift Ranges for Common Organic Moieties
| Type of Compound | Chemical Shift Range (ppm) Relative to CFCl₃ |
| -CF =O | -70 to -20 |
| -CF ₃ | -80 to -40 |
| -CF ₂- | -140 to -80 |
| >CF - | -250 to -140 |
| Ar-F (Aryl Fluorides) | -170 to -80 |
| F⁻ (aq) | ~ -125 |
Data compiled from multiple sources.[7][17]
Spin-Spin Coupling (J-Coupling)
¹⁹F nuclei couple to other magnetically active nuclei (e.g., ¹H, ¹³C, ³¹P, and other ¹⁹F nuclei), resulting in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is expressed in Hertz (Hz) and provides valuable information about the number of bonds separating the coupled nuclei. Both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings are commonly observed and are typically larger than ¹H-¹H couplings.[9]
Instrumentation
Modern NMR spectrometers, including benchtop models, are well-equipped for ¹⁹F NMR experiments.[4] Many instruments use the same probe to measure both ¹H and ¹⁹F spectra, simplifying experimental setup.[18] Due to the wide spectral width of ¹⁹F NMR, it is important to ensure that the spectrometer's pulse widths are short enough to provide uniform excitation across the entire frequency range of interest, which is critical for accurate quantification.[19]
Core Application: Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR has become a cornerstone of fragment-based drug discovery (FBDD), a powerful method for identifying low-molecular-weight ligands (fragments) that bind to biological targets.[12] The technique's sensitivity makes it ideal for detecting the weak binding events characteristic of fragments.[8][20]
Ligand-Observed ¹⁹F NMR Screening
In this approach, the ¹⁹F NMR spectrum of a fluorinated fragment or a cocktail of fragments is monitored upon the addition of a target protein.[12] Binding events are detected by changes in the ¹⁹F signal, such as:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of the fragment's ¹⁹F signal indicates a change in its electronic environment upon binding to the target.[21]
-
Line Broadening: An increase in the linewidth of the ¹⁹F signal is often observed due to the slower tumbling of the fragment when bound to the much larger protein.[8]
-
Signal Attenuation: In some experiments, like those employing relaxation filters (e.g., CPMG), the signal of a binding fragment can be significantly attenuated or disappear entirely.[3]
The absence of background signals from the biological target or buffers makes this a highly robust and efficient screening method.[12][14]
Figure 1: Workflow for ligand-observed ¹⁹F NMR in fragment-based screening.
Protein-Observed ¹⁹F NMR
An alternative strategy involves incorporating fluorinated amino acids (e.g., fluoro-tryptophan) into the target protein.[13][22] In this "protein-observed" approach, the ¹⁹F signals from the labeled protein are monitored. The binding of any ligand, fluorinated or not, to the protein can induce conformational changes that alter the local environment of the ¹⁹F labels, leading to changes in their chemical shifts.[8] This method is powerful for identifying binding events and can provide information about the location of the binding site and the allosteric effects of ligand binding.[1]
Quantitative ¹⁹F NMR (qNMR)
The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[23] This fundamental principle allows ¹⁹F NMR to be used as a powerful quantitative tool (qNMR) for determining the purity or concentration of fluorinated compounds with high accuracy and precision.[19][24]
¹⁹F qNMR offers significant advantages over ¹H qNMR, primarily due to its wider spectral window, which minimizes signal overlap from excipients, impurities, or internal standards.[25] This makes sample preparation simpler and data analysis more straightforward.
For accurate quantification, several experimental parameters must be carefully controlled:
-
Full Relaxation: A sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the nuclei being measured, must be used to ensure all signals have fully returned to equilibrium before the next pulse.[9]
-
Uniform Excitation: The transmitter pulse must excite all signals of interest uniformly. This can be challenging over the wide spectral widths of ¹⁹F NMR and may require careful calibration of the 90° pulse width.[19]
-
Digital Resolution: A sufficient number of data points should be acquired to accurately define the peaks for precise integration.
The purity or concentration of an analyte can be determined by comparing the integral of its ¹⁹F signal to that of a certified internal standard of known concentration.[25]
Protocols
Protocol 1: Standard 1D ¹⁹F NMR for Structural Analysis
Objective: To acquire a standard one-dimensional ¹⁹F NMR spectrum for structural verification of a purified fluorinated organic molecule.
Materials:
-
NMR spectrometer with ¹⁹F capability.
-
5 mm NMR tubes.[26]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Fluorinated analyte (5-20 mg).
-
Internal reference standard (optional, e.g., trifluorotoluene).
Methodology:
-
Sample Preparation: a. Weigh approximately 5-20 mg of the fluorinated analyte directly into a clean, dry vial.[26] b. Add ~0.7 mL of the appropriate deuterated solvent to dissolve the sample completely.[26] c. If using an internal reference, add a small, known amount to the solution. d. Transfer the solution into a 5 mm NMR tube and cap it.[26]
-
Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the ¹⁹F channel of the probe.
-
Acquisition Parameters: a. Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems). b. Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured. Center the spectral window based on the expected chemical shifts for the compound.[27] c. Transmitter Offset (O1): Position the transmitter offset in the center of the expected spectral region. d. Acquisition Time (AQ): Set to 2-3 seconds for good digital resolution. e. Relaxation Delay (D1): Use a delay of 1-2 seconds for qualitative analysis. f. Number of Scans (NS): Typically 16 to 64 scans, depending on the sample concentration. g. Decoupling: For a simplified spectrum showing only ¹⁹F-¹⁹F couplings, ¹H decoupling can be applied. For observing ¹H-¹⁹F couplings, acquire the spectrum without decoupling.
-
Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Apply zero-order and first-order phase correction to obtain a flat baseline and absorptive peaks.[27] c. Calibrate the chemical shift axis using the known chemical shift of the reference standard. d. Integrate the signals to determine relative ratios of different fluorine environments.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
Objective: To accurately determine the purity of a fluorinated analyte using an internal standard.
Materials:
-
Same as Protocol 1, plus:
-
A certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) with a known purity. The standard should have a signal that is resolved from the analyte signals.
-
An analytical balance for accurate weighing.
Methodology:
-
Sample Preparation: a. Accurately weigh a specific amount of the fluorinated analyte (e.g., ~15 mg). b. Accurately weigh a specific amount of the internal standard (e.g., ~15 mg). c. Dissolve both the analyte and the standard together in a known volume of deuterated solvent in a volumetric flask to ensure complete dissolution and mixing. d. Transfer the final solution to a 5 mm NMR tube.
-
Spectrometer Setup: a. Follow steps 2a-2d from Protocol 1. b. Crucially, determine the 90° pulse width for the ¹⁹F channel. This is essential for ensuring uniform excitation.
-
Acquisition Parameters (Emphasis on Quantitative Accuracy): a. Pulse Program: Standard single-pulse experiment. b. Pulse Angle: Use a calibrated 90° pulse for maximum signal or a smaller flip angle (e.g., 30°) if a shorter relaxation delay is necessary, but a 90° pulse with a long delay is preferred.[25] c. Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ of any signal (analyte or standard) to be integrated. If T₁ values are unknown, a conservative delay of 30-60 seconds is recommended.[9][25] d. Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision). e. Decoupling: Use inverse-gated ¹H decoupling to suppress ¹H-¹⁹F couplings (which simplifies spectra and improves S/N) while avoiding NOE effects that can perturb signal integrals.[9]
-
Data Processing and Analysis: a. Process the data as in Protocol 1 (Fourier transform, phasing). b. Carefully integrate the well-resolved signals of the analyte and the internal standard. Ensure the integration limits are set wide enough to encompass the entire peak, including any ¹³C satellites if they are not decoupled. c. Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral area of the signal
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass weighed
-
Puritystd = Purity of the internal standard
-
Figure 2: Key steps in the quantitative ¹⁹F NMR (qNMR) protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rolling or Distorted Baseline | 1. Acquiring a very large spectral width.[28] 2. Incorrect phase correction (especially a large first-order correction).[27][28] 3. Probe background signals from fluorine-containing materials (e.g., Teflon). | 1. Reduce the spectral width to only cover the region of interest after an initial survey scan.[27] 2. Re-phase the spectrum carefully, minimizing the first-order correction. Use automated baseline correction algorithms.[27] 3. Acquire a background spectrum of the probe with just the deuterated solvent to identify any probe signals. |
| Poor Signal-to-Noise (S/N) | 1. Low sample concentration. 2. Insufficient number of scans. 3. Poor magnetic field shimming. | 1. Increase the concentration of the sample if possible. 2. Increase the number of scans. 3. Re-shim the sample carefully. |
| Asymmetric ¹³C Satellites | This is a normal phenomenon due to the isotope effect of ¹³C on the ¹⁹F chemical shift.[28] | For qNMR, ensure that integration includes both satellites or, more commonly, excludes both satellites consistently for both the analyte and the standard. |
| Inaccurate Integration in qNMR | 1. Insufficient relaxation delay (D1). 2. Non-uniform pulse excitation across the spectrum. 3. Poor phasing or baseline. | 1. Increase D1 to at least 5 times the longest T₁.[9] 2. Calibrate the 90° pulse width. Ensure the transmitter offset is placed in the center of the spectrum. 3. Re-process the spectrum to achieve a perfectly flat baseline and correct phasing before integration.[24] |
Conclusion
¹⁹F NMR spectroscopy is a versatile, sensitive, and robust analytical technique that provides critical insights into the structure, purity, and behavior of fluorinated organic molecules. Its high sensitivity and lack of background interference make it an exceptionally powerful method in the field of drug discovery for hit identification and lead optimization. By following well-designed protocols and understanding the key experimental parameters, researchers can confidently leverage ¹⁹F NMR to accelerate their research and development efforts.
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Kirman, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 13(12), 3464–3471. [Link]
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ResearchGate. (2025). Solid state 19F-NMR methods for studying biomembranes. [Link]
-
ResearchGate. (n.d.). 13 questions with answers in FLUORINE-19 NMR. [Link]
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- 5. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy [qd-europe.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
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- 18. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
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Application Note: High-Purity Isolation of 3,5-Difluorobenzhydrol via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of crude 3,5-Difluorobenzhydrol, a key intermediate in pharmaceutical and materials science research.[1] The methodology centers on the principles of normal-phase flash column chromatography, leveraging a silica gel stationary phase and a hexane/ethyl acetate mobile phase gradient. The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from preliminary Thin-Layer Chromatography (TLC) analysis to scaled-up flash chromatography for obtaining high-purity (≥98%) this compound. The causality behind experimental choices, potential pitfalls, and validation checkpoints are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Purifying Fluorinated Benzhydrols
This compound is a valuable building block in organic synthesis, with its fluorine substituents often imparting desirable metabolic stability and binding affinity in drug candidates. It is commonly synthesized via a Grignard reaction between a phenylmagnesium halide and 3,5-difluorobenzaldehyde. While effective, this synthesis route frequently yields a crude product contaminated with various impurities. The primary purification challenge lies in the efficient separation of the target benzhydrol from non-polar byproducts, such as biphenyl (formed from Wurtz-type coupling of the Grignard reagent), and more polar unreacted starting materials like 3,5-difluorobenzaldehyde. Column chromatography is the technique of choice for this purification task due to its versatility and scalability.[2]
This guide provides a systematic approach to developing a robust purification method, starting with analytical TLC to define the optimal separation conditions, followed by a detailed protocol for automated flash column chromatography.
Foundational Principles: Chromatography of Moderately Polar Compounds
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this modality, a polar stationary phase (silica gel) is employed with a relatively non-polar mobile phase.[3] The separation is governed by the differential adsorption of the compounds in the crude mixture onto the silica surface.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to its highly polar surface, which is rich in silanol (Si-OH) groups. These groups can form hydrogen bonds with polar functional groups in the analyte molecules.
-
Mobile Phase: A binary solvent system of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is used. The polarity of the mobile phase is fine-tuned by adjusting the ratio of these two solvents.
-
Elution Order: The elution of compounds from the column is inversely related to their polarity. Non-polar compounds have a weaker affinity for the stationary phase and are eluted first by the non-polar mobile phase. More polar compounds are retained more strongly and require a higher concentration of the polar solvent in the mobile phase to be eluted.
In the context of crude this compound purification, the expected elution order is:
-
Biphenyl (non-polar)
-
This compound (moderately polar)
-
3,5-Difluorobenzaldehyde (more polar than the product)
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with the product having a retention factor (Rƒ) of approximately 0.25-0.35.[2]
Materials for TLC
-
TLC Plates: Silica gel 60 F₂₅₄
-
Developing Chamber
-
Spotting Capillaries
-
Solvents: Hexane, Ethyl Acetate
-
Visualization: UV lamp (254 nm), and a phosphomolybdic acid or p-anisaldehyde stain.[4]
Step-by-Step TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low polarity mixture, such as 9:1 hexane/ethyl acetate, and progressively increase the polarity (e.g., 8:2, 7:3) in subsequent trials.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp.[2] Further visualization can be achieved by dipping the plate in a phosphomolybdic acid solution and gently heating, which will reveal the alcohol as a distinct colored spot.[5]
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The optimal solvent system will show clear separation between the spot corresponding to this compound and other impurities.
Preparative Purification: Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system but can be adapted for manual (gravity) column chromatography.
Physicochemical Data and System Parameters
| Parameter | Value/Recommendation | Source/Rationale |
| Compound Name | This compound | - |
| Molecular Formula | C₁₃H₁₀F₂O | [6] |
| Molecular Weight | 220.22 g/mol | [6] |
| Appearance | Off-white to white solid (predicted) | Analogy to similar compounds[7] |
| Stationary Phase | Silica Gel, 40-63 µm | Standard for flash chromatography |
| Mobile Phase A | n-Hexane | Non-polar component |
| Mobile Phase B | Ethyl Acetate | Polar component |
| Elution Mode | Gradient | For efficient separation of compounds with varying polarities |
| Detection | UV, 254 nm | Aromatic rings strongly absorb UV light[5] |
Step-by-Step Flash Chromatography Protocol
-
Column Selection and Equilibration:
-
Based on the amount of crude material, select an appropriately sized silica gel column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Equilibrate the column with 100% Hexane (Mobile Phase A) for at least 5 column volumes (CV).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution Gradient:
-
Begin the elution with a low percentage of ethyl acetate in hexane (e.g., 5-10%), as determined by the preceding TLC analysis.
-
Run a linear gradient to increase the concentration of ethyl acetate. A typical gradient might be from 10% to 40% ethyl acetate over 10-15 CV.
-
Hold the final gradient composition for a few CVs to ensure all compounds have eluted.
-
-
Fraction Collection:
-
Collect fractions throughout the run. The fraction size should be appropriate for the column size and flow rate to ensure good resolution.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Pool the pure fractions.
-
-
Solvent Removal and Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. A pure product should exhibit a sharp melting point.
-
Visualizing the Workflow
The following diagrams illustrate the key decision-making and operational workflows.
Caption: Workflow for TLC solvent system optimization.
Caption: Step-by-step flash column chromatography workflow.
Safety Considerations
-
Solvent Handling: Hexane and ethyl acetate are flammable. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully, preferably in a fume hood, to avoid inhalation.
-
UV Light: Avoid direct exposure of skin and eyes to UV light. Use appropriate shielding.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of crude this compound. By systematically determining the optimal mobile phase composition through TLC and applying a well-defined gradient elution in flash column chromatography, researchers can consistently obtain the target compound with high purity. This methodology is fundamental for ensuring the quality of key intermediates in drug discovery and materials science, thereby facilitating downstream applications and research.
References
-
Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. (2015). CDN. Available at: [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Column Chromatography. University of Alberta, Department of Chemistry. Available at: [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
-
How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone. Available at: [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
(3,5-dimethylphenyl)-(3-fluorophenyl)methanol. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
This compound (C13H10F2O). PubChemLite. Available at: [Link]
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- 7. 4,4'-Difluorobenzhydrol CAS#: 365-24-2 [m.chemicalbook.com]
Topic: A Step-by-Step Guide to the Recrystallization of 3,5-Difluorobenzhydrol for High-Purity Applications
An Application Note and Protocol from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Benzhydrol Scaffolds
3,5-Difluorobenzhydrol is a key structural motif and intermediate in the synthesis of various pharmacologically active molecules. The purity of such intermediates is not merely a matter of academic rigor; it is a prerequisite for reliable downstream applications, ensuring the efficacy, safety, and reproducibility of novel chemical entities. Recrystallization stands as a powerful, cost-effective, and scalable technique for purifying solid organic compounds, often yielding material of exceptional purity that may be difficult to achieve through chromatography alone.[1][2]
This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound. We will move beyond a simple list of steps to explore the underlying principles, enabling the researcher to intelligently adapt and optimize the procedure for their specific needs.
The Science of Recrystallization: A Self-Validating System
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3][4][5] The foundational principle is that most organic solids are more soluble in a hot solvent than in a cold one.
The process involves:
-
Dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution (if insoluble impurities are present).
-
Allowing the solution to cool slowly , which decreases the solubility of the desired compound, causing it to crystallize out of the solution.
-
Impurities remain in the solution (the "mother liquor") because they are either present in smaller amounts and do not reach their saturation point, or they have different solubility characteristics.
-
Isolating the pure crystals via filtration.
The success of this technique is intrinsically linked to the selection of an appropriate solvent system, making solvent screening the most critical preliminary step.[5][6]
Safety First: Handling this compound
Before beginning any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Based on data for analogous compounds like 4,4'-Difluorobenzhydrol and general laboratory practice, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7][9]
-
Fire Safety: The compound is combustible. Keep away from heat and sources of ignition. In case of fire, suitable extinguishing media include water, foam, carbon dioxide, or dry powder.
Part 1: Solvent System Selection – The Heart of the Protocol
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility for the compound at elevated temperatures (near the solvent's boiling point).
-
Low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).
-
It should either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
It must not react chemically with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Given the diarylmethanol structure of the target compound, which has both non-polar (two phenyl rings) and polar (hydroxyl group) character, suitable starting solvents for screening would include non-polar aromatic hydrocarbons or alkanes.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a few drops of a different test solvent (e.g., Heptane, Hexanes, Toluene, Ethyl Acetate, Isopropanol) at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[6]
-
Gently heat the tubes that showed poor solubility at room temperature. A good solvent will now dissolve the compound completely.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that produces a high yield of crystalline solid is a promising candidate.
-
If no single solvent is ideal, a mixed-solvent system (e.g., Toluene-Heptane) can be employed. Dissolve the compound in a minimal amount of the "good" hot solvent (in which it is highly soluble) and then slowly add the "poor" solvent (the anti-solvent, in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool.[10]
Part 2: High-Purity Recrystallization Protocol
This protocol is a robust starting point based on the general properties of benzhydrol derivatives.[3] It should be optimized based on the results of your solvent screening.
Materials and Equipment:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Part 1)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (recommended for volatile solvents)
-
Buchner funnel and vacuum flask
-
Filter paper (appropriately sized for the funnel)
-
Vacuum source
-
Spatula and glass stirring rod
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent to create a slurry. Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the solid just dissolves completely. Causality Check: Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.[6]
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. Causality Check: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the funnel or filter paper.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass. Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Causality Check: Slow cooling is essential for the formation of large, well-ordered, and therefore purer, crystals.[3] Rapid cooling can trap impurities within a quickly formed crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the now cold mother liquor.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean vacuum flask.
-
Washing: With the vacuum still applied, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will remove any residual mother liquor adhering to the crystal surfaces. Causality Check: Using cold solvent is crucial to wash away impurities without significantly redissolving the purified product.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. For final drying, transfer the crystals to a watch glass or a drying dish and place them in a vacuum oven at a mild temperature until a constant weight is achieved.
Quantitative Data & Purity Assessment
The effectiveness of the recrystallization should be validated empirically.
| Parameter | Target Value | Rationale & Method of Verification |
| Recovery Yield | > 80% (typical) | Calculated as (mass of pure product / mass of crude product) x 100%. A very low yield may indicate using too much solvent. |
| Purity (Melting Point) | Sharp, defined range | Pure crystalline solids have a sharp melting point. Impurities typically depress and broaden the melting point range. Compare with literature values if available. |
| Purity (Spectroscopy) | Clean Spectra | Use ¹H NMR, ¹³C NMR, or other spectroscopic methods to confirm the absence of impurity signals that were present in the crude material. |
| Purity (Chromatography) | Single Peak | HPLC or GC analysis should show a significant increase in the area percentage of the main peak compared to the crude sample. |
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to boil off some of the solvent. Allow it to cool again. Alternatively, try seeding with a pure crystal or scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site.[4] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before dissolving. The solution is too concentrated. | Re-heat the solution and add more solvent until the oil dissolves completely. Then allow it to cool slowly. Alternatively, select a solvent with a lower boiling point. |
| Low Recovery Yield | Too much solvent was used; cooling was not sufficient; crystals were washed with solvent that was not cold enough. | Ensure the minimum amount of hot solvent is used. Ensure the solution is cooled in an ice bath to maximize precipitation. Always wash with ice-cold solvent. |
| Colored Impurities Remain | The impurity has similar solubility to the product. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use sparingly as it can also adsorb the desired product. |
References
- BenchChem. (2025). Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol.
-
De Kock, C., Smith, P. J. (2012). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. Available at: [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Available at: [Link]
-
Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Recrystallization and Crystallization. Available at: [Link]
- BenchChem. (2025). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile.
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Available at: [Link]
Sources
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Difluorobenzhydrol
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 3,5-Difluorobenzhydrol, a key intermediate in the development of novel pharmaceuticals and advanced materials. Recognizing the critical need for robust and safe synthetic procedures in research and industrial settings, this document outlines two primary, field-proven methods: the Grignard reaction of a phenylmagnesium halide with 3,5-difluorobenzaldehyde and the reduction of 3,5-difluorobenzophenone. Emphasis is placed on the practical considerations and strategic modifications required for transitioning from laboratory-scale synthesis to large-scale production. This includes in-depth discussions on reaction thermodynamics, process safety, and purification strategies. The protocols and insights provided herein are curated for researchers, chemists, and process engineers engaged in pharmaceutical and chemical development.
Introduction: The Significance of this compound
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The 3,5-difluorophenyl motif, in particular, is a valuable pharmacophore. This compound serves as a versatile building block for the synthesis of a variety of biologically active compounds and functional materials. Its diarylmethanol scaffold is a common feature in antihistaminic, CNS-active, and antiviral agents. The reliable and scalable synthesis of this intermediate is therefore a critical step in the drug discovery and development pipeline.
This document provides a detailed examination of two robust synthetic routes to this compound, with a focus on providing actionable protocols for both laboratory and scaled-up manufacturing environments.
Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways to this compound are presented, each with distinct advantages and scale-up considerations.
Method A: Grignard Reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to 3,5-difluorobenzaldehyde. It is a highly efficient method for constructing the benzhydrol framework.
Method B: Ketone Reduction. This approach utilizes the reduction of 3,5-difluorobenzophenone to the corresponding alcohol. This method can be advantageous in terms of starting material availability and potentially simpler reaction work-up.
The choice between these methods will depend on factors such as raw material cost, available equipment, and the desired scale of production.
Method A: Grignard Reaction Synthesis
Reaction Mechanism and Rationale
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the phenylmagnesium bromide on the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The resulting magnesium alkoxide is subsequently protonated during an aqueous workup to yield the final product, this compound. The use of an ethereal solvent, such as tetrahydrofuran (THF), is crucial as it solvates the magnesium center, facilitating the formation and reactivity of the Grignard reagent.[1]
Caption: Grignard reaction mechanism for this compound synthesis.
Laboratory-Scale Protocol (Method A)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
3,5-Difluorobenzaldehyde[2]
-
Iodine crystal (initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
To the three-necked flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.[3]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This process is highly exothermic.[5][6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.[7]
-
| Reagent/Solvent | Molar Ratio (Lab-Scale) |
| Magnesium Turnings | 1.2 |
| Bromobenzene | 1.0 |
| 3,5-Difluorobenzaldehyde | 1.0 |
| Anhydrous THF | Sufficient to dissolve |
| Sat. aq. NH₄Cl | Sufficient to quench |
Scale-Up Considerations for Grignard Reaction (Method A)
Scaling up Grignard reactions presents significant challenges, primarily due to their highly exothermic nature and the heterogeneity of the reaction mixture.[8][9]
Key Considerations:
-
Heat Management: The initiation and propagation of the Grignard reaction are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous thermal runaway.[10][11]
-
Mitigation: Utilize a jacketed reactor with efficient cooling capacity. The rate of addition of the bromobenzene and the 3,5-difluorobenzaldehyde must be carefully controlled to maintain a safe internal temperature. Real-time temperature monitoring is essential.
-
-
Initiation: Ensuring the reaction has initiated before adding a large quantity of the halide is critical to prevent its accumulation, which could lead to an uncontrolled exotherm upon delayed initiation.[12]
-
Reagent Addition: The rate of addition of both the halide and the aldehyde is a critical process parameter.
-
Mitigation: Employ a calibrated dosing pump for controlled, subsurface addition to improve dispersion and heat transfer.
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" and side reactions.
-
Mitigation: Use a reactor with appropriate agitation (e.g., a pitched-blade turbine impeller) to ensure homogeneity of the reaction mixture.
-
-
Work-up: The quenching of a large-scale Grignard reaction is a hazardous operation due to the large amount of energy released.
-
Mitigation: The quench should be performed by adding the reaction mixture to a cooled, stirred solution of the quenching agent (e.g., aqueous NH₄Cl) at a controlled rate. Reverse addition (adding water to the Grignard) should be avoided.
-
Caption: Workflow for the scaled-up Grignard synthesis of this compound.
Method B: Ketone Reduction Synthesis
Reaction Mechanism and Rationale
The reduction of 3,5-difluorobenzophenone to this compound is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic transfer of a hydride ion from the borohydride to the carbonyl carbon of the ketone. The resulting alkoxide is then protonated during workup to give the desired alcohol. Sodium borohydride is a mild and selective reducing agent, making it suitable for this transformation.[13][14]
Caption: Mechanism for the reduction of 3,5-difluorobenzophenone.
Laboratory-Scale Protocol (Method B)
Materials:
-
3,5-Difluorobenzophenone[15]
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 3,5-difluorobenzophenone (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly add deionized water to quench the excess sodium borohydride.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
-
| Reagent/Solvent | Molar Ratio (Lab-Scale) |
| 3,5-Difluorobenzophenone | 1.0 |
| Sodium Borohydride | 1.5 |
| Methanol/Ethanol | Sufficient to dissolve |
| 1M HCl | To pH ~2 |
Scale-Up Considerations for Ketone Reduction (Method B)
The reduction of ketones with sodium borohydride is generally considered a safer and more scalable process compared to Grignard reactions. However, several factors must be addressed for large-scale production.
Key Considerations:
-
Hydrogen Evolution: The quenching of excess sodium borohydride with water or acid generates hydrogen gas, which is highly flammable.
-
Mitigation: The quench must be performed in a well-ventilated area, and the rate of addition of the quenching agent must be controlled to manage the rate of gas evolution. The reactor should be equipped with a proper venting system.
-
-
Exothermicity: The reduction itself and the subsequent quench are exothermic.
-
Mitigation: A jacketed reactor with adequate cooling is necessary. The sodium borohydride should be added in portions or as a solution at a controlled rate to manage the exotherm.
-
-
Solid Handling: On a large scale, the handling of powdered sodium borohydride can pose dust explosion hazards.
-
Mitigation: Use of granular sodium borohydride or handling the reagent in a contained system can mitigate this risk. Alternatively, preparing a solution of NaBH₄ in a suitable solvent (e.g., a solution in aqueous sodium hydroxide) can be a safer approach for addition.[20]
-
-
Purification: At a larger scale, crystallization is often a more practical purification method than chromatography.
-
Mitigation: Solvent screening and optimization of crystallization conditions (temperature, cooling rate, etc.) are necessary to achieve high purity and yield.
-
Safety and Hazard Management
The synthesis of this compound involves the use of hazardous materials and energetic reactions. A thorough risk assessment should be conducted before commencing any work.
-
Phenylmagnesium Bromide: Highly flammable, corrosive, and reacts violently with water. It should be handled under an inert atmosphere.[21][22][23][24]
-
3,5-Difluorobenzaldehyde: Flammable liquid and causes skin and eye irritation.[2]
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin.[16][17][18][19]
-
3,5-Difluorobenzophenone: May cause skin, eye, and respiratory irritation.[15][25]
-
Solvents: Ethereal solvents like THF are highly flammable and can form explosive peroxides.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves.
Conclusion
The synthesis of this compound can be reliably achieved through either a Grignard reaction or the reduction of the corresponding ketone. While the Grignard approach offers a direct route to the product, its scale-up requires careful management of the highly exothermic reaction and initiation step. The ketone reduction pathway, on the other hand, is generally a more straightforward and safer process to scale, with the primary hazard being hydrogen evolution during the quench. The choice of synthetic route will ultimately be dictated by the specific requirements of the project, including scale, cost, and available infrastructure. The protocols and considerations outlined in this guide provide a solid foundation for the successful and safe synthesis of this important chemical intermediate.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylmagnesium bromide, 1M solution in THF. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
Alfa Aesar. (2009, June 8). Material Safety Data Sheet - Phenylmagnesium bromide, 3M in ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Organic Process Research & Development, 1999, 3 (5), pp 319–329. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]
-
ACS Chemical Health & Safety, 2014, 21 (6), pp 34–40. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
International Journal of Chemical Engineering, 2022, 2022, 5608795. Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Retrieved from [Link]
-
Organic Process Research & Development, 1999, 3 (5), pp 319–329. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Process Research & Development, 2020, 24 (2), pp 155–163. Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]
-
Chemical Safety. (n.d.). chemical label 3,5-Difluorobenzaldehyde. Retrieved from [Link]
-
Angelo State University. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Retrieved from [Link]
-
Zenodo. (n.d.). REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx. Retrieved from [Link]
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- 25. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,5-Difluorobenzhydrol Synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluorobenzhydrol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield. The fluorinated benzhydrol moiety is a critical pharmacophore in modern medicinal chemistry, and mastering its synthesis is key to accelerating discovery programs.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for rational problem-solving in the lab. We will explore the two most prevalent synthetic strategies: the Grignard reaction and the reduction of a benzophenone precursor.
Core Synthesis Pathways: An Overview
The synthesis of this compound is typically approached via one of two robust methods. The choice often depends on the availability of starting materials and the desired scale of the reaction.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (e.g., Phenylmagnesium bromide) to 3,5-difluorobenzaldehyde. It is highly effective for creating unsymmetrical benzhydrols.[1][2]
-
Ketone Reduction: This method involves the reduction of 3,5-difluorobenzophenone to the corresponding secondary alcohol using a hydride-based reducing agent, most commonly sodium borohydride (NaBH₄).[3][4]
Below, we address specific issues you may encounter with each method in a practical, question-and-answer format.
Troubleshooting Guide: The Grignard Reaction Route
The Grignard reaction, while powerful, is notoriously sensitive to environmental conditions.[5][6] Success hinges on the scrupulous exclusion of water and atmospheric oxygen.
Q1: My Grignard reaction fails to initiate. The solution remains clear and the magnesium is unreactive. What's wrong?
This is the most common failure point. Initiation is a surface phenomenon on the magnesium metal, and several factors can prevent it.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting & Optimization Steps |
| Moisture Contamination | Grignard reagents are potent bases that react instantly and irreversibly with acidic protons, especially water.[5][6] This "kills" the reagent faster than it can form. | 1. Rigorous Drying: Flame-dry all glassware under a vacuum and cool under a positive pressure of an inert gas (Argon or Nitrogen).[1] Use septa to seal the reaction vessel.[6] 2. Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents like diethyl ether or THF.[1][7] |
| Inactive Magnesium Surface | Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.[8] | 1. Physical Activation: Briefly crush some of the magnesium turnings with a dry glass rod against the bottom of the flask to expose a fresh metal surface.[6][8] 2. Chemical Activation: Add a small crystal of iodine (I₂). A brown color will appear and should fade as the reaction initiates.[1][7] Alternatively, add a few drops of 1,2-dibromoethane. |
| Poor Reagent Quality | Impurities in the magnesium or organic halide can inhibit the reaction. | Use high-purity, shiny magnesium turnings. Ensure your organic halide is pure and dry. |
Q2: The reaction initiated, but my final yield of this compound is very low. What side reactions are consuming my product?
Low yield after a successful initiation points to competing reaction pathways or loss of the Grignard reagent after its formation.
Possible Causes & Solutions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide starting material to form a biphenyl byproduct. This is favored at higher temperatures and concentrations.[6]
-
Reaction with Air (O₂/CO₂): Exposure of the formed Grignard reagent to air can lead to oxidation or carboxylation, consuming the reagent.
-
Solution: Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the entire process, from initiation to quenching.[1]
-
-
Inaccurate Stoichiometry: If the concentration of the Grignard reagent is unknown, you may be adding an insufficient amount to the aldehyde.
-
Solution: For precise and reproducible results, the concentration of your freshly prepared Grignard reagent should be determined by titration before its use.[5]
-
Q3: My reaction mixture turned dark brown or black during Grignard formation. Should I discard it?
Not necessarily. While a clear, cloudy gray solution is ideal, a dark color often indicates the formation of finely divided metal byproducts from side reactions, which may be catalyzed by impurities in the magnesium.[5] The reaction can often be carried to completion, but be prepared for a more challenging purification. Using higher purity reagents can mitigate this issue.
Experimental Workflow: Grignard Synthesis of this compound
Caption: Grignard synthesis workflow.
Troubleshooting Guide: Ketone Reduction Route
The reduction of 3,5-difluorobenzophenone with sodium borohydride (NaBH₄) is generally more tolerant of reaction conditions than the Grignard synthesis but still requires care to maximize yield.
Q4: My reduction of 3,5-difluorobenzophenone with NaBH₄ is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?
Incomplete conversion is the most frequent issue in this synthesis.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting & Optimization Steps |
| Insufficient Reducing Agent | In theory, one mole of NaBH₄ can reduce four moles of a ketone. In practice, this is never achieved.[9] | Use a stoichiometric excess of NaBH₄. A common starting point is 1.5 to 2.0 molar equivalents relative to the ketone.[10] |
| Suboptimal Solvent/Temperature | The reactivity of NaBH₄ is solvent-dependent. The reaction may be sluggish at low temperatures. | Protic solvents like methanol or ethanol are excellent for this reduction.[4][9] Most reactions proceed efficiently at room temperature. If the reaction is slow, gentle warming to 40-50°C can be employed, but monitor for potential side reactions. |
| Short Reaction Time | While often fast, some reductions may require more time to reach completion. | Always monitor the reaction progress using Thin-Layer Chromatography (TLC).[9] Continue the reaction until the starting ketone spot has completely disappeared. |
Q5: The workup of my NaBH₄ reduction is difficult, and I'm losing product during extraction.
A proper workup is crucial for isolating the alcohol product cleanly.
Possible Causes & Solutions:
-
Improper Quenching: Adding water or acid too quickly to the reaction mixture can cause vigorous hydrogen gas evolution and foaming. The borate salts formed can also create emulsions that complicate extractions.
-
Solution: Cool the reaction mixture in an ice bath. Quench the reaction by slowly and carefully adding a dilute acid (e.g., 1M HCl) dropwise until the bubbling ceases. This neutralizes excess NaBH₄ and hydrolyzes the borate-alkoxide complex to the desired alcohol.
-
-
Product Solubility: The resulting alcohol may have some solubility in the aqueous layer, leading to lower yields upon extraction.
Experimental Workflow: Ketone Reduction Synthesis
Caption: Ketone reduction workflow.
Frequently Asked Questions (FAQs)
Q: Which synthetic method is better, Grignard or reduction?
A: Neither is definitively "better"; they serve different strategic purposes.
-
The Grignard route is superior for creating diverse, unsymmetrical benzhydrols where the two aryl rings are different.
-
The reduction route is often more straightforward and tolerant of functional groups if the symmetric 3,5-difluorobenzophenone is commercially available or easily synthesized.
Q: How do I best purify the crude this compound?
A: For both methods, the most reliable purification technique is flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the product from nonpolar byproducts (like biphenyl) and polar baseline impurities.[1] Recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes) can also be effective if the crude product is sufficiently pure.[8][9]
Q: What analytical techniques should I use to confirm my final product?
A: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical to confirm the chemical structure and the presence of the fluorine atoms.[7]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of purity.
By understanding the chemical principles behind each step and anticipating potential pitfalls, you can effectively troubleshoot and optimize the synthesis of this compound, ensuring a reliable and high-yielding process in your laboratory.
References
- BenchChem. (2025). Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- BenchChem. (2025).
- Quick Company. (n.d.).
- Google Patents. (n.d.).
- Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- ChemicalBook. (n.d.). 4,4'-Difluorobenzhydrol CAS#: 365-24-2.
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- 10. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
Identifying and minimizing side reactions in 3,5-Difluorobenzhydrol synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluorobenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, identify and minimize side reactions, and troubleshoot common experimental challenges. My approach is grounded in established chemical principles and field-proven insights to ensure you can achieve optimal results with confidence.
Introduction: The Chemistry of this compound Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. The two fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for novel therapeutics and advanced materials.
The most common and direct route to this compound is the Grignard reaction between a suitable phenyl Grignard reagent and 3,5-difluorobenzaldehyde. An alternative, though less common, approach is the reduction of 3,5-difluorobenzophenone. Both methods have their nuances and potential for side reactions, which we will explore in detail.
This guide will provide a comprehensive overview of these synthetic routes, with a primary focus on the Grignard reaction, and equip you with the knowledge to identify and mitigate common pitfalls.
Troubleshooting Guide: Grignard Synthesis of this compound
This section addresses specific issues you may encounter during the Grignard synthesis of this compound in a question-and-answer format.
Question 1: My Grignard reaction is difficult to initiate or fails to start. What are the likely causes and how can I resolve this?
Answer:
Failure to initiate a Grignard reaction is a frequent challenge, almost always stemming from insufficient activation of the magnesium metal or the presence of moisture. Here’s a systematic approach to troubleshooting:
-
Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1] All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere (nitrogen or argon) or by oven-drying at >120°C for several hours and cooling under an inert gas stream. Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.
-
Activate the Magnesium Surface: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer must be disrupted to expose fresh, reactive magnesium.
-
Mechanical Activation: Gently crush the magnesium turnings in the flask with a dry glass rod to expose a new surface.
-
Chemical Activation: Add a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane to etch the magnesium surface and initiate the reaction.[2]
-
-
Check Reagent Quality: Ensure the aryl halide (e.g., bromobenzene) is pure and dry. The 3,5-difluorobenzaldehyde should also be free from acidic impurities and water.
Question 2: I'm observing a significant amount of a nonpolar byproduct that co-elutes with my starting aryl halide. What is it and how can I prevent it?
Answer:
This is likely a homocoupling product (biphenyl if you started with bromobenzene) formed via a Wurtz-type reaction.[3][4][5] This side reaction occurs when the Grignard reagent reacts with the unreacted aryl halide.
Minimization Strategies:
-
Slow Addition of Aryl Halide: During the formation of the Grignard reagent, add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Maintain Moderate Temperature: While some initial heating may be necessary for initiation, avoid excessive temperatures during Grignard formation, as this can promote Wurtz coupling.[1]
Question 3: My reaction yields are consistently low, and I've isolated unreacted 3,5-difluorobenzaldehyde. What could be the issue?
Answer:
Low yields with recovery of the starting aldehyde can be due to several factors:
-
Incomplete Grignard Formation: Titrate your Grignard reagent before adding the aldehyde to ensure its concentration is as expected.
-
Enolization of the Aldehyde: While 3,5-difluorobenzaldehyde has no α-protons and therefore cannot be enolized, this is a crucial consideration for other aldehyde substrates.
-
Reduction of the Aldehyde: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones or aldehydes.[6] In this case, the Grignard reagent's β-hydride is transferred to the carbonyl carbon, leading to the formation of 3,5-difluorobenzyl alcohol.
-
Minimization: Use a less sterically bulky Grignard reagent if possible. Maintain a low reaction temperature during the addition of the aldehyde (e.g., 0 °C or lower) to favor nucleophilic addition over reduction.[7]
-
-
Cannizzaro Reaction: Under strongly basic conditions (which can arise from residual hydroxides or if the Grignard reagent is partially hydrolyzed), 3,5-difluorobenzaldehyde, being a non-enolizable aldehyde, can undergo a Cannizzaro reaction.[8][9][10][11] This disproportionation reaction would yield 3,5-difluorobenzyl alcohol and 3,5-difluorobenzoic acid.
-
Minimization: Ensure strictly anhydrous conditions to prevent the formation of magnesium hydroxide. A proper quench with a mild acid (like saturated aqueous ammonium chloride) is also crucial.
-
Question 4: I'm having difficulty purifying my this compound. What are the best practices for work-up and purification?
Answer:
Proper work-up and purification are critical for obtaining pure this compound.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Avoid using strong acids initially, as they can cause vigorous protonation of the magnesium alkoxide and potentially lead to side reactions.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or diethyl ether to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent.[7]
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atoms in the reactivity of 3,5-difluorobenzaldehyde?
The two fluorine atoms are strongly electron-withdrawing groups. They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Grignard reagent. This can lead to a faster and more efficient reaction compared to non-fluorinated benzaldehyde.
Q2: Can I use other organometallic reagents instead of a Grignard reagent?
Yes, organolithium reagents can also be used. They are generally more reactive than Grignard reagents and may offer advantages in certain situations. However, they are also more basic and may be more prone to side reactions.
Q3: Is the reduction of 3,5-difluorobenzophenone a viable alternative synthesis route?
Absolutely. The reduction of 3,5-difluorobenzophenone to this compound is a good alternative. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. A key advantage of this route is the avoidance of highly moisture-sensitive Grignard reagents. The Meerwein-Ponndorf-Verley (MPV) reduction, using aluminum isopropoxide in isopropanol, is another option that offers high chemoselectivity.[6][12][13][14][15]
Q4: How can I confirm the purity and identity of my final product?
Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol.
-
Melting Point: A sharp melting point is indicative of high purity.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Bromobenzene (or other suitable aryl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3,5-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Gentle heating may be required for initiation.
-
Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) or recrystallization.
-
Protocol 2: Reduction of 3,5-Difluorobenzophenone
Materials:
-
3,5-Difluorobenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane or ethyl acetate
Procedure:
-
Reduction:
-
Dissolve 3,5-difluorobenzophenone (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully add deionized water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
-
Visualization of Key Processes
Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for identifying causes of low yield in the Grignard synthesis.
Quantitative Data Summary
| Parameter | Grignard Reaction | Reduction of Benzophenone |
| Typical Yield | 60-85% (highly dependent on conditions) | 85-95% |
| Key Reagents | Aryl halide, Mg, 3,5-difluorobenzaldehyde | 3,5-difluorobenzophenone, NaBH₄ or LiAlH₄ |
| Reaction Temp. | 0 °C to reflux | 0 °C to room temperature |
| Sensitivity | Highly sensitive to moisture and air | Moderately sensitive to moisture |
| Major Side Reactions | Wurtz coupling, aldehyde reduction, Cannizzaro | Incomplete reduction |
References
-
Wurtz reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Give reaction Wurtz and wurtz fitting with grignard reagent. (2025, February 20). Filo. Retrieved January 14, 2026, from [Link]
- Kollo, T., & Koppel, I. (2018). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 3(5), 647-654.
-
3,5-Difluorobenzyl alcohol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Wurtz Coupling Reaction. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Cannizzaro reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. Retrieved January 14, 2026, from [Link]
- Meerwein-Ponndorf-Verley Reaction (Reduction). (n.d.). In Named Organic Reactions (pp. 331-334).
-
Meerwein–Ponndorf–Verley reduction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Meerwein-Ponndorf-Verley Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
NMR spectra for the alcohols (3). (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Cannizzaro Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]
-
Cannizzaro Reaction. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
3,5-Difluorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
- Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. (2020). Molecules, 25(15), 3483.
- Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. (1951). Journal of the American Chemical Society, 73(4), 1777-1779.
- Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. (2020). Energy & Fuels, 34(5), 5964-5974.
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Technical Support Center: Strategies to Improve the Final Purity of 3,5-Difluorobenzhydrol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3,5-Difluorobenzhydrol. This guide is designed for researchers, chemists, and drug development professionals who are looking to overcome common challenges in achieving high purity for this important synthetic building block. We will explore the causality behind experimental choices, provide detailed troubleshooting protocols, and answer frequently asked questions to enhance the success of your purification workflows.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, particularly after its synthesis via methods like the Grignard reaction.[1][2]
Q1: My final product has a low and broad melting point. What are the likely causes and how can I fix it?
A1: A low, broad melting point is a classic indicator of impurities. The melting point of a pure substance is sharp, but impurities disrupt the crystal lattice, causing it to melt over a wider and lower temperature range.[3] For this compound, the most common culprits are:
-
Unreacted Starting Materials: The primary suspects are residual 3,5-difluorobenzaldehyde or the organometallic reagent precursor. The aldehyde is more polar than the product, while hydrocarbon-based impurities are less polar.
-
Reaction Byproducts: In a Grignard synthesis, a common non-polar byproduct is the Wurtz coupling product (e.g., biphenyl if phenylmagnesium bromide was used). This arises from the reaction of the Grignard reagent with unreacted aryl halide.
Troubleshooting Steps:
-
Initial Diagnosis: Use Thin Layer Chromatography (TLC) to visualize the number of components in your crude product. Spot the crude material alongside your starting materials (if available). This will help identify the polarity of the impurities.
-
Primary Purification - Column Chromatography: This is the most effective method for separating components with different polarities.[1]
-
For non-polar impurities (e.g., Wurtz products): These will elute first from a silica gel column. Start with a low-polarity eluent like 95:5 Hexanes:Ethyl Acetate.
-
For unreacted aldehyde (more polar): The aldehyde will have a stronger affinity for the silica gel than the benzhydrol product but will elute before highly polar impurities. A gradient elution, gradually increasing the ethyl acetate concentration, will provide the best separation.
-
-
Final Purification - Recrystallization: Once the major impurities are removed by chromatography, recrystallization is an excellent final step to achieve high crystalline purity.[4][5]
Q2: I'm seeing a persistent non-polar impurity spot on my TLC/GC analysis. How can I remove it?
A2: This is very likely a hydrocarbon byproduct from the synthesis, such as a biphenyl derivative from a Grignard coupling side reaction. These impurities are greasy, often hinder crystallization, and are co-soluble with the product in many organic solvents.
Troubleshooting Strategy: The "Like-Dissolves-Like" Wash
-
Liquid-Liquid Extraction Optimization: Before chromatography, perform a targeted wash. Dissolve your crude product in a solvent like ethyl acetate. Wash this organic layer with a non-polar solvent in which your product has poor solubility but the impurity has high solubility. Heptane or hexanes are excellent choices. This may cause some product to precipitate, but it will effectively pull the non-polar impurity into the hexane layer.
-
Recrystallization with a Non-Polar Solvent: Recrystallization from a carefully chosen non-polar solvent like heptane or a toluene/hexanes mixture can be highly effective. The desired benzhydrol product should be significantly less soluble than the non-polar impurity upon cooling, causing it to crystallize out while the impurity remains in the mother liquor.[4]
Q3: My column chromatography isn't providing good separation between the product and a close-running impurity. What parameters can I optimize?
A3: Poor separation (low resolution) on a silica column occurs when the difference in affinity for the stationary phase between your product and the impurity is small.
Optimization Parameters:
| Parameter | Recommended Action & Rationale |
| Eluent Polarity | Switch to a solvent system with different selectivity. If Hexanes/Ethyl Acetate fails, try a Dichloromethane/Methanol or Toluene/Acetone system. Different solvents interact uniquely with the solutes and stationary phase, altering the relative separation. |
| Solvent Gradient | Instead of isocratic (constant solvent ratio) elution, use a shallow gradient. A slow, gradual increase in the polar solvent concentration can effectively resolve closely eluting spots. |
| Column Loading | Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Dissolve the crude product in the minimum amount of solvent before loading. |
| Flow Rate | A slower flow rate increases the interaction time between the compounds and the stationary phase, often leading to better resolution. |
Q4: My yield after recrystallization is very low. How can I improve recovery without sacrificing purity?
A4: Low yield is typically due to using too much solvent, cooling the solution too quickly, or premature crystallization.
Improving Recrystallization Yield:
-
Use the Minimum Amount of Hot Solvent: This is the most critical factor for good recovery.[5][6] Add the hot solvent in small portions to your crude solid, waiting for it to dissolve completely before adding more. The goal is to create a saturated solution at the solvent's boiling point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. This promotes the formation of large, pure crystals.[4] Once at room temperature, induce further crystallization by placing the flask in an ice bath for at least 30 minutes.
-
Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), run a TLC. If a significant amount of product is present, you can concentrate the mother liquor by about half and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the Grignard synthesis of this compound? The synthesis of this compound via a Grignard reaction with 3,5-difluorobenzaldehyde can introduce several predictable impurities. These include unreacted 3,5-difluorobenzaldehyde, the Wurtz coupling byproduct from the Grignard reagent, and potentially over-addition products if the substrate allows. It is crucial to identify these in order to select an appropriate purification strategy.[1][2]
Q2: What is the best general-purpose method for purifying crude this compound? For a crude mixture with multiple impurities of varying polarities, flash column chromatography on silica gel is the most robust initial purification method.[1] It effectively separates non-polar byproducts, the desired product, and more polar starting materials. For removing minor, structurally similar impurities from an already enriched product, recrystallization is superior.
Q3: How do I select the optimal solvent for recrystallization? The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] A systematic screening process is recommended:
-
Place ~20 mg of your crude product in several test tubes.
-
Add a few drops of a different test solvent (e.g., hexanes, toluene, ethanol, ethyl acetate, water) to each tube at room temperature. A good solvent will not dissolve the compound.
-
Heat the tubes that did not show dissolution. A good solvent will now fully dissolve the compound.
-
Allow the dissolved solutions to cool. The best solvent will yield a high amount of crystalline solid. For benzhydrol derivatives, start with solvents like heptane, hexanes, or toluene, or a two-solvent system like Toluene/Hexanes.[4]
Q4: What analytical techniques are essential for confirming the purity of the final product? A combination of techniques is necessary for comprehensive purity analysis:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and identifies any residual impurities.[2]
-
Chromatography (HPLC, GC): Quantifies the purity by calculating the area percentage of the main product peak. HPLC is particularly powerful for detecting non-volatile impurities.[7][8]
-
Melting Point Analysis: Provides a quick and reliable indication of purity. A sharp melting range that matches the literature value is indicative of a pure compound.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the absolute molar purity of highly purified samples with high accuracy.[3]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol assumes a crude product containing both more polar and less polar impurities.
-
Prepare the Column: Select a column of appropriate size (e.g., for 1-2 g of crude product, a 40-50 mm diameter column is suitable). Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pack the column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution:
-
Begin eluting with the low-polarity solvent (95:5 Hexanes:EtOAc). This will wash out very non-polar impurities.
-
Monitor the eluate by TLC.
-
Once the non-polar impurities have eluted, gradually increase the polarity of the eluent. A stepwise gradient might look like: 90:10, 85:15, then 80:20 Hexanes:EtOAc. Your product will likely elute in the 85:15 or 80:20 fractions.
-
Collect fractions and analyze them by TLC.
-
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol should be performed after major impurities have been removed, for instance, by chromatography.
-
Solvent Selection: If an optimal solvent is not known, perform the solvent screening described in FAQ Q3.
-
Dissolution: Place the impure solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[5]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by melting point and another analytical technique (NMR, HPLC) to confirm purity.
Section 4: Visualization of Purification Workflow
The following diagram illustrates the logical workflow for purifying crude this compound to achieve high final purity.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tainstruments.com [tainstruments.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common issues and solutions in scaling up 3,5-Difluorobenzhydrol production
Welcome to the technical support center for the synthesis of 3,5-Difluorobenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Introduction: Navigating the Path from Bench to Production
The synthesis of this compound, a key building block in many pharmaceutical compounds, presents unique challenges when transitioning from laboratory-scale experiments to industrial production. While bench-scale syntheses may proceed smoothly, the physical and chemical dynamics can change dramatically at a larger scale. This guide addresses the most common issues encountered during the scale-up process, providing both theoretical explanations and practical, field-proven solutions.
Two primary synthetic routes are typically employed for the production of this compound:
-
Grignard Reaction: The reaction of a Grignard reagent, such as phenylmagnesium bromide, with 3,5-difluorobenzaldehyde.
-
Reduction of 3,5-Difluorobenzophenone: The reduction of the corresponding ketone to the secondary alcohol.
This guide will cover common issues and solutions for both pathways, with a strong emphasis on the challenges inherent in scaling up these processes.
Section 1: Troubleshooting the Grignard Reaction Scale-Up
The Grignard reaction, while versatile, is notoriously challenging to scale up due to its exothermic nature and sensitivity to atmospheric conditions.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significant exotherm during the initiation of our large-scale Grignard reaction, leading to safety concerns. How can we better control this?
A1: Uncontrolled exotherms during Grignard initiation are a major safety hazard in scale-up operations.[1][5][6] The issue often stems from an accumulation of the alkyl halide before the reaction begins, leading to a sudden and violent initiation.
-
Causality: At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5][7] Any delay in initiation allows for a buildup of unreacted starting material, and once the reaction starts, the accumulated heat can lead to a runaway reaction.[1][4]
-
Solutions:
-
Controlled Reagent Addition: Implement a semi-batch process where the aryl halide is added slowly and controllably to the magnesium turnings.[8] This ensures that the rate of heat generation does not exceed the heat removal capacity of the reactor.[9]
-
Initiation Monitoring: Use in-situ monitoring techniques, such as infrared (IR) spectroscopy, to track the concentration of the aryl halide in real-time. This allows for the detection of a stalled reaction and prevents the accumulation of unreacted starting material.[6]
-
Chemical Initiators: For difficult-to-start reactions, a small amount of an initiator like iodine or 1,2-dibromoethane can be used. However, this should be done with extreme caution at scale, as it can also lead to a very rapid initiation.
-
Q2: Our scaled-up Grignard reaction is giving us a lower yield and a significant amount of a biphenyl impurity. What is the likely cause and how can we mitigate it?
A2: The formation of homo-coupled products, such as biphenyl from phenylmagnesium bromide, is a common side reaction known as Wurtz coupling.[10] This issue is often exacerbated during scale-up.
-
Causality: Wurtz coupling is favored by high local concentrations of the aryl halide and elevated temperatures. Poor mixing in a large reactor can create "hot spots" where these conditions are met.[11]
-
Solutions:
-
Improved Agitation: Ensure the reactor is equipped with an efficient stirring system to maintain homogeneity and prevent localized overheating. The choice of impeller and stirring speed is critical.[9]
-
Sub-surface Addition: Introduce the aryl halide below the surface of the solvent to ensure rapid dispersion and minimize localized high concentrations.
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Utilize a reactor with a high-efficiency cooling jacket.[12]
-
Q3: We are struggling with persistent emulsions during the aqueous workup of our large-scale Grignard reaction. How can we improve phase separation?
A3: Emulsions during workup are a frequent problem when scaling up Grignard reactions, primarily due to the formation of fine magnesium salt precipitates.[10]
-
Causality: The quenching of the reaction with an aqueous acid solution generates magnesium salts that can stabilize oil-in-water or water-in-oil emulsions, making phase separation difficult and leading to product loss.
-
Solutions:
-
Quenching Agent: Instead of dilute acid, consider a slow, controlled addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This often results in a more granular precipitate that is easier to filter.
-
Solvent Choice: The choice of organic solvent can influence emulsion formation. Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) are often preferred over diethyl ether at an industrial scale due to their higher boiling points and, in some cases, better phase separation characteristics.[1]
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[10]
-
Experimental Protocol: Controlled Grignard Synthesis at Scale
-
Reactor Preparation: A clean, dry, and inerted (e.g., with nitrogen or argon) jacketed glass reactor is charged with magnesium turnings.
-
Initiation: A small amount of the aryl halide solution in an ethereal solvent (e.g., 2-MeTHF) is added to the magnesium. Gentle heating may be applied to initiate the reaction. Initiation is confirmed by a noticeable exotherm and a change in the appearance of the reaction mixture.
-
Controlled Addition: Once initiated, the remaining aryl halide solution is added dropwise via an addition funnel at a rate that maintains a steady, controllable reflux. The reactor jacket temperature is adjusted to dissipate the heat of reaction.
-
Reaction Monitoring: The reaction is monitored for completion by in-situ IR or by periodic sampling and analysis (e.g., GC or HPLC).
-
Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled, and a solution of 3,5-difluorobenzaldehyde in the same solvent is added at a controlled rate to maintain the desired reaction temperature.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup and Isolation: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
Visualization: Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reaction scale-up.
Section 2: Overcoming Challenges in the Reduction of 3,5-Difluorobenzophenone
The reduction of 3,5-Difluorobenzophenone is a common alternative to the Grignard route. However, scaling up this reaction also presents its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing the formation of a significant amount of the over-reduction byproduct, 3,5-difluorodiphenylmethane, in our large-scale catalytic hydrogenation. How can we improve selectivity for the desired benzhydrol?
A1: Over-reduction to the corresponding diphenylmethane is a known issue in the catalytic hydrogenation of benzophenones, particularly with catalysts like Palladium on Carbon (Pd/C).
-
Causality: The reaction conditions, including catalyst choice, solvent, temperature, and pressure, play a crucial role in determining the selectivity. Harsh conditions can promote the hydrogenolysis of the newly formed benzhydrol.
-
Solutions:
-
Catalyst Selection: Consider using a more selective catalyst system. Ruthenium-based catalysts, for example, have been shown to be highly effective for the selective hydrogenation of benzophenones to benzhydrols.[13]
-
Reaction Conditions Optimization: Carefully optimize the reaction temperature and pressure. Lower temperatures and pressures generally favor the formation of the alcohol over the alkane.
-
Solvent Effects: The choice of solvent can influence the reaction selectivity. Protic solvents like isopropanol are often used in these reductions.
-
Q2: Our reduction with sodium borohydride (NaBH₄) is sluggish at a larger scale, and we are concerned about the safe handling of the quenching step. What are the best practices for scaling up this reduction?
A2: While NaBH₄ is a milder reducing agent than lithium aluminum hydride (LAH), its reactivity and the subsequent workup still require careful management at scale.
-
Causality: The rate of reduction can be influenced by the solvent system and temperature. The quenching of excess NaBH₄ with acid can generate a large volume of hydrogen gas, posing a significant safety risk in a large, enclosed reactor.[14]
-
Solutions:
-
Solvent System: The reaction is typically carried out in a protic solvent like methanol or ethanol. The choice of solvent can affect the reaction rate.
-
Controlled Quenching: The quenching of excess NaBH₄ should be performed slowly and at a low temperature to control the rate of hydrogen evolution. A weak acid, such as acetic acid, is often preferred over strong mineral acids for a more controlled quench.
-
pH Adjustment: After quenching, the pH of the reaction mixture should be carefully adjusted to ensure the complete decomposition of borate esters and facilitate product isolation.[15]
-
Data Presentation: Comparison of Reduction Methods
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Reagent | H₂ gas, catalyst (e.g., Ru-complex) | NaBH₄ |
| Solvent | Isopropanol, Ethanol | Methanol, Ethanol |
| Temperature | 25-50 °C | 0-25 °C |
| Pressure | 1-10 atm | Atmospheric |
| Key Challenge | Over-reduction to diphenylmethane | Hydrogen evolution during quench |
| Scale-Up Advantage | High atom economy | Milder reaction conditions |
Visualization: Reduction Pathway and Side Reaction
Caption: Reaction pathway for the reduction of 3,5-Difluorobenzophenone.
Section 3: Purification and Isolation at Scale
The final step in the synthesis, purification, is often where unforeseen challenges arise during scale-up.
Frequently Asked Questions (FAQs)
Q1: We are having difficulty achieving the desired purity of this compound at a multi-kilogram scale using column chromatography. What are more scalable purification methods?
A1: While effective at the lab scale, column chromatography is often not economically or practically viable for large-scale purification in pharmaceutical manufacturing.[16]
-
Causality: Chromatography is a costly and solvent-intensive process that can be a bottleneck in a production campaign.
-
Solutions:
-
Crystallization: Crystallization is the most common and cost-effective method for purifying active pharmaceutical ingredients (APIs) and their intermediates at an industrial scale.[][18][19] Developing a robust crystallization process is key.
-
Solvent Screening: A thorough solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good solubility at elevated temperatures and low solubility at room temperature or below, allowing for high recovery of the purified product.
-
Seeding Strategy: Implementing a seeding strategy can help to control the crystal size and morphology, which is important for filtration and drying performance.[18]
-
Q2: During the crystallization of this compound, we are observing oiling out of the product before crystallization occurs, leading to poor purity. How can we prevent this?
A2: "Oiling out" or liquid-liquid phase separation during cooling crystallization is a common problem that can trap impurities and lead to a product with poor physical properties.
-
Causality: This occurs when the concentration of the solute in the solvent exceeds its solubility limit at a given temperature, but the conditions are not yet favorable for nucleation and crystal growth. Instead, a supersaturated liquid phase separates.
-
Solutions:
-
Slower Cooling Rate: A slower cooling rate can help to maintain the solution in the metastable zone for longer, allowing for controlled nucleation and crystal growth to occur before oiling out.
-
Anti-Solvent Addition: An alternative to cooling crystallization is anti-solvent crystallization. In this method, an anti-solvent (a solvent in which the product is poorly soluble) is slowly added to a solution of the product, inducing crystallization.
-
Thermal Cycling: In some cases, thermal cycling (gently heating and cooling the slurry) can help to break up oils and promote the formation of a stable crystalline solid.[20]
-
Experimental Protocol: Large-Scale Crystallization of this compound
-
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., toluene, heptane/ethyl acetate mixture) at an elevated temperature.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is stirred for a short period.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities or activated carbon.
-
Controlled Cooling: The filtrate is allowed to cool slowly with gentle agitation.
-
Seeding: Once the solution reaches a predetermined temperature within the metastable zone, a small amount of pure this compound seed crystals are added to induce crystallization.
-
Maturation: The resulting slurry is stirred at a low temperature for a period to allow for complete crystallization.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
References
-
Presidential Green Chemistry Challenge: Greener Grignard Reactions in Continuous Flow. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Retrieved from [Link]
-
Domokos, A., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(9), 839. Retrieved from [Link]
-
Glover, N. R. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In Chemical Process Safety: A Global Perspective. American Chemical Society. Retrieved from [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Gleich, B., et al. (2020). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research, 59(46), 20436–20450. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
American Chemical Society. (2025). Grignard Reaction. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer. Retrieved from [Link]
-
Ramirez, A., et al. (2025). Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor. Organic Process Research & Development. Retrieved from [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Cambrex. (n.d.). Crystallization process development: Ramping up bench-scale control for manufacturing. Retrieved from [Link]
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Mettler Toledo. (n.d.). Grignard Reaction Mechanisms. Retrieved from [Link]
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Mitchell, J. H., et al. (2025). Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. Organic Process Research & Development. Retrieved from [Link]
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Rossi, S., et al. (2018). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. Retrieved from [Link]
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Van der Pijl, et al. (2014). From Batch to Continuous Chemical Synthesis—A Toolbox Approach. Organic Process Research & Development, 18(11), 1317–1330. Retrieved from [Link]
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American Institute of Chemical Engineers. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
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Crow, J. M. (2009). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Retrieved from [Link]
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Nagy, K. D., et al. (2019). Mass Spectrometric Directed System for the Continuous-Flow Synthesis and Purification of Diphenhydramine. Organic Process Research & Development, 23(10), 2138–2147. Retrieved from [Link]
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University of Leeds. (2026). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. ResearchGate. Retrieved from [Link]
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Silva, A. M. S., et al. (2019). Synthesis of chemicals with pharmaceutical interest using green technologies. Semantic Scholar. Retrieved from [Link]
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University of Leeds. (2023). Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis. PMC. Retrieved from [Link]
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University of Leeds. (2023). Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis. White Rose Research Online. Retrieved from [Link]
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Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659–662. Retrieved from [Link]
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Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
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Beilstein-Institut. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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University College Dublin. (n.d.). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Research Repository UCD. Retrieved from [Link]
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Chem Survival. (2020, September 11). Reduction of benzophenone with sodium borohydride [Video]. YouTube. Retrieved from [Link]
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IvyPanda. (2025). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. Retrieved from [Link]
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American Chemical Society. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved from [Link]
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American Chemical Society. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
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Silpakorn University. (n.d.). DESIGN AND SYNTHESIS OF BENZHYDROL DERIVATIVES AS ANTITUBERCULOSIS AGENTS. DSpace. Retrieved from [Link]
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Methods for detecting and removing impurities from 3,5-Difluorobenzhydrol
Welcome to the technical support guide for 3,5-Difluorobenzhydrol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the detection and removal of impurities from this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Part 1: Understanding and Identifying Impurities
Question 1: What are the most likely impurities in my crude this compound sample?
The impurity profile of this compound is intrinsically linked to its synthesis, which commonly involves a Grignard reaction between a suitable Grignard reagent and 3,5-difluorobenzaldehyde.[1][2] Consequently, impurities typically fall into several predictable categories:
-
Unreacted Starting Materials: The most common impurity is often the starting aldehyde, 3,5-difluorobenzaldehyde, due to incomplete reaction or slight stoichiometric imbalances.
-
Reaction Byproducts: Grignard reactions can generate side products. For instance, if preparing the Grignard reagent from an aryl halide, homocoupling can occur, leading to biphenyl-type impurities.
-
Degradation Products: Although benzhydrols are generally stable, prolonged exposure to acidic conditions or high temperatures can lead to dehydration or ether formation.
-
Residual Solvents: Solvents used during the reaction (e.g., Tetrahydrofuran (THF), Diethyl ether) and workup/extraction (e.g., Ethyl acetate, Hexanes) are often present in the crude product.[3]
-
Isomeric Impurities: Depending on the synthetic route and the purity of starting materials, positional isomers (e.g., 2,4-difluorobenzhydrol derivatives) could potentially be present, though this is less common if starting from pure 3,5-difluorobenzaldehyde.[4]
Question 2: Which analytical technique is best for assessing the purity of my this compound?
There is no single "best" technique; the optimal choice depends on the specific information you require. High-Performance Liquid Chromatography (HPLC) is the gold standard for routine purity analysis and impurity profiling of non-volatile organic compounds.[5][6]
Here is a comparative summary of the most common techniques:
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC (UV-DAD) | Quantifying known and unknown non-volatile impurities.[7] | High sensitivity, excellent resolution, quantitative accuracy, widely available.[6] | Requires chromophore for UV detection; response factors can vary for unknown impurities.[7] |
| GC-MS | Detecting volatile impurities like residual solvents.[5][8] | Excellent for volatile and semi-volatile compounds, provides mass for identification.[9] | Not suitable for non-volatile compounds like the target molecule without derivatization. |
| LC-MS | Identifying unknown impurities.[6] | Combines HPLC separation with mass spectrometry for molecular weight determination of unknown peaks.[5] | More complex instrumentation; ionization efficiency can vary. |
| ¹H NMR Spectroscopy | Structural confirmation and purity estimation against a certified standard (qNMR).[10] | Provides structural information, can detect a wide range of impurities if signals don't overlap. qNMR is a primary ratio method.[11] | Lower sensitivity than HPLC for trace impurities; signal overlap can obscure minor components.[12] |
Question 3: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify them?
When encountering unexpected signals in an NMR spectrum, a systematic approach is key:
-
Check for Residual Solvents: First, compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., Ethyl Acetate, Hexane, THF, Dichloromethane). These are frequent and easily identifiable.
-
Look for Aldehyde Proton: Unreacted 3,5-difluorobenzaldehyde will show a characteristic singlet for the aldehyde proton around 9.5-10.0 ppm.
-
Analyze Aromatic Region: Compare the integration of the aromatic region to the benzylic proton (~5.8 ppm for the desired product). An excess aromatic integration could suggest byproducts.
-
Utilize qNMR: For a more rigorous assessment, quantitative NMR (qNMR) using a certified internal standard can determine the precise mass fraction of your target compound and, by extension, the total mass of impurities.[10][11]
Part 2: Troubleshooting Purification Challenges
Question 4: I am trying to purify my this compound by recrystallization, but it is "oiling out" instead of forming crystals. What's wrong?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common problem with several root causes:
-
Cooling Too Rapidly: A large temperature gradient between the hot solution and the cooling bath can cause the compound to crash out of solution as a supercooled liquid. Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[13]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[14][15] If the compound is too soluble even at low temperatures, it may not crystallize. Conversely, if the boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture with its impurities), it will melt before it dissolves.
-
High Impurity Load: A significant amount of impurities can depress the melting point of the mixture, making it more likely to oil out.
Troubleshooting Workflow for Recrystallization:
Caption: Troubleshooting workflow for recrystallization issues.
Question 5: My column chromatography separation has poor resolution between my product and an impurity. How can I improve it?
Poor resolution in silica gel column chromatography is typically a mobile phase issue. This compound is a moderately polar compound. A common eluent system is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[3]
To improve separation:
-
Decrease Eluent Polarity: The most effective strategy is to decrease the percentage of the polar solvent (ethyl acetate) in your mobile phase. This will cause all compounds to elute more slowly, increasing their residence time on the column and allowing for better separation between bands.
-
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can affect selectivity. For example, replacing ethyl acetate with dichloromethane or a small amount of isopropanol can alter the specific interactions with the silica surface and the analytes, potentially improving resolution.
-
Optimize Column Parameters: Ensure you are using a proper column length and diameter for your sample size. A longer, narrower column generally provides higher resolution. Also, ensure the crude sample is loaded onto the column in a minimal volume of solvent as a concentrated band.
Question 6: I need to separate the enantiomers of this compound. Is this possible with standard techniques?
Separating enantiomers requires a chiral environment. Standard techniques like silica gel chromatography or recrystallization will not separate them. You must use a specialized chiral separation method.
-
Chiral HPLC: This is the most common and effective method.[16] It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[17][18] Developing a method often involves screening different types of chiral columns (e.g., polysaccharide-based) with various mobile phases.[19]
-
Chiral Preparative Chromatography: For isolating larger quantities, scaled-up versions of chiral HPLC or Supercritical Fluid Chromatography (SFC) are used in the pharmaceutical industry.[17]
Protocols & Methodologies
Protocol 1: Purity Analysis by HPLC
This protocol provides a general starting point for analyzing the purity of this compound. Optimization may be required based on your specific impurity profile.
-
Instrumentation: HPLC system with UV-Diode Array Detector (DAD).[20]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
Start at 30% B
-
Linear gradient to 95% B over 15 minutes
-
Hold at 95% B for 3 minutes
-
Return to 30% B over 1 minute
-
Hold at 30% B for 4 minutes (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.22 µm syringe filter before injection.[20]
Protocol 2: Purification by Recrystallization
This protocol is a generalized procedure and should be preceded by a solvent screening to find the optimal solvent or solvent system.[13][21]
-
Solvent Selection: Perform a small-scale test to find a solvent that dissolves this compound poorly at room temperature but completely upon heating (e.g., heptane, toluene, or a mixture of a good solvent like ethanol with a poor solvent like water).[21]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry.[13]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[22]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13][22]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.[22]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point (a sharp range indicates high purity) and re-analyzing by HPLC.[21]
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol is suitable for removing impurities with different polarities, such as unreacted aldehyde.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes). Less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase to 10%, then 15% Ethyl Acetate) to elute the desired product. The more polar starting aldehyde will remain on the column longer.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Workflow for Purification Method Selection:
Caption: Decision tree for selecting an appropriate purification method.
References
-
BenchChem. (2025). Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol. 21
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. 3
-
BenchChem. (2025). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry. 1
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BenchChem. (2025). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Material Science. 2
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. 14
-
Fisher Scientific. (2024). Safety Data Sheet - 4,4'-Difluorobenzhydrol. 23
-
Google Patents. (CN106631728A). Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation. 24
-
CUNY Baruch College. (n.d.). Purification by Recrystallization. 22
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ResearchGate. (n.d.). RECRYSTALLIZATION. 25
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ChemicalBook. (2025). 4,4'-Difluorobenzhydrol | 365-24-2. 26
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Weigelt, S., et al. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Analytical and Bioanalytical Chemistry. 10
-
Google Patents. (JPH06239810A). Method for producing 3,5-difluoroaniline. 27
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BenchChem. (2025). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile. 13
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Thermo Fisher Scientific. (n.d.). Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters. 8
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Dekker Encyclopedia. (n.d.). Chiral Drug Separation. 16
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Google Patents. (CN117964460A). Synthesis process of 3, 5-difluorophenol. 28
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Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. 17
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Thermo Fisher Scientific. (n.d.). Improving Quantitation of Unknown Impurity Analysis Using Dual Gradient HPLC with Charged Aerosol Detection. 7
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Royal Society of Chemistry. (n.d.). Analytical Methods. 20
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. 5
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ChemicalBook. (n.d.). 4,4'-Difluorobenzhydrol(365-24-2) 1H NMR spectrum. 29
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PubMed. (1992). Estimation of impurity profiles of drugs and related materials. Part 9: HPLC investigation of flumecinol. 19
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DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. 12
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Sigma-Aldrich. (n.d.). High Throughput Screening For Chiral Selectivity by HPLC for Pharmaceutical Applications.
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Merck. (n.d.). Certified Reference Materials for 19F Quantitative NMR. 30
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Tosoh Bioscience. (n.d.). Cleaning Methods. 31
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BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. 11
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TCI AMERICA. (n.d.). 4,4'-Difluorobenzhydrol | 365-24-2. 32
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PubMed. (n.d.). Principles for Stereoselective Separation of Chiral Drug Compounds. 18
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ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. 6
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Agilent. (n.d.). Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD. 9
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ChemicalBook. (2025). 3,3'-DIFLUOROBENZHYDROL | 98586-21-1. 34
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NIH National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. 4
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Echemi. (n.d.). Bis(4-fluorophenyl)methanol SDS, 365-24-2 Safety Data Sheets. 37
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Tokyo Chemical Industry Co., Ltd. (n.d.). 4,4'-Difluorobenzhydrol 365-24-2.
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Optimal solvent systems for the recrystallization of 3,5-Difluorobenzhydrol
Technical Support Center: 3,5-Difluorobenzhydrol Recrystallization
This guide provides a comprehensive, experience-driven framework for selecting optimal solvent systems and troubleshooting the recrystallization of this compound. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles that ensure reproducible, high-purity results.
Section 1: Core Principles & Solvent Selection Strategy
FAQ: How do I choose the best starting solvent for this compound?
The ideal recrystallization solvent is one in which the target compound is highly soluble when hot but poorly soluble when cold.[1] For this compound, solvent selection is governed by its unique molecular structure:
-
Polar Features: The hydroxyl (-OH) group allows for hydrogen bonding, while the two carbon-fluorine (C-F) bonds introduce significant polarity.
-
Non-polar Features: The two phenyl rings contribute substantial non-polar, hydrophobic character.
This duality means that neither extremely polar (like water) nor entirely non-polar (like hexane) solvents are ideal single-solvent candidates. A solvent of intermediate polarity is the logical starting point. The principle of "like dissolves like" suggests that solvents with similar functional groups to the solute are often effective.[2][3]
Solvent Screening Protocol: A systematic screening is the most reliable method for identifying an optimal solvent.[1][4]
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.[5]
-
Room Temperature Test: Add 0.5 mL of a candidate solvent to each tube at room temperature. A good solvent should show poor solubility at this stage.[5][6] If the compound dissolves completely, the solvent is too strong and will result in poor yield.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point.[5] The compound should dissolve completely. If it does not, the solvent is too weak.
-
Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent system.[5]
Table 1: Recommended Solvents for Screening
This table provides a curated list of solvents to test, ordered by decreasing polarity, along with the rationale for their inclusion and key properties.
| Solvent | Boiling Point (°C) | Rationale & Polarity Considerations | Safety & Handling Notes |
| Ethanol | 78 | Moderately Polar: The -OH group can hydrogen bond with the solute. Often used in a binary system with water.[1] | Flammable. Use in a well-ventilated fume hood. |
| Isopropanol | 82 | Moderately Polar: Similar to ethanol but slightly less polar. Good for binary systems with water.[1] | Flammable liquid and vapor. Causes serious eye irritation. |
| Ethyl Acetate | 77 | Intermediate Polarity: Often an excellent choice for compounds with both polar and non-polar characteristics.[2] | Highly flammable. Use with adequate ventilation. |
| Toluene | 111 | Non-polar Aromatic: The aromatic ring interacts favorably with the phenyl rings of the solute.[4][6] Its high boiling point allows for a large solubility differential.[6][7] | Flammable. Toxic; avoid inhalation and skin contact. Can be difficult to fully remove from crystals.[6][7] |
| Heptane/Hexane | 98 / 69 | Non-polar: Generally poor solvents on their own but are excellent as "anti-solvents" in a binary system.[3][4] | Highly flammable. Use in a fume hood away from ignition sources. |
Section 2: Step-by-Step Recrystallization Protocols
Method 1: Single-Solvent Recrystallization Workflow
This method is preferred for its simplicity when a suitable single solvent is identified.
Detailed Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[4] Using the absolute minimum amount of hot solvent is critical for maximizing yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through fluted filter paper to remove them. It is wise to add a small excess of solvent (3-5%) before this step to prevent premature crystallization in the funnel.[9][10]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.
Method 2: Binary (Mixed) Solvent Recrystallization
This technique is powerful when no single solvent has the ideal solubility profile. It involves a "good" solvent, in which the compound is soluble, and a "bad" or "anti-solvent," in which the compound is insoluble.[6] A common and effective pair for a moderately polar compound like this is Ethanol/Water or Ethyl Acetate/Hexane .[1][3]
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethanol).
-
Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization & Isolation: Follow steps 3-6 from the Single-Solvent protocol above.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization.
Q&A Troubleshooting Guide
Question: No crystals are forming, even after cooling in an ice bath. What should I do?
-
Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[12]
-
Cause 2: The solution is supersaturated. Crystal growth requires a nucleation point to begin.[12]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[12][13]
-
Solution 2 (Seeding): If available, add a tiny "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[13]
-
Question: My compound separated as an oil, not crystals. How can I fix this?
-
Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. It is more likely when a compound is significantly impure or when using mixed solvent systems.[9][12]
Question: My final yield is very low. What went wrong?
-
Cause 1: Excessive solvent was used. As mentioned, this prevents the solution from becoming saturated upon cooling, leaving a large amount of your product dissolved in the filtrate (the "mother liquor").[13]
-
Cause 2: Premature crystallization during hot filtration. If the solution cools too much during this step, product is lost with the insoluble impurities.
-
Cause 3: Excessive washing. Using too much wash solvent, or wash solvent that was not ice-cold, can dissolve a significant portion of your purified crystals.[9]
Question: The purified crystals are still colored. How do I remove colored impurities?
-
Solution: Colored impurities can often be removed by using activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the charcoal surface. Remove the charcoal via hot filtration and then proceed with the cooling and crystallization steps.[10]
References
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- University of York. (n.d.).
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- (n.d.).
- ChemicalBook. (2025, September 25). 3,3'-DIFLUOROBENZHYDROL | 98586-21-1.
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- ChemicalBook. (n.d.). 4,4'-Difluorobenzhydrol CAS#: 365-24-2.
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- PubMed Central. (2023, June 29).
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Handling the hygroscopic properties of substituted benzhydrol compounds
Introduction
Substituted benzhydrols are a critical class of compounds in pharmaceutical research and development, serving as key intermediates and active pharmaceutical ingredients (APIs). A significant, yet often underestimated, challenge in their handling is their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[1][2] This moisture uptake is not a trivial issue; it can lead to a cascade of problems including inaccurate weighing, caking, altered crystal forms, chemical degradation (e.g., hydrolysis), and ultimately, compromised experimental reproducibility and product stability.[3][4]
This guide is designed as a central resource for researchers, scientists, and drug development professionals. It provides practical, in-depth solutions to common issues encountered when working with these sensitive materials. Our approach is rooted in explaining the causality behind each recommendation, empowering you to not only solve immediate problems but also to proactively design robust experimental and manufacturing workflows.
Troubleshooting Guide
This section addresses specific, acute problems you might face during your experiments. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step resolution protocol.
Q1: My weight measurement for a substituted benzhydrol derivative is unstable and consistently increasing on the analytical balance. What is happening and how can I get an accurate mass?
Probable Cause: This is the most direct manifestation of hygroscopicity. The compound is actively absorbing atmospheric moisture, causing its mass to increase in real-time.[5] The rate of weight gain is often dependent on the ambient relative humidity (RH), the compound's specific properties (e.g., amorphous vs. crystalline, nature of substituents), and its surface area.[6][7]
Solution Protocol: Accurate Weighing of a Hygroscopic Compound
-
Environmental Control: If possible, perform weighing in a controlled environment with low relative humidity (<40% RH).[8] For highly sensitive compounds, the use of a glove box with an inert atmosphere (Nitrogen or Argon) is the gold standard.[9]
-
Equilibration: Before weighing, allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing room for at least 30-60 minutes. This prevents condensation from forming on the cold container, which would add to the measured weight.
-
Minimize Exposure Time: The key is to minimize the time the compound is exposed to the atmosphere. Have all necessary tools (spatulas, weigh boats, receiving flasks) ready before opening the primary container.[1]
-
Use Appropriate Weighing Vessels: Instead of an open weigh boat, weigh the compound directly into a pre-weighed vial or flask with a cap or septum.
-
Weighing by Difference:
-
Place the sealed stock bottle of the compound on the tared balance and record the initial mass (M1).
-
Quickly remove the desired amount of powder and transfer it to your receiving vessel.
-
Immediately reseal the stock bottle and place it back on the balance. Record the final mass (M2).
-
The accurate mass of the transferred compound is M1 - M2. This method ensures that any moisture absorbed by the bulk material after you've taken your sample does not affect your measurement.
-
-
Seal and Store Promptly: Immediately and securely seal both the stock bottle and the vessel containing your weighed sample. Use paraffin film for an extra barrier on screw-cap jars.[10]
Q2: My free-flowing benzhydrol powder has become a hard cake or a sticky solid in its container. Can I still use it? How do I prevent this?
Probable Cause: Caking and clumping are physical changes caused by moisture absorption.[6][11] Water molecules act as a plasticizer and can form liquid bridges between particles, which, upon slight temperature fluctuations or further moisture migration, can lead to the formation of solid bridges (crystal bridges) or amorphous collapse, resulting in a solidified mass.[12] This significantly impacts the material's flowability and can indicate potential chemical degradation.[7]
Solution & Prevention:
Can it be used? Proceed with caution. The material's quality is now questionable.
-
Physical Integrity: Caking makes it difficult to handle and weigh accurately.
-
Chemical Integrity: The absorbed water may have initiated hydrolysis or other degradation pathways, reducing the compound's purity and potency.[3][13]
-
Recommendation: Before use, you MUST re-characterize the material. At a minimum, determine the water content via Karl Fischer titration and assess purity by HPLC or LC-MS.[14][15]
Protocol: Reconditioning and Preventing Caking
-
Reconditioning (Drying):
-
Mechanical Break-up: Carefully break up the larger chunks with a clean, dry spatula in a low-humidity environment.
-
Vacuum Drying: Transfer the material to a suitable flask or dish and dry it in a vacuum oven at a mild temperature (e.g., 30-40°C). Caution: Ensure the temperature is well below the compound's melting point or decomposition temperature. High temperatures can accelerate degradation.[16]
-
Desiccation: For smaller scales, place the compound in a laboratory desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) or fresh silica gel under vacuum.[17] Drying can take several hours to days.
-
-
Prevention is Key:
-
Proper Storage: Store hygroscopic compounds in tightly sealed, airtight containers.[1] For highly sensitive materials, consider packaging with a desiccant pouch inside a secondary, heat-sealed foil bag.[10][18]
-
Use of Desiccants: Store containers inside a desiccator cabinet with a regularly regenerated or replaced desiccant.[5]
-
Control Headspace: When a container is partially used, the headspace air contains moisture. Minimize this by either backfilling the container with an inert gas (N₂ or Ar) or by transferring the remaining material to a smaller, appropriately sized container.
-
Frequently Asked Questions (FAQs)
Q1: What structural features in substituted benzhydrols contribute to their hygroscopicity?
The hygroscopicity of a molecule is fundamentally linked to its ability to form hydrogen bonds with water. The core benzhydrol structure possesses a hydroxyl (-OH) group, which is a primary site for hydrogen bonding. The nature of the substituents on the phenyl rings can either enhance or decrease this tendency:
-
Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the electron density on the oxygen of the hydroxyl group, making it a stronger hydrogen bond acceptor.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) can make the hydroxyl proton more acidic, making it a stronger hydrogen bond donor.
-
Polar functional groups added as substituents (e.g., additional hydroxyls, carboxyl groups, amines) will provide more sites for interaction with water molecules, significantly increasing hygroscopicity. Furthermore, the solid-state form plays a crucial role. Amorphous materials are generally more hygroscopic than their crystalline counterparts due to a higher free volume and more accessible surface area for water molecules to interact with.[19]
Q2: How do I choose the right desiccant for storing my compounds?
The choice of desiccant depends on the required level of dryness, its compatibility with your compound, and its capacity.
| Desiccant Type | Drying Power / Final RH | Capacity | Regeneration | Notes & Cautions |
| Silica Gel (Indicating) | Good / ~5-15% RH | High | Yes (120°C) | Common choice for general storage. Indicator dye (cobalt chloride or alternative) shows saturation.[5] |
| Molecular Sieves (3Å or 4Å) | Excellent / <1% RH | Moderate | Yes (200-300°C) | Ideal for highly sensitive compounds requiring very dry conditions. Pore size excludes most organic molecules.[5] |
| Drierite™ (Anhydrous CaSO₄) | Good / ~1-5% RH | Low | Yes (210°C) | A good general-purpose, neutral desiccant. |
| Phosphorus Pentoxide (P₄O₁₀) | Superior / <<1% RH | High | No | Extremely efficient but corrosive and hazardous. Forms phosphoric acid upon absorbing water. Use with extreme care, typically in desiccators for final drying steps. |
Q3: What is the impact of absorbed moisture on downstream reactions?
Absorbed water can have several detrimental effects on subsequent chemical reactions:
-
Inaccurate Stoichiometry: If you weigh out 100 mg of a compound that has absorbed 5% water by mass, you are only using 95 mg of your actual compound. This error in stoichiometry can drastically affect reaction yields, especially in sensitive or catalytic reactions.
-
Reaction Inhibition: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and water-sensitive catalysts are quenched by even trace amounts of water.[20]
-
Side Reactions: Water can act as a nucleophile or a base, leading to unwanted side products through hydrolysis of esters, amides, or other sensitive functional groups.[3]
-
Solvent Polarity Changes: The introduction of water can alter the polarity of an anhydrous reaction solvent, which may change reaction rates or solubility of reactants and intermediates.
Q4: Which analytical technique is best for quantifying the water content in my sample?
The gold standard for accurate water content determination in pharmaceutical substances is Karl Fischer (KF) Titration .[14][15] It is a primary method that reacts specifically and quantitatively with water.
-
Coulometric KF: Ideal for samples with very low water content (<1%).
-
Volumetric KF: Suitable for samples with higher water content (>1%). For hygroscopic samples, it is critical to use a KF titrator with a sealed system and an automated sample handler or to develop a strict protocol to prevent moisture uptake during sample preparation and introduction.[21] Dynamic Vapor Sorption (DVS) is another powerful technique used in development to characterize the hygroscopic profile of a material across a range of relative humidities.[19][22]
Visualized Workflows & Logic
Standard Handling Workflow for Hygroscopic Benzhydrols
This diagram outlines the critical steps from receiving the compound to its use in an experiment, ensuring material integrity is maintained throughout.
Caption: A workflow for handling hygroscopic compounds.
Troubleshooting Inconsistent Experimental Results
When experiments with substituted benzhydrols yield inconsistent or unexpected results, use this decision tree to diagnose potential issues related to hygroscopicity.
Caption: A decision tree for troubleshooting experiments.
References
-
Goh, K. T., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]
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TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]
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Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available at: [Link]
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PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
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Reutzel-Edens, S. M., & Newman, A. W. (2018). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]
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Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available at: [Link]
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Absortech. (n.d.). Effective prevention against caking damage. Available at: [Link]
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Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]
-
NurdRage. (2009). How to make a Desiccator Bag for Drying Chemicals. YouTube. Available at: [Link]
-
Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]
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Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]
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ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Available at: [Link]
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Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]
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Zannou, A., & Zografi, G. (2006). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar. Available at: [Link]
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Wirth, K., et al. (2011). Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example. PubMed. Available at: [Link]
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ResearchGate. (2023). Hygroscopic material packing. Available at: [Link]
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Jenike & Johanson. (2024). What Causes Powder Caking?. Available at: [Link]
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Fransson, A. M., & Malmsten, M. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Available at: [Link]
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PerMix. (2023). Drying Powders Using Microwave Technology During Mixing. Available at: [Link]
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Material Flow Solutions. (2016). How to Prevent Caking. Available at: [Link]
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HepatoChem. (n.d.). How do you handle hygroscopic salts?. Available at: [Link]
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AZoCleantech. (2025). What Causes Powder Caking?. Available at: [Link]
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Pharmacopeial Forum. (2009). BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems. Available at: [Link]
- Google Patents. (n.d.). Method for drying hygroscopic material and the product thereof.
- Google Patents. (n.d.). System and method for processing hygroscopic materials.
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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USP. (n.d.). General Chapters: <921> WATER DETERMINATION. Available at: [Link]
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Validation & Comparative
Comparative analysis of the chemical reactivity of fluorinated benzhydrol isomers
Initiating Data Collection
I'm starting by zeroing in on the chemical behavior of fluorinated benzhydrol isomers. Google searches are underway, concentrating on how fluorine arrangements change reactivity. I'm especially interested in their behavior in common reactions, particularly oxidation.
Analyzing Search Strategy
I've refined my Google search strategy to focus on fluorine substitution's impact on fluorinated benzhydrol isomers' reactivity in oxidation and dehydration. I'm also looking for experimental protocols and analytical techniques used to study their behavior, aiming to locate reaction rates, product yields, and spectroscopic data. The goal is to get a solid foundation of data to build the guide.
Exploring Reactivity Parameters
I'm now starting a more targeted search phase. I'm focusing on the impact of fluorine patterns on reactivity, particularly in oxidation and dehydration. Electronic and steric effects are also on my radar. My next step will be to find experimental protocols, focusing on kinetic studies and product characterization techniques for these isomers. The goal is to collect specific data.
Evaluating the Biological Activity of 3,5-Difluorobenzhydrol Versus its Non-Fluorinated Analogue: A Comparative Guide for Drug Discovery Professionals
In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. This guide provides a comprehensive framework for the comparative biological evaluation of 3,5-Difluorobenzhydrol and its non-fluorinated parent compound, benzhydrol. We will explore the scientific rationale for this comparison, present detailed experimental protocols for a robust assessment, and analyze the anticipated outcomes based on established principles of drug design. This document is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply the principles of bioisosteric replacement with fluorine to modulate biological activity.
The Scientific Imperative: Unveiling the Impact of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] The introduction of fluorine can alter metabolic stability, membrane permeability, binding affinity, and the overall pharmacokinetic and pharmacodynamic profile of a compound.[1][2][3][4] Specifically, the strong carbon-fluorine bond enhances metabolic stability by making the molecule less susceptible to enzymatic degradation.[1][4][5] This often translates to a longer biological half-life and improved bioavailability.[4][5][6]
In the context of benzhydrol, a simple diarylmethanol, the introduction of two fluorine atoms at the 3 and 5 positions of a phenyl ring is predicted to significantly modify its biological activity. This guide outlines a systematic approach to experimentally validate these predictions.
A Step-by-Step Experimental Workflow for Comparative Biological Evaluation
The following workflow provides a structured approach to compare the biological activities of this compound and benzhydrol.
Figure 1: A comprehensive workflow for the comparative biological evaluation of this compound and benzhydrol.
Part 1: Compound Synthesis and Characterization
Ensuring the purity and structural integrity of the test compounds is a prerequisite for obtaining reliable biological data.
1.1. Synthesis:
-
Benzhydrol: Can be readily synthesized by the reduction of benzophenone using a reducing agent such as sodium borohydride in an appropriate solvent like methanol or ethanol.
-
This compound: A common synthetic route involves the Grignard reaction between 3,5-difluorophenylmagnesium bromide and benzaldehyde.
1.2. Purification:
Following synthesis, both compounds should be purified to a minimum of 98% purity. Standard purification techniques include:
-
Column Chromatography: Utilizing silica gel with a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Recrystallization: To achieve high crystalline purity.
1.3. Structural Verification:
The chemical structures and purity of the synthesized compounds must be confirmed using standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To verify the molecular structure and confirm the presence and location of the fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Part 2: In Vitro Biological Evaluation
This section details the in vitro assays to compare the biological effects of the two compounds. For the purpose of this guide, we will focus on evaluating their potential as anti-cancer agents.
2.1. Cell Line Selection and Maintenance:
-
Cell Lines: A panel of human cancer cell lines, for instance, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), should be utilized.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere containing 5% CO₂.
2.2. Cytotoxicity Assessment (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
Protocol:
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and benzhydrol in culture medium. Treat the cells with these dilutions and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7][11] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
2.3. Apoptosis Induction (Caspase-3/7 Activity Assay):
Activation of caspases is a key event in the apoptotic pathway.[12][13][14][15] This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases.[12][13][15]
Protocol:
-
Cell Treatment: Seed and treat cells with the IC₅₀ concentrations of this compound and benzhydrol (as determined by the MTT assay) for a specified time (e.g., 24 hours).
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[10]
2.4. Metabolic Stability Assay:
This assay evaluates the susceptibility of a compound to biotransformation by metabolic enzymes, typically in liver microsomes.[6][16][17][18][19]
Protocol:
-
Incubation: Incubate this compound and benzhydrol with liver microsomes (human or rat) and NADPH (as a cofactor) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).[6]
Part 3: Anticipated Results and Data Interpretation
The following table presents a hypothetical but expected outcome of the comparative biological evaluation.
Table 1: Hypothetical Comparative Biological Data for Benzhydrol and this compound
| Parameter | Benzhydrol | This compound | Rationale for Expected Difference |
| IC₅₀ (MCF-7 cells, 48h) | 75 µM | 25 µM | Increased potency due to enhanced metabolic stability and/or improved target binding affinity conferred by fluorine atoms.[1][3][4] |
| Caspase-3/7 Activation | 1.5-fold increase | 4.0-fold increase | A more potent induction of apoptosis, consistent with lower IC₅₀ values. |
| In Vitro Half-life (t₁/₂) | 15 min | 60 min | The strong C-F bond is more resistant to metabolic degradation by cytochrome P450 enzymes.[1][5] |
Interpretation of Expected Outcomes:
The introduction of the two fluorine atoms is anticipated to significantly enhance the biological activity of the benzhydrol scaffold. The expected lower IC₅₀ value for this compound suggests greater cytotoxicity towards cancer cells. This is likely a consequence of its increased metabolic stability, as reflected in the longer in vitro half-life. The higher caspase-3/7 activation would indicate that the increased cytotoxicity is, at least in part, mediated by the induction of apoptosis.
Hypothesized Signaling Pathway: Induction of Apoptosis
A plausible mechanism of action for these compounds, particularly the more active fluorinated analogue, is the induction of the intrinsic apoptotic pathway.
Figure 2: A simplified representation of the intrinsic apoptotic pathway potentially activated by this compound.
Conclusion
This guide provides a robust experimental framework for the head-to-head comparison of this compound and its non-fluorinated analogue, benzhydrol. By systematically evaluating their cytotoxicity, mechanism of action, and metabolic stability, researchers can gain valuable insights into the profound impact of fluorination on biological activity. The anticipated superior performance of the fluorinated compound highlights the strategic value of incorporating fluorine in drug design to enhance potency and pharmacokinetic properties. The methodologies and principles outlined herein serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents.
References
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A Senior Application Scientist's Guide to Assessing the In Vitro Metabolic Stability of Fluorinated Drug Candidates
Introduction: The Critical Role of Fluorine in Modern Drug Design
In the landscape of contemporary drug discovery, metabolic stability is a pivotal parameter that dictates the pharmacokinetic profile, and ultimately the clinical success, of a therapeutic candidate.[1] It is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, which directly influences its half-life, bioavailability, and potential for generating toxic metabolites.[2][3] Among the myriad strategies employed by medicinal chemists to enhance metabolic stability, the incorporation of fluorine stands out as a uniquely powerful and widely adopted approach.[4][5][6]
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to enzymatic cleavage.[7][8] This inherent strength is often leveraged to block "metabolic soft spots"—positions on a molecule that are particularly vulnerable to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[5][7][9] By strategically replacing a hydrogen atom with fluorine, researchers can sterically and electronically shield these sites, effectively preventing metabolic breakdown and prolonging the drug's systemic exposure.[5]
However, the influence of fluorine is far more nuanced than simply creating a metabolic shield. Its high electronegativity can alter the acidity or basicity of nearby functional groups, which can in turn affect enzyme binding and molecular conformation.[3][10] Furthermore, while often enhancing stability, fluorinated compounds are not immune to metabolism and can sometimes be processed through unique pathways, occasionally leading to the formation of reactive or toxic byproducts, such as fluoroacetic acid.[3][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the in vitro metabolic stability of fluorinated drug candidates. We will delve into the mechanistic principles behind experimental choices, compare the available in vitro systems, provide a detailed, field-proven protocol, and present supporting data to empower rational, data-driven decisions in the drug design and optimization process.
Choosing the Right In Vitro System: A Comparative Analysis
The selection of an appropriate in vitro test system is the foundational step for a reliable metabolic stability assessment. The choice depends on the specific questions being asked, the stage of the drug discovery program, and the metabolic pathways of interest. The three most common systems derived from the liver—the primary site of drug metabolism—are liver microsomes, S9 fractions, and hepatocytes.[11]
| In Vitro System | Description & Composition | Primary Use Case (Phase I/II) | Advantages | Limitations |
| Liver Microsomes | Subcellular fraction containing vesicles of the endoplasmic reticulum.[12] Rich in Phase I enzymes (CYPs) and some Phase II enzymes (UGTs).[2][11][13] | Primarily for assessing Phase I (CYP-mediated) metabolism.[2] Can be adapted for some Phase II reactions with specific cofactors.[13] | High throughput, cost-effective, well-characterized, high concentration of CYP enzymes.[11] | Lacks cytosolic enzymes (e.g., many sulfotransferases, aldehyde oxidase).[14] No cellular context (uptake, efflux). |
| S9 Fraction | Supernatant from liver homogenate centrifuged at 9000g.[12] Contains both microsomal and cytosolic fractions.[12][14] | Assessing combined Phase I and Phase II metabolism.[14][15] | More complete metabolic profile than microsomes alone.[14] Relatively inexpensive and easy to use.[15] | Lower specific activity of CYP enzymes compared to microsomes. Can have high cytotoxicity in cell-based assays.[14] |
| Hepatocytes | Intact, viable liver cells (fresh or cryopreserved). Contain the full complement of metabolic enzymes, cofactors, and transporters.[2] | "Gold standard" for a comprehensive view of overall hepatic metabolism, including uptake, metabolism, and efflux.[2] | Most physiologically relevant in vitro model.[2][14] Assesses Phase I and II metabolism in a cellular context. | Higher cost, more labor-intensive, lower throughput, potential for donor-to-donor variability.[2] |
Expert Rationale: For early-stage discovery and lead optimization, particularly when evaluating the effectiveness of fluorine as a metabolic block against CYP-mediated oxidation, the human liver microsomal (HLM) stability assay is the industry standard.[11] It is a robust, high-throughput, and cost-effective method that provides a clear and direct measure of a compound's susceptibility to the most common metabolic pathway.[1][11] Data from HLM assays are used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are critical for ranking compounds and predicting in vivo hepatic clearance.[1][4][11]
Experimental Protocol: Microsomal Stability Assay for Fluorinated Candidates
This protocol provides a self-validating system for determining the metabolic stability of a test compound using pooled human liver microsomes.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.[4]
Materials and Reagents
-
Test Compound & Controls: 10 mM stock in DMSO.
-
Positive Control: Compound with known metabolic liability (e.g., Verapamil, Testosterone).[11]
-
Negative Control: Compound with known high stability (e.g., Warfarin).
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., 200 donors), 20 mg/mL stock.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regeneration System:
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS) for analytical quantification (e.g., Tolbutamide, Labetalol).[11]
-
Instrumentation: LC-MS/MS system for analysis.[11]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw HLM stock on ice. Prepare a 1 mg/mL working solution by diluting the stock with cold 100 mM phosphate buffer. Keep on ice.
-
Prepare the NADPH regeneration system by combining Solution A and Solution B.
-
Prepare a 1 µM working solution of the test compound by diluting the 10 mM DMSO stock in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.25% to avoid enzyme inhibition.[13]
-
-
Incubation Procedure:
-
The assay is performed in a 96-well plate format.[1]
-
Pre-incubation: Add 100 µL of the HLM working solution to each well. Add 50 µL of the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regeneration system to each well. The final test compound concentration will be 1 µM and the final microsomal protein concentration will be 0.5 mg/mL.[2][13]
-
Time Points: Immediately after adding NADPH, take the first sample (T=0). Continue to incubate at 37°C and collect samples at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).[2]
-
Reaction Quenching: At each time point, transfer an aliquot (e.g., 50 µL) of the incubation mixture to a separate plate containing 150 µL of the cold ACN/Internal Standard quenching solution.[11] This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Control Incubations (Trustworthiness Pillar):
-
Minus Cofactor Control: Run a parallel incubation for the final time point where the NADPH system is replaced with phosphate buffer.[1][13] A significant loss of compound here would indicate non-NADPH mediated degradation (e.g., chemical instability).
-
Positive/Negative Controls: Run the known control compounds in parallel to validate that the enzyme system is active and the assay is performing as expected.[11]
-
-
Sample Analysis:
-
Centrifuge the quenched sample plate to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[17][18][19] LC-MS/MS is the gold standard due to its high sensitivity and selectivity.[18][19][20]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.[11]
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.[4]
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).[4]
-
Experimental Workflow Diagram
Mechanism of Metabolic Stabilization by Fluorination
The primary mechanism by which fluorine enhances metabolic stability is metabolic switching .[21] Cytochrome P450 enzymes typically catalyze the oxidation of C-H bonds to form hydroxylated metabolites. This process is initiated by the abstraction of a hydrogen atom. The exceptional strength of the C-F bond (around 105-115 kcal/mol compared to ~99 kcal/mol for a C-H bond) makes this initial hydrogen abstraction step energetically unfavorable at a fluorinated site.[3][7]
By placing fluorine at a known site of metabolism, the enzymatic activity is blocked and forced to occur at a different, less favorable position on the molecule, or it is prevented altogether.[9][10]
Data Presentation: Fluorination as a Stability-Enhancing Strategy
To illustrate the impact of strategic fluorination, consider the hypothetical data below for a lead compound and its fluorinated analogs. This data simulates results from the HLM stability assay described above.
| Compound ID | Structure Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| LEAD-01 | Non-fluorinated Parent | 8 | 173 | High Clearance: Rapidly metabolized at the para-position of the phenyl ring. |
| LEAD-01-F | para-Fluoro Analog | > 60 | < 11.5 | Low Clearance: Fluorine at the primary metabolic site successfully blocks oxidation, dramatically increasing stability.[21] |
| LEAD-01-mF | meta-Fluoro Analog | 10 | 139 | High Clearance: Fluorine is not positioned at the metabolic "soft spot"; minimal improvement observed. |
This comparative data clearly demonstrates the principle of targeted metabolic blocking.[4] The success of the fluorination strategy is entirely dependent on its placement at the correct, metabolically labile position. The para-fluoro analog (LEAD-01-F) shows a significant improvement in stability, transforming a high-clearance compound into a stable one. This is a common and effective strategy in medicinal chemistry.[5][21]
Conclusion and Forward Look
The strategic incorporation of fluorine is an indispensable tool for enhancing the metabolic stability of drug candidates.[6] As demonstrated, a well-executed in vitro human liver microsomal assay provides a robust and efficient platform for quantifying this enhancement.[1] By understanding the principles of metabolic blocking and utilizing validated, systematic protocols, researchers can make informed decisions to guide the design-make-test-analyze cycle. This approach of comparing fluorinated versus non-fluorinated analogs provides clear, actionable data, ultimately de-risking downstream development and increasing the probability of identifying a successful clinical candidate.[4][21] While effective, chemists must remain aware that C-F bonds can be metabolized under certain circumstances, and a thorough understanding of these alternative pathways is crucial for holistic drug design.[7][22]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 3,5-Difluorobenzhydrol Derivatives as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacological properties. The 3,5-difluorobenzhydrol scaffold is a promising starting point for developing novel therapeutics, particularly in oncology. The fluorine atoms can modulate pKa, improve metabolic stability, and enhance binding affinity through unique interactions with protein targets.[1][2][3][4][5] This guide provides a comprehensive, in-depth comparison of a virtual series of this compound derivatives, employing molecular docking to predict their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in cancer therapy.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering insights into the causality behind experimental choices and ensuring a self-validating system through established computational methods.
The Scientific Rationale: Targeting EGFR Kinase with Fluorinated Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical mediator of cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[7] The ATP-binding site of the EGFR kinase domain presents a well-defined pocket for the design of small molecule inhibitors.[8][9]
The this compound core was selected for this in silico study due to the advantageous properties conferred by the fluorine atoms. The strong electron-withdrawing nature of fluorine can influence the acidity of the hydroxyl group, potentially forming a key hydrogen bond with hinge region residues in the kinase domain. Furthermore, fluorine's ability to participate in electrostatic and hydrophobic interactions can lead to enhanced binding affinity and selectivity.[1][2][3]
This guide will explore the hypothetical structure-activity relationships (SAR) of a focused library of this compound derivatives by systematically modifying a key substitution point.
Experimental Design: A Virtual Screening Workflow
The comparative analysis is built upon a robust and widely accepted molecular docking workflow. The process is designed to be self-validating by first redocking a known co-crystallized ligand to ensure the protocol's accuracy.
Caption: Key interactions of the most promising derivative (DFB-3) in the EGFR active site.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative molecular docking of this compound derivatives. The hypothetical results from our virtual screen suggest that substitutions at the 4'-position with groups capable of forming additional hydrogen bonds, such as an amino group, can significantly enhance the binding affinity to the EGFR kinase domain.
While in silico methods like molecular docking are powerful tools for hypothesis generation and prioritizing compounds, they are predictive in nature. [10]The insights gained from this study provide a strong rationale for the synthesis and in vitro biological evaluation of these derivatives. Experimental validation through enzyme inhibition assays (e.g., determining IC₅₀ values) and cellular assays would be the essential next steps to confirm these computational predictions and advance the development of this promising chemical scaffold.
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Gajiwala, K.S., Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. RCSB Protein Data Bank. [Link]
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A Comparative Review of Synthetic Methodologies for Substituted Benzhydrols
Substituted benzhydrols, characterized by a diarylmethanol core, are a cornerstone in modern medicinal chemistry and materials science. This structural motif is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including antihistamines like diphenhydramine and neobenodine, as well as various neuroactive agents.[1][2] The versatility of the benzhydryl group also makes it a valuable intermediate in organic synthesis.[3]
This guide provides an in-depth comparison of the most prevalent and effective synthetic methodologies for preparing substituted benzhydrols. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative advantages, and practical limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific needs, whether for academic discovery or large-scale industrial production.
Reduction of Substituted Benzophenones
The reduction of a diaryl ketone (benzophenone) to a secondary alcohol (benzhydrol) is arguably the most direct and widely employed synthetic strategy. The choice of reducing agent is critical, as it dictates the reaction's selectivity, efficiency, and compatibility with various functional groups.
Catalytic Hydrogenation
Catalytic hydrogenation stands out as a clean, atom-economical method for benzophenone reduction. It avoids the generation of stoichiometric inorganic waste, a significant advantage for green chemistry and industrial applications.[4]
Mechanism & Causality
The reaction involves the addition of hydrogen (H₂) across the carbonyl double bond, mediated by a metal catalyst. The ketone adsorbs onto the catalyst surface, where the C=O bond is weakened, facilitating the stepwise addition of hydrogen atoms. A critical challenge is preventing over-reduction to the corresponding diphenylmethane.[5][6] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is paramount to achieving high selectivity for the desired benzhydrol.[6][7] For instance, standard hydrogenation with Pd/C can lead to significant diphenylmethane formation, whereas modified catalysts or specific ruthenium and manganese complexes show excellent selectivity for the alcohol.[5][7]
Asymmetric Catalysis: The Path to Chiral Benzhydrols
A significant advancement in this area is the development of asymmetric hydrogenation, enabling the direct synthesis of enantioenriched chiral benzhydrols. This is crucial for the pharmaceutical industry, where a single enantiomer often accounts for the desired therapeutic activity. This is achieved using transition metal catalysts (e.g., Ruthenium, Manganese) coordinated to chiral ligands.[2][8]
For example, Ru(II) complexes with chiral diamine and phosphine ligands (like BINAP) have proven highly effective for the asymmetric hydrogenation of ortho-substituted benzophenones, achieving high yields and excellent enantiomeric excess (ee).[5][7][9] Similarly, Manganese(I) catalysts bearing chiral PNN tridentate ligands demonstrate outstanding activity and enantioselectivity (>99% ee) under mild conditions.[8][10]
Experimental Protocol: Asymmetric Hydrogenation using a Ru(II) Catalyst
This protocol is adapted from the work of Noyori and colleagues, demonstrating the highly efficient asymmetric hydrogenation of an ortho-substituted benzophenone.[7]
-
Catalyst Preparation: In a glovebox, a solution of the precatalyst, trans-RuCl₂[(S)-xylbinap][(S)-daipen], is prepared in 2-propanol.
-
Reaction Setup: A reaction vessel is charged with o-methylbenzophenone (1.0 mmol), the catalyst solution (to achieve a substrate/catalyst ratio of 2000:1), and a solution of potassium tert-butoxide (t-C₄H₉OK) in 2-propanol.
-
Hydrogenation: The vessel is purged and pressurized with hydrogen gas to 8 atm. The reaction mixture is stirred vigorously at 28 °C for 14 hours.
-
Workup & Analysis: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Performance Comparison
| Method | Key Advantages | Key Limitations | Typical Yields | Enantioselectivity |
| Catalytic Hydrogenation (Achiral) | High atom economy; clean; scalable.[4] | Risk of over-reduction to diphenylmethane; catalyst may be expensive.[5] | >95%[7] | N/A |
| Asymmetric Hydrogenation (Ru, Mn) | Direct access to chiral benzhydrols; excellent enantioselectivity.[5][8] | Requires specialized chiral ligands and catalysts; sensitive to impurities. | >99%[7] | Up to >99% ee[8][10] |
Hydride Reductions
For laboratory-scale synthesis, chemical hydride reducing agents like sodium borohydride (NaBH₄) offer a convenient and effective alternative.[3]
Mechanism & Causality
Sodium borohydride is a mild and selective reducing agent that donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of the benzophenone.[11][12] The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol like methanol or ethanol) during the reaction or aqueous workup to yield the final benzhydrol product.[11][13] The selectivity of NaBH₄ is a key advantage; it readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or amides, nor does it reduce the alcohol product further.[6]
Experimental Protocol: NaBH₄ Reduction of Benzophenone
This is a standard, reliable protocol for the synthesis of benzhydrol.[3][12]
-
Dissolution: Dissolve benzophenone (1.1 mmol) in 5 mL of ethanol in an Erlenmeyer flask with magnetic stirring.
-
Reagent Addition: In a separate test tube, dissolve NaBH₄ (excess, e.g., 4-5 mmol) in 1.5 mL of cold water. Add this solution dropwise to the stirred benzophenone solution at room temperature.
-
Reaction: Continue stirring the mixture for 30-40 minutes at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]
-
Workup: Slowly pour the reaction mixture into a beaker containing ~10 mL of an ice-water mixture and acidify with dilute hydrochloric acid to destroy excess NaBH₄ and protonate the alkoxide.
-
Isolation: The benzhydrol product will precipitate as a white solid. Isolate the solid by vacuum filtration, wash with cold water, and air dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether.[11][14]
Performance Comparison
| Method | Key Advantages | Key Limitations | Typical Yields | Enantioselectivity |
| Sodium Borohydride (NaBH₄) | Operationally simple; high functional group tolerance; inexpensive; safe.[12][13] | Generates stoichiometric waste; not easily scalable for industrial use. | 60-95%[11] | N/A (produces racemic mixture) |
| Zinc Dust / NaOH | Very inexpensive reagents; high yield.[14] | Generates significant metallic waste; workup can be cumbersome. | 96-97% (crude)[14] | N/A |
Workflow for Benzophenone Reduction Methodologies
Caption: Workflow for Benzhydrol Synthesis via Benzophenone Reduction.
Grignard Reaction with Substituted Aldehydes
The Grignard reaction is a classic and powerful carbon-carbon bond-forming reaction that provides a convergent route to unsymmetrically substituted benzhydrols.[6] This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde.
Mechanism & Causality
The synthesis begins with the formation of a Grignard reagent, typically phenylmagnesium bromide, from bromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).[15] This reagent is a potent nucleophile and a strong base, making the exclusion of water and other protic sources imperative to prevent quenching.[16][17]
The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. This addition forms a magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., aqueous ammonium chloride or dilute HCl) protonates the alkoxide to yield the final benzhydrol product.[15][16] The primary byproduct in this reaction is often biphenyl, which arises from the coupling of the Grignard reagent with unreacted aryl halide.[6]
Experimental Protocol: Grignard Synthesis of Benzhydrol
This protocol describes the reaction of phenylmagnesium bromide with benzaldehyde.[16]
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a condenser, a mechanical stirrer, and an addition funnel. All glassware must be rigorously dried to exclude moisture. The system should be protected by a drying tube or inert atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the addition funnel. Add a small portion of the bromobenzene solution to the magnesium and, if necessary, add a crystal of iodine or gently warm to initiate the exothermic reaction.[15] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir until most of the magnesium is consumed.
-
Aldehyde Addition: Cool the flask in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[6]
-
Isolation & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[15]
Performance Comparison
| Method | Key Advantages | Key Limitations | Typical Byproducts | Enantioselectivity |
| Grignard Reaction | Excellent for unsymmetrical benzhydrols; powerful C-C bond formation.[6] | Requires strictly anhydrous conditions; sensitive to protic functional groups; can be difficult to initiate.[16][17] | Biphenyl[6] | N/A (produces racemic mixture unless chiral auxiliaries are used) |
Workflow for Grignard Synthesis
Caption: Logical Flow of the Grignard Synthesis of Benzhydrols.
Friedel-Crafts Acylation Followed by Reduction
This two-step approach is a highly versatile strategy for accessing a wide range of substituted benzhydrols, particularly when the desired benzophenone precursor is not commercially available.
Step 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism & Causality
The Lewis acid catalyst coordinates to the acylating agent, generating a highly electrophilic acylium ion.[18] This ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the substituted benzophenone. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing polysubstitution.[19] Furthermore, the acylium ion does not undergo rearrangement.[19] A stoichiometric amount of the Lewis acid is typically required because the product ketone forms a stable complex with it, which is then hydrolyzed during workup.[18][19]
Step 2: Reduction
The resulting benzophenone is then reduced to the target benzhydrol using any of the methods described in Section 1 (e.g., catalytic hydrogenation or NaBH₄ reduction).[20]
Performance Comparison
| Method | Key Advantages | Key Limitations | Typical Yields (Overall) |
| Friedel-Crafts Acylation + Reduction | Highly versatile for diverse substitution patterns; avoids polysubstitution and rearrangements.[19][21] | Two-step process; requires stoichiometric, moisture-sensitive Lewis acid; deactivated arenes are not suitable substrates. | 60-90% |
Summary and Conclusion
The synthesis of substituted benzhydrols can be achieved through several robust and well-established methodologies. The optimal choice depends critically on the specific target molecule, required stereochemistry, scale of the reaction, and available resources.
| Synthetic Route | Primary Application | Key Strengths | Major Challenges | Stereocontrol |
| Catalytic Hydrogenation | Large-scale, green synthesis. | Atom economical, high yields, clean. | Catalyst cost, potential over-reduction. | Excellent (with chiral catalysts). |
| Hydride Reduction (NaBH₄) | Lab-scale synthesis, rapid access. | Simple, safe, good functional group tolerance. | Stoichiometric waste, not ideal for large scale. | None (racemic). |
| Grignard Reaction | Convergent synthesis of unsymmetrical benzhydrols. | Powerful C-C bond formation. | Strict anhydrous conditions required. | None (racemic). |
| Friedel-Crafts + Reduction | Synthesis from basic aromatic feedstocks. | High versatility in substitution patterns. | Two steps, stoichiometric Lewis acid waste. | Can be introduced in reduction step. |
For the synthesis of chiral benzhydrols, asymmetric catalytic hydrogenation is the state-of-the-art method, offering direct access to enantiopure compounds with high efficiency.[5][8] For rapid, small-scale synthesis of achiral targets where operational simplicity is key, sodium borohydride reduction remains an excellent choice.[12] The Grignard reaction provides a powerful tool for constructing unsymmetrical benzhydrols from different aryl fragments, while the Friedel-Crafts acylation route offers the greatest flexibility in designing complex substitution patterns from simple aromatic precursors.
References
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Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659-662. Available at: [Link]
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Zhang, X., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. Organic Letters, 21(11), 3937-3941. Available at: [Link]
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Zhang, X., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. PubMed. Available at: [Link]
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Sigman, M. S., et al. (2015). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Available at: [Link]
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Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. ACS Publications. Available at: [Link]
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Wiselogle, F. Y., & Sonneborn, H. (n.d.). Benzohydrol. Organic Syntheses. Available at: [Link]
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Zhang, X., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. ACS Publications. Available at: [Link]
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IvyPanda. (2021). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. IvyPanda. Available at: [Link]
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Noyori, R., et al. (2000). Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. PubMed. Available at: [Link]
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Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Zenodo. Available at: [Link]
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Chemistry Online. (2023). Reduction of benzophenone into diphenylmethanol with NaBH4. Chemistry Online. Available at: [Link]
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Random Experiments Int. - Experiments and syntheses. (2015). Preparation of benzhydrol (Grignard reaction). YouTube. Available at: [Link]
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Kerr, M. A. (2018). Synthetic methodologies toward the functionalization of benzhydrols and carbohydrates. University of Western Ontario. Available at: [Link]
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Silva, A. M., et al. (2016). Synthesis of chemicals with pharmaceutical interest using green technologies. Semantic Scholar. Available at: [Link]
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Thyzoid. (2022). Making a Secondary Alcohol Called Benzhydrol. YouTube. Available at: [Link]
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Random Experiments - Experimente und Synthesen. (2015). Darstellung von Benzhydrol (Grignard-Reaktion). YouTube. Available at: [Link]
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Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
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Smith, D. K., et al. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. RSC Publishing. Available at: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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ResearchGate. (2008). Synthesis of benzhydrol derivatives by metal imidozalen catalysed electrophilic addition of aromatic aldehyde to hydrocarbons under solvothermal condition. ResearchGate. Available at: [Link]
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Chem LibreTexts. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Chem LibreTexts. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 3,5-Difluorobenzhydrol
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,5-Difluorobenzhydrol, a fluorinated diarylmethanol, represents a valuable building block in the synthesis of complex molecular architectures. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and target binding affinity. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering a critical evaluation of their efficiency, practicality, and safety considerations to inform your selection of the most suitable method for your research needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be effectively achieved through two principal chemical transformations:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to 3,5-difluorobenzaldehyde. It is a convergent approach that builds the benzhydrol skeleton in a single step from readily available precursors.
-
Reduction of a Ketone: This route involves the reduction of the corresponding ketone, 3,5-difluorobenzophenone, to the secondary alcohol, this compound. This method is contingent on the availability or efficient synthesis of the ketone precursor.
This guide will dissect each of these pathways, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective strengths and weaknesses.
Route 1: Grignard Reaction of Phenylmagnesium Halide with 3,5-Difluorobenzaldehyde
The Grignard reaction is a cornerstone of organic synthesis, revered for its reliability in forming carbon-carbon bonds.[1] In this approach, phenylmagnesium bromide (a Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired this compound.
Mechanistic Rationale
The causality behind this experimental choice lies in the inherent polarity of the carbon-magnesium bond in the Grignard reagent, which polarizes the carbon atom to be nucleophilic.[2] The reaction proceeds via a nucleophilic addition mechanism, forming a stable magnesium alkoxide intermediate. The use of anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), is critical as Grignard reagents are highly basic and will react with protic solvents like water, leading to the formation of benzene and quenching of the desired reaction.[2]
Experimental Protocol
The following protocol is adapted from the synthesis of the analogous compound, 3,5-Difluoro-3'-methylbenzhydrol, and is expected to provide a reliable pathway to this compound.[3]
Materials:
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Bromobenzene
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
3,5-Difluorobenzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere to exclude moisture.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, as indicated by a color change and gentle refluxing of the ether. Once initiated, the remaining bromobenzene solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.[4]
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.[3] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up and Purification: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow Diagram: Grignard Synthesis of this compound
Caption: Workflow for the Grignard synthesis of this compound.
Route 2: Reduction of 3,5-Difluorobenzophenone
An alternative and often high-yielding route to this compound is the reduction of the corresponding ketone, 3,5-difluorobenzophenone. This approach is particularly attractive if the ketone is commercially available or can be synthesized efficiently. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more powerful reducing agents like lithium aluminum hydride.[5][6]
Mechanistic Rationale
The reduction of a ketone with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.[7] This forms an alkoxide intermediate, which is subsequently protonated during the work-up to yield the secondary alcohol. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the final step.[7]
Synthesis of the Precursor: 3,5-Difluorobenzophenone
A significant consideration for this route is the synthesis of the 3,5-difluorobenzophenone precursor. A reliable method for this is the Friedel-Crafts acylation of 1,3-difluorobenzene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[8]
Reaction:
1,3-Difluorobenzene + Benzoyl Chloride --(AlCl₃)--> 3,5-Difluorobenzophenone
Note: While a specific protocol for the 3,5-isomer is not widely published, the synthesis of the analogous 4,4'-difluorobenzophenone is well-documented and provides a strong basis for this proposed synthesis.[9] The Friedel-Crafts acylation is a robust method for forming aryl ketones.[10]
Experimental Protocol for Reduction
The following protocol is based on the well-established reduction of benzophenone to diphenylmethanol and is expected to be directly applicable to 3,5-difluorobenzophenone.[7][11][12]
Materials:
-
3,5-Difluorobenzophenone
-
Methanol or Ethanol
-
Sodium Borohydride (NaBH₄)
-
Dilute Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware
Procedure:
-
Dissolution: 3,5-Difluorobenzophenone (1.0 equivalent) is dissolved in methanol or ethanol in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride (an excess, typically 1.5-2.0 equivalents) is added portion-wise to control the initial exothermic reaction and hydrogen evolution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature until the starting ketone is consumed, as monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: The reaction is quenched by the slow addition of dilute HCl or saturated NH₄Cl solution. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Workflow Diagram: Reduction Synthesis of this compound
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Safety Operating Guide
Proper Disposal of 3,5-Difluorobenzhydrol: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3,5-Difluorobenzhydrol, a fluorinated organic compound. The information herein is intended to provide essential, immediate safety and logistical information for operational and disposal planning.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its structure as a fluorinated benzhydrol, it is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[1]. The presence of fluorine atoms can significantly alter the biological properties of organic molecules[2]. Therefore, stringent adherence to safety protocols is essential.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and aerosols of the chemical, which could cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, which may cause irritation or absorption of the chemical. Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling large quantities or if there is a risk of generating dusts or aerosols. | To prevent inhalation of the compound, which may be harmful to the respiratory system. The use of a fume hood is the primary engineering control to minimize inhalation exposure. |
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is crucial for cost-effective and compliant disposal[3]. This compound is a halogenated organic compound and must be disposed of accordingly.
-
Waste Stream: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[3][4].
-
Container Type: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The accumulation start date should also be clearly marked.
-
Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated solvents, strong acids, bases, or oxidizers[3][5]. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup: Place the absorbed material or spilled solid into a designated "Halogenated Organic Waste" container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Protocol
The following workflow outlines the decision-making process and steps for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Difluorobenzhydrol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 3,5-Difluorobenzhydrol, a fluorinated aromatic alcohol, is a valuable building block in medicinal chemistry. However, comprehensive toxicological data for this specific compound is not widely established. This guide provides essential, immediate safety protocols, grounded in the principles of chemical causality and risk mitigation. Our approach is built on the precautionary principle: in the absence of complete data, we treat the compound with a high degree of caution, referencing data from structurally similar molecules to establish a robust safety framework.
Foundational Safety: Hazard Assessment & Engineering Controls
Before any personal protective equipment is selected, a foundational understanding of the potential hazards and the primary means of containment is critical.
Inferred Hazard Profile
Given its structure as a solid powder and a substituted benzhydrol, we can infer the following primary hazards. This assessment is based on safety data for related compounds like Benzhydrol and other difluorinated aromatic compounds.[1][2]
| Hazard Route | Potential Risk & Rationale | Primary Mitigation Strategy |
| Inhalation | As a fine powder, this compound poses a significant risk of respiratory tract irritation.[1][3] Fine particulates can be easily aerosolized during weighing and transfer. | Primary: Handle exclusively within a certified chemical fume hood to control dust.[4] Secondary: Respiratory protection if engineering controls are insufficient. |
| Skin Contact | Substituted benzhydrols and fluorinated aromatics can cause skin irritation.[1][2] Prolonged contact may lead to dermatitis or absorption through the skin. | Wear appropriate chemical-resistant gloves and a fully fastened lab coat at all times.[5][6] |
| Eye Contact | Chemical powders are severe mechanical and chemical irritants to the eyes.[1] Direct contact can cause serious irritation or damage.[7] | Wear chemical safety goggles at all times. Use a full-face shield for procedures with a high risk of splashing or dust generation.[6] |
| Ingestion | While accidental ingestion is less common, it can be highly toxic.[2] This can occur through contamination of hands, food, or drink. | Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[6] |
The Non-Negotiable: Engineering Controls
Personal protective equipment is the last line of defense. The primary method for ensuring safety when handling this compound powder is the use of proper engineering controls.
-
Chemical Fume Hood: All weighing, transfer, and solution preparation must be conducted inside a certified chemical fume hood with a demonstrated face velocity appropriate for powder handling.[4] This contains dust at the source, providing the most effective protection against inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
-
Designated Area: Establish a designated area within the lab for handling this compound to prevent cross-contamination.[4]
The Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The selection is based on a risk assessment that prioritizes protection against the most likely routes of exposure.
Hand Protection: Selecting the Right Barrier
Gloves are a critical barrier against skin contact, but not all gloves are created equal. The choice of material is paramount.
-
Recommended Glove Type: Nitrile gloves are the recommended choice for incidental contact. They provide good resistance to a range of chemicals, including alcohols and aromatic compounds, and offer excellent dexterity.[8] For prolonged handling or in situations with a higher risk of splash, consider thicker gauge nitrile or neoprene gloves.
-
Glove Integrity and Technique:
-
Inspect Before Use: Always check gloves for tears, pinholes, or signs of degradation before wearing.[9]
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially for larger quantities or longer procedures. This provides an extra layer of protection against undetected micro-perforations.
-
Proper Removal: Remove gloves without touching the outer, contaminated surface with bare skin.[9]
-
Immediate Disposal: Dispose of gloves immediately in the designated solid hazardous waste container after use or upon contamination.[9]
-
Hand Washing: Always wash hands with soap and water after removing gloves.[3]
-
| Glove Material | Performance Against Related Hazards | Recommendation |
| Nitrile | Provides good to excellent protection against alcohols, greases, and many acids and bases. Generally not recommended for strong oxidizing agents or certain aromatic solvents.[8][10] | Recommended for incidental contact and general laboratory use. |
| Neoprene | Offers good pliability and resistance to a broad range of chemicals, including acids and caustics.[8] | Excellent Alternative , especially for tasks requiring more robust chemical resistance. |
| Latex (Natural Rubber) | High elasticity and comfort but can cause allergic reactions and offers poor protection against many organic solvents.[8] | Not Recommended due to potential for allergies and inferior chemical resistance. |
Eye and Face Protection
-
Chemical Safety Goggles: Tightly fitting chemical safety goggles that conform to ANSI Z87.1 or EN166 standards are mandatory at all times in the laboratory where this compound is handled.[5][6]
-
Face Shield: A full-face shield must be worn over safety goggles during procedures where there is a significant risk of dust generation or splashing, such as when handling larger quantities or during spill cleanup.[11]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[4] Cuffs should be snug around the wrist.
-
Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
Under normal operating conditions inside a certified fume hood, respiratory protection should not be necessary.[5] However, it is required in specific situations:
-
Weighing outside a fume hood (Not Recommended): If exceptional circumstances require handling the powder outside of a fume hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[4]
-
Spill Cleanup: For cleaning up significant spills, especially in poorly ventilated areas, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[9][11]
-
Program Compliance: All respirator use must be in accordance with a comprehensive institutional respiratory protection program, including fit testing and training.[6]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE to include the entire workflow, from preparation to disposal.
Step-by-Step Handling Workflow
-
Preparation: Assemble all necessary equipment (spatula, weigh paper, glassware, etc.) and labeled waste containers inside the chemical fume hood before retrieving the compound.
-
Don PPE: Put on all required PPE, ensuring a proper fit.
-
Weighing: Carefully weigh the this compound powder on weigh paper or in a tared container. Minimize dust generation by using gentle movements.
-
Transfer: Add the powder to the reaction vessel. If preparing a solution, add the solvent to the vessel containing the powder.
-
Cleanup: Decontaminate the spatula and any surfaces inside the fume hood. Dispose of contaminated weigh paper and gloves in the designated solid waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. If the spill is large, alert your institution's Environmental Health and Safety (EHS) department. For small spills inside a fume hood, cover with an absorbent material, carefully sweep up, and place in a sealed, labeled container for hazardous waste disposal.[3]
Disposal Plan
Proper waste segregation is crucial.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste".[4]
-
Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed container for "Halogenated Liquid Waste".[4]
-
Final Disposal: All waste must be disposed of through your institution's EHS department in accordance with local and national regulations.
Visual Workflow for Safety Protocol
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
References
-
Fisher Scientific. (2014). Safety Data Sheet: Benzhydrol. Retrieved from [Link]
-
Chemstock. (n.d.). Benzhydrol Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzhydrol, 99%. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Capot Chemical. (2010). MSDS of Benzhydrol. Retrieved from [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
AMG Medical Inc. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]
-
Capot Chemical. (2009). MSDS of 4,4'-Difluorobenzhydrol. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemstock.ae [chemstock.ae]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. capotchem.cn [capotchem.cn]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. capotchem.com [capotchem.com]
- 10. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
